Isopropylphenyl phosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
tris(4-propan-2-ylphenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33O4P/c1-19(2)22-7-13-25(14-8-22)29-32(28,30-26-15-9-23(10-16-26)20(3)4)31-27-17-11-24(12-18-27)21(5)6/h7-21H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVREEJNGJMLOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)C)OC3=CC=C(C=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33O4P | |
| Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858783 | |
| Record name | Tris(4-isopropylphenyl) phosphate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tris(4-isopropylphenyl)phosphate is a yellow waxy solid. | |
| Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
26967-76-0, 2502-15-0 | |
| Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenol, 4-(1-methylethyl)-, phosphate (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2502-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tris(p-isopropylphenyl)phosphate | |
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| Record name | Tris(4-isopropylphenyl) phosphate | |
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| Record name | Tris(isopropylphenyl) phosphate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.756 | |
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| Record name | Tris(4-isopropylphenyl) phosphate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS(P-ISOPROPYLPHENYL)PHOSPHATE | |
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Foundational & Exploratory
Isopropylphenyl phosphate chemical structure and isomers
An In-depth Technical Guide to Isopropylphenyl Phosphate (B84403): Chemical Structure and Isomers
Introduction
Isopropylphenyl phosphate, often referred to as IPPP or ITPP, represents a complex mixture of synthetic organophosphate esters.[1] It is not a single, pure compound but rather a mixture of isomers of triphenyl phosphate where one or more phenyl groups are substituted with isopropyl groups at various positions.[1][2] Due to its efficacy as both a flame retardant and a plasticizer, isopropylphenyl phosphate is widely utilized in a variety of industrial and commercial products, including PVC, polyurethane foams, hydraulic fluids, lubricants, and electronic components.[1][3][4][5] Commercial formulations are complex reaction products, and their composition can vary, containing a range of mono-, di-, and tri-substituted isomers, primarily at the ortho and para positions, and may also include unsubstituted triphenyl phosphate (TPP).[2][6]
This technical guide provides a detailed examination of the chemical structure of isopropylphenyl phosphate, its myriad isomers, and the experimental protocols for its synthesis and analysis.
Chemical Structure and Isomerism
The fundamental structure of isopropylphenyl phosphate is a central phosphate group (PO₄) bonded to three aryl (phenyl) groups through oxygen atoms, forming a triaryl phosphate ester.[1] The complexity arises from the "isopropylation" of the phenol (B47542) feedstock used in its synthesis. The reaction of phenol with propylene (B89431) results in the attachment of isopropyl groups (–CH(CH₃)₂) to the phenyl rings.
This process leads to a large number of potential isomers based on two key factors:[2][4][6]
-
Positional Isomerism : The isopropyl group can attach to the phenyl ring at the ortho (2-), meta (3-), or para (4-) position relative to the oxygen atom linked to the phosphate core.
-
Degree of Isopropylation : The final product is a mixture of phosphate esters with varying numbers of isopropylphenyl groups. This includes:
-
Mono-isopropylphenyl diphenyl phosphate : One isopropyl-substituted phenyl group and two unsubstituted phenyl groups.
-
Bis(isopropylphenyl) phenyl phosphate : Two isopropyl-substituted phenyl groups and one unsubstituted phenyl group.
-
Tris(isopropylphenyl) phosphate : All three phenyl groups are substituted with isopropyl groups.
-
Consequently, a commercial batch of isopropylphenyl phosphate (CAS No. 68937-41-7) is a UVCB substance (Unknown or Variable Composition, Complex Reaction Products, and Biological Materials), containing a statistical distribution of these various isomers.[2]
Data Presentation
Chemical Identity and Properties
The following table summarizes the key identifiers for the general isopropylphenyl phosphate mixture and some of its specific isomers.
| Property | Value | Reference |
| Chemical Name | Phenol, isopropylated, phosphate (3:1) | [6][7] |
| Common Name | Isopropylphenyl phosphate (IPPP) | [3][7][8] |
| CAS Number (Mixture) | 68937-41-7 | [3][7][8][9][10] |
| Molecular Formula | C₂₇H₃₃O₄P | [7][9][10][11] |
| Molecular Weight | 452.52 g/mol | [7][9][10][11] |
| Appearance | Colorless or light yellow transparent oily liquid | [3] |
Common Isomers in Commercial Mixtures
Research into commercial flame retardant mixtures, such as Firemaster® 550, has led to the identification and quantification of several specific ITP isomers.[12] The table below lists some of the commonly detected isomers.
| Isomer Name | Abbreviation |
| 2-Isopropylphenyl diphenyl phosphate | 2IPPDPP |
| 3-Isopropylphenyl diphenyl phosphate | 3IPPDPP |
| 4-Isopropylphenyl diphenyl phosphate | 4IPPDPP |
| 2,4-Diisopropylphenyl diphenyl phosphate | 24DIPPDPP |
| Bis(2-isopropylphenyl) phenyl phosphate | B2IPPPP |
| Bis(3-isopropylphenyl) phenyl phosphate | B3IPPPP |
| Bis(4-isopropylphenyl) phenyl phosphate | B4IPPPP |
| Tris(3-isopropylphenyl) phosphate | T3IPPP |
| Tris(4-isopropylphenyl) phosphate | T4IPPP |
Source: Adapted from studies on flame retardant mixtures.[12]
Experimental Protocols
General Synthesis of Isopropylphenyl Phosphate
The industrial production of isopropylphenyl phosphate is typically a multi-step process involving the alkylation of phenol followed by phosphorylation.[13]
Caption: General synthesis workflow for isopropylphenyl phosphate production.
1. Alkylation:
-
Reactants : Phenol and propylene.[13]
-
Catalyst : Typically a Friedel-Crafts catalyst, such as p-toluene sulfonic acid.[13]
-
Process : Phenol is alkylated with propylene, resulting in a statistical distribution of products ranging from mono- to di- and higher substituted isopropylphenols.[13] The ratio of propylene to phenol can be controlled to influence the degree of isopropylation in the product mixture.[13]
-
Fractionation : The resulting alkylation product may be distilled to remove unreacted phenol and concentrate the isopropylphenol isomers before the next step.[13]
2. Phosphorylation:
-
Reactants : The isopropylphenol mixture and phosphorus oxychloride (POCl₃).[13][14]
-
Process : The isopropylated phenol mixture is reacted with phosphorus oxychloride.[1][6] This reaction is carried out in closed reactors. Hydrogen chloride (HCl) gas is generated as a byproduct and is typically absorbed in water.[6]
-
Purification : The resulting crude ester undergoes purification steps, which may include neutralization and reduced-pressure distillation, to yield the final liquid product.[14]
Analytical Protocol: Isomer Characterization by GC-MSD
The characterization and quantification of individual isopropylphenyl phosphate isomers in environmental samples or commercial mixtures are commonly performed using gas chromatography coupled with mass spectrometry.[12][15]
Caption: Analytical workflow for the characterization of IPPP isomers.
-
Sample Preparation :
-
Instrumentation : Gas Chromatograph with a Mass Selective Detector (GC-MSD).[15]
-
GC Conditions (Example) :
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.3 mL/min).[12]
-
Inlet : Programmed temperature vaporization inlet, ramped to a high temperature (e.g., 300°C) for efficient sample transfer.[12]
-
Oven Program : A multi-step temperature ramp is employed to achieve chromatographic separation of the various isomers. An example program:
-
Hold at 80°C for 2 min.
-
Ramp to 250°C at 20°C/min.
-
Ramp to 260°C at 1.5°C/min.
-
Ramp to 300°C at 25°C/min and hold for 20 min.[12]
-
-
-
MSD Conditions :
-
Ion Source Temperature : Maintained at a consistent temperature (e.g., 200°C).[12]
-
Data Acquisition : Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic m/z ions for each target isomer.
-
-
Quantification : Isomer concentrations are determined by comparing the peak areas from the sample to those of a calibration curve generated using authentic analytical standards.[12]
Conclusion
Isopropylphenyl phosphate is not a single chemical entity but a complex mixture of isomers whose composition is a direct result of its manufacturing process. The variability in the position and degree of isopropylation on the phenyl rings gives rise to a wide array of structurally similar compounds within a single commercial formulation. Understanding this isomeric complexity is crucial for researchers and drug development professionals, as the physicochemical properties and toxicological profiles can differ between isomers.[2] Detailed analytical methods, primarily based on GC-MS, are essential for characterizing these mixtures and assessing their environmental fate and potential for human exposure.
References
- 1. ISOPROPYLATED TRIPHENYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Isopropyl Phosphate CAS 68937-41-7 - Buy Isopropyl Phosphate, CAS 68937-41-7, Flame Retardant IPPP95 Product on BOSS CHEMICAL [bosschemical.com]
- 4. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Phenol, isopropylated, phosphate (3:1) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. Isopropylphenyl phosphate | 68937-41-7 [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. aecochemical.com [aecochemical.com]
- 11. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US4351780A - Process for preparing isopropylphenyl/phenyl phosphate - Google Patents [patents.google.com]
- 14. CN103214518A - Method for producing IPPP (Isopropyl Phenyl diphenyl Phosphate) - Google Patents [patents.google.com]
- 15. series.publisso.de [series.publisso.de]
An In-depth Technical Guide to Isopropylated Triphenyl Phosphate (IPTPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropylated triphenyl phosphate (B84403) (IPTPP), a complex mixture of organophosphate esters, has garnered significant attention in various industrial and scientific fields. Primarily utilized as a flame retardant and plasticizer, its unique chemical structure imparts desirable properties to a wide range of polymers. However, its potential biological activities and environmental presence have also made it a subject of toxicological and pharmacological research. This technical guide provides a comprehensive overview of the physical and chemical properties of IPTPP, detailed experimental protocols for its analysis, and an exploration of its interactions with key biological signaling pathways.
Physical and Chemical Properties
IPTPP is not a single chemical entity but rather a variable mixture of isomers of triphenyl phosphate with one or more isopropyl groups attached to the phenyl rings.[1] This isomeric composition can influence its physical and chemical characteristics. The commercial product is typically a clear, colorless to light yellow, odorless liquid.[2]
Data Presentation: Physical and Chemical Characteristics
Below is a summary of the key physical and chemical properties of isopropylated triphenyl phosphate, compiled from various technical sources.
| Property | Value | Conditions |
| Molecular Formula | C₂₇H₃₃O₄P (for tris(isopropylphenyl) phosphate) | |
| Molecular Weight | 452.52 g/mol (for tris(isopropylphenyl) phosphate) | |
| CAS Number | 68937-41-7 | |
| Appearance | Colorless to light yellow transparent liquid | Ambient temperature |
| Density | 1.15 - 1.19 g/cm³ | 20°C |
| Viscosity | 64 - 75 cps | 25°C |
| Boiling Point | >220 °C | at reduced pressure (e.g., 4 mmHg) |
| Flash Point | >220 °C | Open cup |
| Water Solubility | Very low (practically insoluble) | |
| Solubility in Organic Solvents | Soluble in alcohols, ethers, and ketones | |
| Thermal Decomposition | Decomposes at temperatures above 300°C | Under nitrogen atmosphere |
| Hydrolysis | Slow at neutral pH, faster at high and low pH | |
| Photodegradation | Predicted atmospheric photooxidation half-life of ~12-21 hours |
Experimental Protocols
Detailed and validated experimental procedures are crucial for the accurate characterization and quantification of IPTPP. This section outlines key protocols for its synthesis and analysis.
Synthesis of Isopropylated Triphenyl Phosphate
The synthesis of IPTPP generally involves the reaction of phosphorus oxychloride (POCl₃) with isopropylated phenols.[3] The degree of isopropylation can be controlled to produce mixtures with desired properties.
A patented method for preparing isopropylphenyl/phenyl phosphate mixtures involves a multi-step process: [4]
-
Alkylation: Phenol (B47542) is alkylated with propylene (B89431) in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is carried out until a specific molar ratio of propylene to phenol is achieved.[4]
-
Fractionation: The resulting mixture is distilled to remove unreacted phenol, yielding a distilland with a higher concentration of isopropylphenols.[4]
-
Phosphorylation: The fractionated isopropylphenol mixture is then reacted with phosphorus oxychloride to yield the final isopropylated triphenyl phosphate product.[4]
Determination of Isopropylated Triphenyl Phosphate in Environmental Samples by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method for the detection and quantification of IPTPP in various matrices, such as workplace air and house dust.[5][6][7][8]
Protocol for GC-MS Analysis of IPTPP in House Dust:
-
Sample Preparation:
-
A known mass of a house dust sample (e.g., 50 mg) is accurately weighed.
-
An internal standard (e.g., deuterated triphenyl phosphate) is added to the sample.
-
The sample is extracted with an appropriate organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate) using a technique such as sonication or pressurized liquid extraction.[6][7]
-
The extract is then concentrated and may be subjected to a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components.[5]
-
-
GC-MS Analysis:
-
An aliquot of the prepared extract is injected into the GC-MS system.
-
The gas chromatograph separates the different components of the mixture based on their volatility and interaction with the stationary phase of the column.
-
The mass spectrometer detects and identifies the individual isomers of IPTPP based on their mass-to-charge ratio and fragmentation patterns.
-
Quantification is achieved by comparing the peak areas of the IPTPP isomers to that of the internal standard.
-
Signaling Pathways and Molecular Interactions
Recent research has highlighted the potential for IPTPP to interact with and modulate various biological signaling pathways, which is of significant interest to toxicologists and drug development professionals.
PPAR-γ Signaling Pathway
Isopropylated triphenyl phosphate has been identified as an activator of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[9][10][11][12][13][14][15][16] PPAR-γ is a nuclear receptor that plays a crucial role in adipogenesis (fat cell differentiation), lipid metabolism, and inflammation.
Activation of PPAR-γ by IPTPP can lead to a cascade of downstream events, including:
-
Increased expression of adipogenic marker genes: This includes genes such as lipoprotein lipase (B570770) (LPL), fatty acid transport protein (FATP), and CD36, which are involved in lipid uptake and storage.[10]
-
Enhanced adipocyte differentiation: IPTPP can promote the differentiation of pre-adipocytes into mature fat cells.
-
Modulation of inflammatory responses: PPAR-γ activation can have anti-inflammatory effects by inhibiting the activity of pro-inflammatory transcription factors like NF-κB.[13]
References
- 1. chiron.no [chiron.no]
- 2. Transcriptomic and functional analysis of triphenyl phosphate exposure in prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ISOPROPYLATED TRIPHENYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 4. US4351780A - Process for preparing isopropylphenyl/phenyl phosphate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of peroxisome proliferator-activated receptor gamma contributes to the survival of T lymphoma cells by affecting cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Activation of Peroxisome Proliferator-Activated Receptor γ Contributes to the Survival of T Lymphoma Cells by Affecting Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PPAR-gamma agonists inhibit toll-like receptor-mediated activation of dendritic cells via the MAP kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peroxisome Proliferator-activated Receptor γ (PPARγ) and Its Target Genes Are Downstream Effectors of FoxO1 Protein in Islet β-Cells: MECHANISM OF β-CELL COMPENSATION AND FAILURE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PPARgene: A Database of Experimentally Verified and Computationally Predicted PPAR Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Isopropylated Triphenyl Phosphate (CAS Number: 68937-41-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical data for the substance identified by CAS number 68937-41-7. This substance is commercially known as Isopropylated Triphenyl Phosphate (B84403) (IPPP) and is a complex mixture rather than a single discrete chemical. It is produced by the isopropylation of triphenyl phosphate, resulting in a mixture of mono-, di-, and tri-isopropylphenyl phosphates. This guide synthesizes available data to offer a detailed profile for research and development applications.
Physicochemical Data Summary
The following tables present a summary of the key physicochemical properties of Isopropylated Triphenyl Phosphate. Due to its nature as a mixture, ranges are often reported for these values, reflecting batch-to-batch variability and the specific degree of isopropylation.
| Property | Value | References |
| Chemical Name | Phenol (B47542), isopropylated, phosphate (3:1); Isopropylated triphenyl phosphate (IPPP) | [1][2] |
| CAS Number | 68937-41-7 | [1][3][4] |
| Molecular Formula | C₂₇H₃₃O₄P (for the tri-isopropylated isomer) | [3] |
| Molecular Weight | 452.52 g/mol (for the tri-isopropylated isomer) | [3][4] |
| Physical State | Liquid at 20°C | [1][2][3] |
| Appearance | Colorless to light yellow or clear blue liquid | [1][2] |
| Odor | Characteristic | [4] |
| Density | 1.140 - 1.183 g/cm³ at 20°C | [1][2][3][4] |
| Boiling Point | 220 - 270 °C at 4 mmHg | [1][2][3][4] |
| Melting Point/Freezing Point | Undetermined | [4] |
| Flash Point | 180 - 220 °C | [1][3][4] |
| Vapor Pressure | 0.033 mmHg at 150 °C | [2] |
| Solubility in Water | Insoluble or not miscible | [1][4] |
| Solubility in Organic Solvents | Soluble in alcohols, ethers, and ketones | [1] |
| Refractive Index | 1.546 - 1.555 | [3] |
| Stability | Stable at room temperature. May decompose at high temperatures or under strong acid/base conditions. | [1][4] |
| Reactivity | Can react with strong oxidizing agents. No hazardous decomposition products are known under normal conditions of use. | [1][4] |
Understanding the Composition of CAS 68937-41-7
The substance designated by CAS number 68937-41-7 is not a single molecular entity but a mixture of phosphate esters. This is a critical consideration for its application and analysis. The synthesis involves the reaction of phenol with propylene, followed by phosphorylation, or the direct isopropylation of triphenyl phosphate. This process yields a range of products with varying numbers of isopropyl groups attached to the phenyl rings.
Caption: Synthesis of Isopropylated Triphenyl Phosphate.
Experimental Protocols
Workflow for Physicochemical Characterization
References
Synthesis Routes for High-Purity Isopropylphenyl Phosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropylphenyl phosphate (B84403) (IPPP) is a triaryl phosphate ester with significant industrial applications, primarily as a flame retardant and plasticizer. Its synthesis, particularly with high purity, is of considerable interest to ensure product quality and safety, especially in applications with potential human exposure. This technical guide provides a comprehensive overview of the primary synthesis routes for high-purity Isopropylphenyl phosphate, complete with detailed experimental protocols, quantitative data for comparison, and visual representations of key processes. The information is tailored for researchers, scientists, and drug development professionals who require a thorough understanding of the manufacturing and purification of this compound.
Introduction
Isopropylphenyl phosphate is typically a mixture of various isomers, with the isopropyl group substituted at different positions on the phenyl rings. The degree of isopropylation can also vary, leading to mono-, di-, or tri-isopropylated phenyl phosphates. The synthesis of a high-purity product, often with a specific isomer distribution, is crucial for consistent performance and to minimize potential toxicological effects associated with impurities. This guide will focus on the most prevalent and effective synthesis methodologies.
Core Synthesis Methodologies
The industrial production of Isopropylphenyl phosphate predominantly involves the phosphorylation of isopropylphenol with a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃). Variations of this core methodology exist, including one-pot syntheses and multi-step processes designed to enhance purity.
One-Pot Synthesis from Isopropylphenol
This method involves the direct reaction of isopropylphenol with phosphorus oxychloride. It can be performed under alkaline or acidic conditions, with or without a catalyst.
Alkaline Route: This approach utilizes a base to deprotonate the isopropylphenol, forming a more nucleophilic phenoxide intermediate, which then reacts with phosphorus oxychloride.
Acidic Route: This method often employs a catalyst, such as a Lewis acid (e.g., AlCl₃, MgCl₂), to facilitate the reaction between isopropylphenol and phosphorus oxychloride.[1]
Multi-Step Synthesis for Enhanced Purity
To achieve higher purity and a more controlled isomer distribution, a multi-step synthesis approach is often employed. This method separates the alkylation and phosphorylation steps, allowing for purification of the intermediate isopropylphenol. A process for preparing monoisopropylphenyl/phenyl phosphate mixtures with reduced di- and poly-isopropylphenyl phosphate content involves a three-step sequence: alkylation, fractionation, and phosphorylation.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various synthesis routes, providing a basis for comparison of different methodologies.
Table 1: Comparison of Synthesis Routes for Isopropylphenyl Phosphate
| Synthesis Route | Key Reactants | Catalyst | Typical Yield (%) | Key Purity Determinants | Reference |
| One-Pot (Alkaline) | Isopropylphenol, POCl₃, Base (e.g., NaOH) | None | 85-95% | Purity of isopropylphenol, reaction temperature, post-reaction workup. | [3] |
| One-Pot (Acidic/Catalytic) | Isopropylphenol, POCl₃ | Lewis Acid (e.g., AlCl₃, MgCl₂) or Calcium-Magnesium catalyst | >90% | Catalyst selection and concentration, reaction temperature, removal of HCl. | [1] |
| Multi-Step (Alkylation-Phosphorylation) | Phenol (B47542), Propylene (B89431), POCl₃ | Alkylation: p-toluenesulfonic acid; Phosphorylation: None | High (specific yield depends on fractionation efficiency) | Efficiency of fractional distillation to remove unreacted phenol and polyisopropylphenols. | [2] |
Table 2: Typical Reaction Conditions for Isopropylphenyl Phosphate Synthesis
| Parameter | One-Pot (Catalytic) | Multi-Step (Phosphorylation Stage) |
| Temperature | Below 50°C initially, then heated. | Varies, can be up to 220°C.[4] |
| Pressure | Atmospheric or reduced pressure for HCl removal. | Reduced pressure. |
| Reactant Molar Ratio (Isopropylphenol:POCl₃) | ~3:1 to 5:1 (excess of alkylphenol can be used).[1] | Stoichiometric or slight excess of the isopropylphenol mixture. |
| Reaction Time | 4-15 hours.[1] | Varies, can be several hours.[4] |
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis using a Calcium-Magnesium Catalyst
This protocol is based on a patented industrial production method.[1]
Materials:
-
Isopropylphenol
-
Phosphorus oxychloride (POCl₃)
-
Calcium-Magnesium catalyst
-
Esterification kettle with stirrer and heating/cooling system
-
Distillation apparatus
Procedure:
-
Charging the Reactor: Add isopropylphenol to an esterification kettle containing a calcium-magnesium catalyst.
-
Addition of POCl₃: While maintaining the temperature below 50°C, pump phosphorus oxychloride into the kettle with continuous stirring.
-
Esterification Reaction: Initiate the reaction by stirring. A depressurized acid discharging system can be used to remove the byproduct, hydrogen chloride (HCl). The reaction is monitored by measuring the acid value. The reaction is considered complete when the final acid value is less than 4 mgKOH/g.
-
Crude Product Isolation: The resulting mixture is the crude Isopropylphenyl phosphate ester.
-
Purification by Distillation:
-
Transfer the crude ester to a distillation pot.
-
Heat the mixture under reduced pressure to initiate distillation.
-
Separate and collect the fractions. The finished product is typically collected at a temperature of approximately 270°C under reduced pressure.
-
Protocol 2: High-Purity Synthesis via a Multi-Step Process
This protocol is adapted from a patented method designed to minimize impurities.[2]
Step 1: Alkylation of Phenol
-
Reaction Setup: In a 5-liter flask equipped for agitation, charge phenol and 1% by weight of p-toluene sulfonic acid catalyst.
-
Propylene Addition: Sparge gaseous propylene into the liquid phenol reaction medium. The rate of propylene addition should be controlled to maintain a low C₃/φ (moles of propylene reacted per total moles of phenol) ratio, preferably below 0.25, to minimize the formation of polyisopropylphenols.[2]
-
Reaction Monitoring: Monitor the reaction progress by analyzing the composition of the reaction mixture using gas chromatography (GC).
-
Product: The result is an alkylation product containing unreacted phenol, monoisopropylphenol, and a small amount of polyisopropylphenols.
Step 2: Fractionation
-
Distillation Setup: Set up a fractional distillation apparatus.
-
Separation: Distill the alkylation product to remove unreacted phenol as the distillate. This concentrates the monoisopropylphenol in the distilland. The distillation is continued until the C₃/φ ratio of the distilland is at least 0.30.[2]
Step 3: Phosphorylation
-
Reaction: React the fractionated isopropylphenol mixture with phosphorus oxychloride (POCl₃) in a conventional manner.
-
Purification: The resulting crude Isopropylphenyl phosphate can be further purified by vacuum distillation.
Purification and Analysis
High-purity Isopropylphenyl phosphate is essential for many applications. The primary methods for purification and analysis are outlined below.
Purification Techniques
-
Fractional Distillation: As detailed in the protocols, vacuum distillation is a key step to separate the desired product from unreacted starting materials, byproducts, and lower or higher boiling point impurities.[1][2] For triaryl phosphates, a preferred temperature range for flash distillation is 250°-310°C at a pressure of 5 to 8 mm Hg.[4]
-
Washing: The crude product can be washed with a dilute acid solution to remove any remaining metal salt catalysts, followed by a wash with a dilute alkali solution to neutralize any acidic byproducts, and finally with water.[5]
-
Solid Phase Extraction (SPE): For laboratory-scale purification or for removing specific impurities from heavily contaminated extracts, solid phase extraction can be employed.[6][7]
Purity Analysis
The purity of Isopropylphenyl phosphate is typically assessed using chromatographic techniques coupled with mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for analyzing the isomeric composition and purity of IPPP.[6][8] A mass-selective detector allows for the identification and quantification of different isopropylphenyl phosphate isomers and other related impurities.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to establish the purity of triaryl phosphates.[3]
Visualizing Synthesis and Biological Pathways
Synthesis Workflow
The following diagram illustrates the logical flow of the multi-step synthesis process for high-purity Isopropylphenyl phosphate.
Caption: Multi-step synthesis workflow for high-purity Isopropylphenyl phosphate.
Generalized Metabolic Pathway of Organophosphate Esters
For professionals in drug development, understanding the metabolic fate of compounds like IPPP is crucial. Organophosphate esters (OPEs) are generally metabolized in the body through hydrolysis and oxidation. The following diagram illustrates a generalized metabolic pathway for a triaryl phosphate ester.
Caption: Generalized metabolic pathway of triaryl phosphate esters in the body.
Conclusion
The synthesis of high-purity Isopropylphenyl phosphate is achievable through careful selection of the synthesis route and rigorous purification methods. While one-pot syntheses offer a more direct approach, multi-step processes involving the isolation and purification of intermediates provide greater control over the final product's purity and isomeric composition. For applications in fields where purity is paramount, such as in materials with close human contact or in research for drug development, the multi-step approach followed by meticulous purification and analysis is highly recommended. Understanding the metabolic pathways of such compounds is also a critical aspect for assessing their toxicological profile and ensuring their safe use.
References
- 1. CN103214518A - Method for producing IPPP (Isopropyl Phenyl diphenyl Phosphate) - Google Patents [patents.google.com]
- 2. US4351780A - Process for preparing isopropylphenyl/phenyl phosphate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US3945891A - Distillation process for purification of triaryl phosphate esters - Google Patents [patents.google.com]
- 5. US2358133A - Preparation of triaryl phosphates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. series.publisso.de [series.publisso.de]
- 8. shimadzu.com [shimadzu.com]
An In-depth Technical Guide to the Mechanism of Action of Isopropylated Triphenyl Phosphate (IPPP) as a Flame Retardant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropylated triphenyl phosphate (B84403) (IPPP) is a halogen-free organophosphate flame retardant widely utilized to enhance the fire safety of various polymeric materials. Its efficacy stems from a dual-mode mechanism of action, intervening in both the gas and condensed phases of the combustion process. This technical guide provides a comprehensive overview of the core mechanisms by which IPPP imparts flame retardancy, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
IPPP is not a single compound but a mixture of isomers where one or more phenyl groups of triphenyl phosphate are substituted with isopropyl groups. This structural characteristic influences its physical properties, such as viscosity and thermal stability, making it a versatile additive for polymers like polyvinyl chloride (PVC), polyurethane (PU) foams, and engineering plastics.[1]
Core Mechanism of Action
The flame-retardant action of IPPP is a synergistic combination of gas-phase and condensed-phase inhibition of the combustion cycle. Upon exposure to the heat from a developing fire, IPPP undergoes thermal decomposition, releasing active species that interfere with the chemical reactions of burning in the flame (gas phase) and promote the formation of a protective char layer on the polymer surface (condensed phase).
Gas-Phase Inhibition
The primary role of IPPP in the gas phase is to quench the high-energy radicals that propagate the combustion chain reaction. During pyrolysis, IPPP and its parent compound, triphenyl phosphate (TPP), decompose to produce phosphorus-containing radicals, most notably the PO• radical.[2] These phosphorus radicals are highly effective at scavenging the key flame-propagating species, such as hydrogen (H•) and hydroxyl (HO•) radicals.[2][3]
The key inhibition reactions are:
-
PO• + H• → HPO
-
PO• + HO• → HPO₂
-
HPO + H• → H₂ + PO•
-
HPO₂ + H• → H₂O + PO•
Through these catalytic cycles, the highly reactive H• and HO• radicals are converted into more stable molecules like H₂ and H₂O, effectively reducing the concentration of chain-branching species and suppressing the flame.[2] This interruption of the combustion cycle leads to a reduction in heat release and slows the spread of the fire.
Condensed-Phase Action
In the condensed phase, IPPP's mechanism is centered on the promotion of a stable, insulating char layer on the surface of the polymer. This char acts as a physical barrier, limiting the transfer of heat to the underlying material and restricting the diffusion of flammable volatile gases to the flame front.[1]
Upon heating, IPPP decomposes to form phosphoric acid (H₃PO₄). The phosphoric acid then undergoes further dehydration to form pyrophosphoric acid and polyphosphoric acid.[1] These acidic species are powerful dehydrating agents that promote the cross-linking and charring of the polymer backbone. The resulting char is a carbonaceous residue that is more resistant to combustion than the original polymer.
The key steps in the condensed-phase mechanism are:
-
Thermal Decomposition of IPPP: IPPP breaks down to form phosphoric acid and other phosphorus-containing species.
-
Dehydration and Cross-linking: The phosphoric acids catalyze the dehydration of the polymer, leading to the formation of double bonds and cross-links.
-
Char Formation: The cross-linked polymer structure forms a thermally stable char layer.
-
Barrier Effect: The char layer insulates the underlying polymer from heat and prevents the escape of flammable gases.
Quantitative Data on Flame Retardant Performance
The effectiveness of IPPP as a flame retardant is quantified using standard fire safety tests, including the Limiting Oxygen Index (LOI), UL-94 vertical burn test, and cone calorimetry. The following tables summarize typical performance data for various polymers with and without the addition of IPPP or its close analog, triphenyl phosphate (TPP).
Table 1: Limiting Oxygen Index (LOI) Data
| Polymer Matrix | Flame Retardant | Loading (wt%) | LOI (%) | Reference |
| PVC | None | 0 | ~25 | [4] |
| PVC | IPPP | Not Specified | >27 | [4] |
| Epoxy Resin | None | 0 | 25.8 | [2] |
| Epoxy Resin | DOPO-based FR | 0.25 (P%) | 33.4 | [2] |
| Polypropylene (PP) | None | 0 | 18 | [3] |
| Polypropylene (PP) | IFR + Colemanite (2%) | 30 | 37.6 | [3] |
| Polycarbonate (PC) | None | 0 | ~25 | [5] |
| PC/ABS | None | 0 | 22.4 | [6] |
| PC/ABS | TPP | 19 | 28.5 | [6] |
Table 2: UL-94 Vertical Burn Test Ratings
| Polymer Matrix | Flame Retardant | Loading (wt%) | UL-94 Rating | Reference |
| Epoxy Resin | None | 0 | No Rating | [2] |
| Epoxy Resin | DOPO-based FR | 0.25 (P%) | V-0 | [2] |
| Polypropylene (PP) | IFR + Colemanite (2-8%) | 30 | V-0 | [3] |
| Polycarbonate (PC) | None | 0 | V-2 | [5] |
| PC/ABS | None | 0 | HB | [6] |
| PC/ABS | TPP | 19 | V-0 | [6] |
| ABS | TPP | Not Specified | V-1 | [7] |
Table 3: Cone Calorimetry Data
| Polymer Matrix | Flame Retardant | Loading (wt%) | pHRR (kW/m²) | THR (MJ/m²) | Reference | | :--- | :--- | :--- | :--- | :--- | | Epoxy Resin | None | 0 | 1234 | 102.3 |[8] | | Epoxy Resin | DOPO-based FR (10%) | 10 | 549 | 89.5 |[8] | | Polypropylene (PP) | None | 0 | 765.7 | - |[9] | | Polypropylene (PP) | APP/AHP/MCA (4:1:1) | 30 | 122.7 | - |[9] | | PVC | None | 0 | - | - |[10] | | PVC + Gangue | Gangue/Sb₂O₃ | Not Specified | Decreased | Decreased |[10] |
Note: Data for IPPP is often proprietary. The tables include data for TPP and other organophosphorus flame retardants to illustrate the general performance benefits in various polymer systems. pHRR = Peak Heat Release Rate; THR = Total Heat Release.
Experimental Protocols
Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589)
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Methodology:
-
A small, vertically oriented specimen is placed in a glass chimney.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards past the specimen.
-
The top of the specimen is ignited with a pilot flame.
-
The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains burning for a specified time or over a specified length of the specimen is determined.
-
The LOI is expressed as the volume percentage of oxygen in the mixture.
UL-94 Vertical Burn Test
Objective: To evaluate the burning characteristics of plastic materials in response to a small open flame.
Methodology:
-
A rectangular bar specimen is held vertically by its top.
-
A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.
-
The flame is reapplied for another 10 seconds and removed. The afterflame and afterglow times are recorded.
-
Observations are made regarding dripping of molten material and whether the drips ignite a cotton patch placed below the specimen.
-
Materials are classified as V-0, V-1, or V-2 based on the afterflame/afterglow times and dripping behavior.
Cone Calorimetry (ASTM E1354 / ISO 5660)
Objective: To measure the heat release rate and other combustion parameters of a material under a controlled radiant heat flux.
Methodology:
-
A square specimen is placed horizontally under a conical radiant heater.
-
The specimen is exposed to a constant heat flux, and a spark igniter is used to ignite the pyrolysis gases.
-
The combustion products are collected in an exhaust hood, and the oxygen concentration is continuously measured.
-
The heat release rate (HRR) is calculated based on the principle of oxygen consumption calorimetry.
-
Other parameters such as time to ignition (TTI), total heat released (THR), mass loss rate, and smoke production are also measured.
Conclusion
Isopropylated triphenyl phosphate is an effective halogen-free flame retardant that operates through a dual mechanism of gas-phase radical quenching and condensed-phase char promotion. Its ability to interrupt the combustion cycle in the flame and form a protective barrier on the polymer surface leads to a significant reduction in the flammability of a wide range of polymeric materials. The quantitative data from standardized fire tests confirm its efficacy in improving the fire safety of polymers, making it a valuable tool for formulators in various industries. Further research into the synergistic effects of IPPP with other flame retardants and a deeper understanding of its thermal decomposition pathways will continue to advance the development of even more effective and environmentally benign fire safety solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. synsint.com [synsint.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. article.aascit.org [article.aascit.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Flame Retardant Properties of Synergistic Flame Retardant Polypropylene [yyhx.ciac.jl.cn]
- 10. researchgate.net [researchgate.net]
The Thermal Decomposition Pathway of Isopropylphenyl Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropylphenyl phosphate (B84403) (IPP) is a widely utilized organophosphate ester flame retardant and plasticizer. An in-depth understanding of its thermal decomposition is critical for predicting its behavior in high-temperature applications, assessing its environmental fate, and ensuring safety during manufacturing and use. This technical guide provides a comprehensive overview of the thermal decomposition pathway of isopropylphenyl phosphate, supported by experimental data from analogous compounds. It details the primary decomposition mechanisms, identifies key intermediates and final products, and presents relevant experimental protocols for analysis.
Introduction
Isopropylphenyl phosphate, a member of the triaryl phosphate ester family, is valued for its flame-retardant properties and its utility as a plasticizer in various polymers. Its thermal stability is a key performance characteristic. Upon exposure to elevated temperatures, it undergoes a complex series of reactions, leading to the formation of both condensed-phase and gas-phase products. This decomposition is central to its function as a flame retardant, where the formation of a protective char layer and the release of radical-scavenging species in the gas phase contribute to the suppression of combustion.
Thermal Decomposition Pathway
The thermal decomposition of isopropylphenyl phosphate, as a triaryl phosphate, primarily proceeds through homolytic cleavage of the P-O and C-O bonds at elevated temperatures, generating radical species[1]. This contrasts with alkyl phosphate esters, which tend to decompose via β-elimination reactions at lower temperatures. The decomposition can be conceptualized in the following stages:
Initial Decomposition: The primary step in the thermal degradation of isopropylphenyl phosphate is the cleavage of the P-O bond, leading to the formation of a diphenyl phosphate radical and an isopropylphenoxy radical. Concurrently, cleavage of the C-O bond can also occur.
Formation of Phosphoric Acid: The initial radical species are highly reactive and undergo further reactions. A key transformation is the formation of phosphoric acid. This is a crucial step in the flame retardant mechanism of organophosphates[2].
Formation of Pyrophosphoric Acid: As the temperature increases, the initially formed phosphoric acid molecules can undergo dehydration to form pyrophosphoric acid[2]. This condensed-phase species contributes to the formation of a protective char layer on the substrate, which acts as a physical barrier to heat and mass transfer, thus inhibiting combustion.
Decomposition of the Isopropylphenyl Moiety: The isopropylphenyl group also undergoes thermal decomposition. Based on studies of similar aromatic compounds like isopropylbenzene, the primary decomposition pathway involves the cleavage of the isopropyl group to yield propylene (B89431) and a phenyl radical[3]. The phenyl radical can then abstract a hydrogen atom to form benzene (B151609).
The proposed overall thermal decomposition pathway is visualized in the following diagram:
Quantitative Thermal Decomposition Data
Table 1: Thermal Decomposition Data for Triphenyl Phosphate (TPP) in an Inert Atmosphere
| Parameter | Temperature (°C) | Weight Loss (%) | Reference |
| Onset of Decomposition (Tonset) | ~243 | - | [2] |
| Temperature of Maximum Decomposition Rate (Tmax) | ~273.39 | - | |
| Total Weight Loss | - | 66.79 | [2] |
Note: This data is for triphenyl phosphate and serves as an approximation for isopropylphenyl phosphate.
Experimental Protocols
The analysis of the thermal decomposition of isopropylphenyl phosphate typically involves a combination of thermoanalytical and spectrometric techniques.
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition profile of the material by measuring its mass change as a function of temperature.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: 5-10 mg of isopropylphenyl phosphate is weighed into an alumina (B75360) or platinum crucible[1].
-
Atmosphere: The analysis is typically conducted under an inert nitrogen atmosphere at a flow rate of 20-50 mL/min to prevent oxidation[1].
-
Heating Program: A linear heating rate of 10 °C/min is commonly employed, with a temperature range from ambient to 600-800 °C[1].
-
Data Analysis: The onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate are determined from the TGA and its derivative (DTG) curves, respectively[2].
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products generated during thermal decomposition.
-
Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC/MS) system[4][5].
-
Pyrolysis: A small sample (typically <1 mg) is rapidly heated in the pyrolyzer to a specific temperature (e.g., 500-800 °C) in an inert atmosphere[1].
-
Gas Chromatography: The pyrolysis products are separated on a capillary column (e.g., a non-polar DB-5MS column) using a programmed temperature ramp (e.g., 80 °C to 300 °C at 20 °C/min)[4].
-
Mass Spectrometry: The separated compounds are identified by their mass spectra, typically using electron ionization (EI)[1]. The resulting spectra are compared against a spectral library (e.g., NIST) for identification[1].
The general experimental workflow for analyzing the thermal decomposition is illustrated below:
Conclusion
The thermal decomposition of isopropylphenyl phosphate is a complex process initiated by homolytic bond cleavage, leading to the formation of phosphoric acid, pyrophosphoric acid, and various organic fragments, including propylene and benzene. This decomposition pathway is fundamental to its role as a flame retardant. The combination of thermoanalytical techniques like TGA and product identification methods such as Py-GC/MS provides a comprehensive understanding of its thermal behavior. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with this important organophosphate compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solved The decomposition of isopropylbenzene to benzene and | Chegg.com [chegg.com]
- 4. Simultaneous Screening of Major Flame Retardants and Plasticizers in Polymer Materials Using Pyrolyzer/Thermal Desorption Gas Chromatography Mass Spectrometry (Py/TD–GC–MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
Navigating the Environmental Journey of IPPP Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isopropylated phenol (B47542) phosphates (IPPPs) are a complex class of organophosphate esters utilized extensively as flame retardants and plasticizers in a wide array of commercial and industrial products. Their widespread use has led to their ubiquitous presence in the environment, raising concerns about their potential ecological impact. This technical guide provides an in-depth analysis of the environmental fate and transport of IPPP isomers, offering a critical resource for understanding their behavior in various environmental compartments. Through a comprehensive review of the available scientific literature, this document summarizes the physicochemical properties, degradation pathways, and mobility of these compounds. Detailed experimental protocols for their analysis and study are also presented, alongside visualizations of key processes to facilitate a deeper understanding. The data compiled herein underscore the environmental persistence of certain IPPP isomers and highlight critical knowledge gaps that warrant further investigation.
Introduction to Isopropylated Phenol Phosphates (IPPPs)
IPPPs are not single chemical entities but rather complex mixtures of triphenyl phosphate (B84403) (TPP) and a variety of mono-, di-, and tri-isopropylated phenyl phosphate isomers. The degree and position of isopropylation on the phenyl rings give rise to a large number of possible isomers, each with unique physicochemical properties that influence its environmental behavior. Commercial IPPP products, such as Firemaster® 550 and Reofos®, contain varying proportions of these isomers. For instance, one analysis of a commercial IPP mixture revealed a composition of 21.5% TPP, 36.9% mono-isopropyl-IPP, 21.9% bis-isopropyl-IPP, and 8.5% tris-isopropyl-IPP[1]. These substances are primarily used as additive flame retardants and plasticizers in polymers like PVC and polyurethane, as well as in lubricants and hydraulic fluids. Their non-covalent incorporation into these materials facilitates their release into the environment through volatilization, leaching, and abrasion.
Physicochemical Properties and Environmental Partitioning
The environmental partitioning of IPPP isomers is governed by their intrinsic physicochemical properties, such as water solubility, vapor pressure, and octanol-water partitioning coefficient (Kow). These properties, in turn, determine key environmental fate parameters like the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the bioconcentration factor (BCF). Generally, increasing the degree of isopropylation is expected to increase the lipophilicity (higher Kow) and decrease the water solubility of the isomers.
Table 1: Physicochemical Properties and Environmental Fate Parameters of Selected IPPP Isomers and Mixtures
| Compound/Mixture | Log Kow | Water Solubility | Vapor Pressure (mmHg) | Half-life (Air, days) | Koc (L/kg) | BCF (L/kg) | Reference(s) |
| Isopropylphenyl diphenyl phosphate | 5.31 | < 1 mg/mL at 25°C | 3.5 x 10⁻⁷ | 0.85 (estimated) | 18,400 (estimated) | 6,390 (estimated) | [2] |
| Tris(isopropylphenyl)phosphate (B132702) (mixed) | - | - | - | - | 1.2 x 10⁶ (estimated) | 6.9 - 42 | [3] |
| Tris(isopropylphenyl) phosphate | - | - | - | - | - | 1,986 (estimated) | [4] |
| IPPP Mixture (general) | - | - | - | - | - | 6.9 - 573 | [5] |
Note: Data for individual isomers are scarce, and much of the available information is for commercial mixtures or is estimated based on structure-activity relationships. The variability in reported BCF values for tris(isopropylphenyl) phosphate highlights the uncertainty in the current data.
The high Koc values for isopropylphenyl diphenyl phosphate and tris(isopropylphenyl)phosphate suggest that these compounds will be largely immobile in soil and tend to partition to sediment in aquatic environments[2][3]. The high estimated BCF for isopropylphenyl diphenyl phosphate indicates a significant potential for bioaccumulation in aquatic organisms[2].
Environmental Degradation Pathways
The persistence of IPPP isomers in the environment is determined by their susceptibility to abiotic and biotic degradation processes.
Abiotic Degradation
Hydrolysis: The ester linkages in IPPPs are susceptible to hydrolysis, which would yield isopropylphenols and the corresponding diaryl or monoaryl phosphates. However, studies on IPPP mixtures suggest that hydrolysis is a very slow process under typical environmental pH conditions (pH 4-9), with half-lives exceeding one year[5].
Photodegradation: Direct photolysis is not considered a major degradation pathway for many organophosphate esters as they do not significantly absorb sunlight. However, indirect photodegradation through reaction with photochemically produced hydroxyl radicals in the atmosphere can be a significant removal process for volatile isomers. For example, the estimated atmospheric half-life of isopropylphenyl diphenyl phosphate is approximately 0.85 days[2].
Biotic Degradation
Biodegradation is a key process for the ultimate removal of IPPP isomers from the environment. The primary mechanism is believed to be the enzymatic hydrolysis of the phosphate ester bonds by microbial phosphatases, followed by the degradation of the resulting phenolic compounds.
Studies on analogous compounds, such as tricresyl phosphates (TCPs), have provided insights into the potential biodegradation of IPPPs. A microbial consortium was found to degrade various TCP isomers, with the primary metabolic pathways being hydrolysis and hydroxylation[6][7]. The degradation rates were isomer-specific, with tri-m-cresyl phosphate being degraded more rapidly than the ortho- and para-isomers[6][7]. Similarly, the bacterium Brevibacillus brevis has been shown to degrade TCP isomers at different rates[8]. It is plausible that similar isomer-specific biodegradation rates exist for IPPPs. However, a study using the Japanese MITI test on a mixture of tris(isopropylphenyl)phosphate isomers showed no biodegradation over 28 days, suggesting that at least the highly isopropylated isomers are resistant to microbial degradation under these specific test conditions[3].
The following diagram illustrates the proposed general degradation pathway for IPPP isomers.
References
- 1. Bis(4-isopropylphenyl) phenyl phosphate | C24H27O4P | CID 13767290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isopropylphenyl diphenyl phosphate | C21H21O4P | CID 34148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. Phenol, isopropylated, phosphate (3:1) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biodegradation of tricresyl phosphates isomers by a novel microbial consortium and the toxicity evaluation of its major products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Biodegradation of Isopropylphenyl Phosphate in Soil and Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropylphenyl phosphates (IPPs) are a group of organophosphate esters widely used as flame retardants and plasticizers in various industrial and consumer products. Their presence in the environment is of increasing concern, necessitating a thorough understanding of their fate and persistence. This technical guide provides an in-depth overview of the biodegradation of isopropylphenyl phosphate (B84403) in soil and water environments, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways to support research and risk assessment efforts.
Data Presentation
The biodegradation of isopropylphenyl phosphate is influenced by the specific isomer and the environmental matrix. The two main commercial mixtures are commonly referred to as isopropylphenyl diphenyl phosphate (a mixture of isomers with varying degrees of isopropylation) and tris(isopropylphenyl) phosphate.
Table 1: Half-life of Isopropylphenyl Phosphate in Different Environmental Compartments[1]
| Compound | Compartment | Half-life (t½) |
| Isopropylphenyl Diphenyl Phosphate | Sewage Treatment Plant | 2.3 hours |
| Surface Water | 50 days | |
| Soil | 900 days | |
| Sediment | 900 days | |
| Tris(isopropylphenyl) Phosphate | Sewage Treatment Plant | 6.9 hours |
| Surface Water | 150 days | |
| Soil | 3,000 days | |
| Sediment | 3,000 days |
Table 2: Mineralization of ¹⁴C-labelled Isopropylphenyl Diphenyl Phosphate in a Freshwater Sediment System after 28 Days[1]
| Test System | Location of ¹⁴C-label | Mineralization (as ¹⁴CO₂) | Extractable ¹⁴C Residues | Non-extractable Residues | Total Recovery of ¹⁴C |
| Aerobic, low dose | Diphenyl groups | 7.1% | 82.2% | 5.8% | 95.1% |
| Isopropylphenyl group | 2.0% | 86.6% | 3.9% | 92.5% | |
| Anaerobic, low dose | Diphenyl groups | 7.3% | 79.7% | 2.8% | 90.9% |
| Isopropylphenyl group | 1.1% | 80.8% | Not determined | >81.9% | |
| Aerobic, high dose | Diphenyl group | 8.4% | 76.1% | 2.7% | 87.2% |
| Aerobic, sterile control | Diphenyl group | 0.0% | 86.7% | 9.2% | 95.9% |
Note: Extractable residues were determined by extraction with methylene (B1212753) chloride and methanol (B129727) and were found to be mainly unchanged isopropylphenyl diphenyl phosphate.[1]
Table 3: Primary Biodegradation of Isopropylphenyl Phosphate in Aquatic Systems
| Compound | Test System | Degradation | Half-life (t½) | Reference |
| Isopropylphenyl Diphenyl Phosphate | River die-away test | ~80% primary degradation | 3 to 4 days | Boethling and Cooper (1985) as cited in UK EA (2009)[1] |
| 2-isopropylphenyl diphenyl phosphate | Activated sludge (acclimated) | >98% degradation within 7 days | - | Boethling and Cooper (1985) as cited in UK EA (2009)[1] |
| 4-isopropylphenyl diphenyl phosphate | Activated sludge (acclimated) | >98% degradation within 7 days | - | Boethling and Cooper (1985) as cited in UK EA (2009)[1] |
| Triphenyl phosphate | Activated sludge (acclimated) | >98% degradation within 7 days | ~3 days | Boethling and Cooper (1985) as cited in UK EA (2009)[2] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of biodegradation studies. The following sections outline the methodologies based on standard OECD guidelines, which are commonly referenced in the assessment of isopropylphenyl phosphate biodegradation.
Soil Biodegradation Assessment (Adapted from OECD 307)
The "Aerobic and Anaerobic Transformation in Soil" guideline is designed to determine the rate and pathway of biodegradation of a test substance in soil.
1. Test System:
-
Soil Selection: A natural soil, typically a sandy loam, is used. The soil is characterized by its texture, pH, organic carbon content, and microbial biomass.
-
Test Substance Application: Isopropylphenyl phosphate, often ¹⁴C-labelled for tracking, is applied to the soil at a concentration relevant to environmental exposure.
-
Incubation: The treated soil is incubated in the dark at a controlled temperature (e.g., 20°C) and moisture content. For aerobic studies, the flasks are continuously aerated with CO₂-free, humidified air. For anaerobic studies, the soil is flooded with water and purged with an inert gas like nitrogen.
2. Sampling and Analysis:
-
Sampling: Soil samples are collected at various time points throughout the incubation period (typically up to 120 days).
-
Extraction: The soil samples are extracted with appropriate organic solvents (e.g., methylene chloride, methanol) to separate the parent compound and its transformation products from the soil matrix.
-
Quantification: The concentrations of the parent compound and its metabolites in the extracts are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection (for ¹⁴C-labelled substances) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Mineralization: The evolved ¹⁴CO₂ from the aerobic flasks is trapped in an alkaline solution and quantified by liquid scintillation counting to determine the extent of mineralization.
-
Non-extractable Residues: The amount of radioactivity remaining in the soil after exhaustive extraction is quantified to determine the formation of bound residues.
3. Data Analysis:
-
The degradation rate of the parent compound is calculated, and the half-life (DT₅₀) is determined.
-
The formation and decline of major metabolites are monitored over time.
Water and Sediment Biodegradation Assessment (Adapted from OECD 309)
The "Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test" is used to determine the biodegradation rate of a substance in a natural water system.
1. Test System:
-
Water and Sediment Collection: Natural surface water and sediment are collected from a well-characterized site (e.g., a river or lake).
-
Microcosm Setup: Microcosms are prepared in flasks containing the collected water and a layer of sediment.
-
Test Substance Application: Isopropylphenyl phosphate (often ¹⁴C-labelled) is added to the water phase at a low concentration (typically in the µg/L range).
-
Incubation: The microcosms are incubated in the dark at a controlled temperature (e.g., 22°C) with gentle agitation to ensure aerobic conditions in the water column.
2. Sampling and Analysis:
-
Sampling: Water and sediment samples are taken from the microcosms at various time intervals.
-
Extraction: Water samples may be extracted using solid-phase extraction (SPE) or liquid-liquid extraction. Sediment samples are extracted with organic solvents.
-
Analysis: The concentrations of the parent compound and metabolites in the extracts are quantified using HPLC or GC-MS.
-
Mineralization: The evolved ¹⁴CO₂ is trapped and quantified to determine the rate of mineralization.
3. Data Analysis:
-
The rate of primary degradation (disappearance of the parent compound) and ultimate degradation (mineralization to CO₂) are determined.
-
The half-life of the substance in the water and sediment phases is calculated.
Mandatory Visualization
Biodegradation Pathway of Isopropylphenyl Phosphate
The primary biodegradation pathway for aryl phosphates like isopropylphenyl phosphate is initiated by the hydrolysis of the ester bonds. This process can occur in a stepwise manner, leading to the formation of diphenyl phosphate, isopropylphenyl phosphate, phenol, and isopropylphenol, which can be further degraded.
Caption: Proposed hydrolytic degradation pathway of Isopropylphenyl Diphenyl Phosphate.
Experimental Workflow for Soil Biodegradation Study (OECD 307)
The following diagram illustrates the typical workflow for conducting a soil biodegradation study according to OECD Guideline 307.
Caption: Workflow for an OECD 307 soil biodegradation study.
Experimental Workflow for Water-Sediment Biodegradation Study (OECD 309)
The following diagram outlines the general procedure for a water-sediment biodegradation study based on OECD Guideline 309.
Caption: Workflow for an OECD 309 water-sediment biodegradation study.
References
A Technical Guide to the Historical Development of Isopropylated Phosphate Ester Flame Retardants
Abstract: This technical guide provides an in-depth overview of the historical development of isopropylated phosphate (B84403) ester (IPP) flame retardants. It traces the evolution from early phosphorus-based compounds to the widespread adoption of IPPs as effective, halogen-free alternatives to polybrominated diphenyl ethers (PBDEs). The document details their synthesis, mechanism of action, key properties, and common applications. It is intended for researchers, scientists, and professionals in materials science and chemical development, offering detailed experimental methodologies, tabulated quantitative data, and process visualizations to facilitate a comprehensive understanding of this important class of flame retardants.
Introduction: The Genesis of Organophosphate Flame Retardants
The use of phosphorus-containing compounds for fire resistance is not a new concept, with a history stretching back to early inorganic materials.[1][2][3] However, the era of modern organophosphate flame retardants (OPFRs) began in the first half of the 20th century with the development of non-isopropylated triaryl phosphates like triphenyl phosphate (TPP) and tricresyl phosphate (TCP).[4] These were initially used in early plastics such as cellulose (B213188) nitrate (B79036) and cellulose acetate.[4]
The demand for flame retardants saw a substantial increase during the 1960s and 1970s, driven by the proliferation of synthetic polymers in consumer and industrial goods and a greater emphasis on fire safety.[5][6] For many years, polybrominated diphenyl ethers (PBDEs) were the dominant flame retardants.[1][2] However, growing concerns over their environmental persistence, bioaccumulation, and toxicity led to a global phase-out of PBDEs starting in the early 2000s.[1][7][8][9][10] This regulatory shift created a significant market need for effective and safer alternatives, propelling OPFRs, including isopropylated phosphate esters, to the forefront as a leading replacement technology.[2][9][10][11]
The Emergence of Isopropylated Phosphate Esters (IPPs)
Isopropylated phosphate esters are a specific class of triaryl phosphate esters characterized by the presence of one or more isopropyl groups attached to the phenyl rings. These compounds are typically used as additive flame retardants, meaning they are physically blended into a polymer matrix rather than being chemically bonded to it.[4] This makes them versatile for use in a wide range of materials.
The development of IPPs was driven by the need for flame retardants with excellent plasticizing properties, particularly for polymers like PVC and polyurethane. A key product in this category is known commercially by the CAS number 68937-41-7 (Phenol, isopropylated, phosphate (3:1)).[12] Commercial IPP products are often complex mixtures of different isomers, such as 2-isopropylphenyl diphenyl phosphate (2IPPDPP), 4-isopropylphenyl diphenyl phosphate (4IPPDPP), and various di- and tri-isopropylated species.[8] These mixtures are engineered to have specific physical properties, such as low viscosity, which improves processing conditions in applications like fabric coatings.[12]
Synthesis and Production
The industrial synthesis of isopropylated phosphate esters is a multi-step process. It generally follows a pathway involving the alkylation of phenol (B47542) followed by a phosphorylation reaction.
-
Alkylation: Phenol is reacted with an alkene, typically propylene (B89431), in the presence of an acid catalyst to produce a mixture of isopropylated phenols. This mixture includes phenol, 2-isopropylphenol, 4-isopropylphenol, and various di- and tri-substituted phenols.
-
Phosphorylation: The resulting mixture of alkylated phenols is then reacted with a phosphorus source, most commonly phosphorus oxychloride (POCl₃). This reaction forms the triaryl phosphate ester structure.
A significant challenge in the production of IPPs has been minimizing the content of un-alkylated triphenyl phosphate (TPP), which has been classified as a marine pollutant in some jurisdictions.[13] Advanced production methods, such as those described in patent literature, have been developed to yield IPP mixtures with very low TPP concentrations (less than 1 wt%).[13]
Mechanism of Flame Retardancy
Phosphorus-based flame retardants, including IPPs, are highly efficient due to their ability to act in both the condensed (solid) phase and the gas phase of a fire.[1][2]
-
Condensed-Phase Action: When the polymer is heated, the phosphate ester decomposes to form phosphoric acid. This acid acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable, insulating layer of char on the material's surface.[1][2][3] This char layer serves as a physical barrier, shielding the underlying polymer from heat and oxygen and reducing the release of flammable volatile compounds.[1][2]
-
Gas-Phase Action: Some of the phosphorus compounds are volatilized into the flame. In the gas phase, they decompose into phosphorus-containing radicals (e.g., PO•). These active species interfere with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction.[3] By quenching these radicals, the flame chemistry is interrupted, and the fire is suppressed.
Properties and Characterization of Commercial IPPs
Commercial grades of isopropylated triaryl phosphates are tailored to meet different application requirements. Their properties are well-defined, and performance is typically assessed using thermal analysis techniques.
Physical and Chemical Properties
The following table summarizes typical properties for different grades of a commercial isopropylated triaryl phosphate flame retardant. The grades primarily differ in their viscosity and density, which relates to the degree of isopropylation.
| Property | Grade 1 | Grade 2 | Grade 3 | Grade 4 |
| Appearance | Colorless transparent liquid | Colorless transparent liquid | Colorless transparent liquid | Colorless transparent liquid |
| Acidity (mgKOH/g) | 0.1 max | 0.1 max | 0.1 max | 0.1 max |
| Flash Point (°C) | 220 min | 220 min | 220 min | 220 min |
| Moisture (%) | 0.1 max | 0.1 max | 0.1 max | 0.1 max |
| Refractive Index (N23) | 1.546 – 1.555 | 1.546 – 1.555 | 1.546 – 1.555 | 1.546 – 1.555 |
| Density (g/cm³) | 1.180 – 1.190 | 1.168 – 1.180 | 1.160 – 1.175 | 1.125 – 1.155 |
| Viscosity (cP @25°C) | 42 - 52 | 48 - 64 | 64 - 76 | 95 – 114 |
| Phosphorus Content (%) | ~ 8.6 | 8.3 – 8.5 | ~ 8.1 | ~ 7.6 |
| (Data sourced from a representative commercial technical data sheet[12]) |
Thermal Stability
Thermogravimetric Analysis (TGA) is used to determine the thermal stability of the flame retardant. The data indicates the temperatures at which the material begins to decompose.
| Weight Loss (%) | Temperature (°C) |
| 5 | 217 |
| 10 | 235 |
| 50 | 287 |
| (Data based on TGA performed at 10°C/min under a nitrogen atmosphere[12]) |
Key Experimental Protocols
This section provides an overview of methodologies used in the synthesis and characterization of IPP flame retardants, based on information from technical and patent literature.
Synthesis of Isopropylated Triaryl Phosphate (General Protocol)
This protocol is a generalized representation of the industrial process.
-
Apparatus: A jacketed glass reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and addition funnel.
-
Alkylation:
-
Charge the reactor with phenol and an acidic catalyst (e.g., a sulfonic acid resin).
-
Heat the mixture to the desired reaction temperature (e.g., 80-120°C).
-
Slowly feed propylene gas into the reactor under agitation. Maintain pressure and temperature for several hours until the desired degree of alkylation is achieved.
-
Monitor the reaction progress using Gas Chromatography (GC) to analyze the distribution of phenol and its alkylated derivatives.
-
After the reaction, neutralize and remove the catalyst.
-
-
Phosphorylation:
-
Charge the alkylated phenol mixture to a separate reactor.
-
Slowly add phosphorus oxychloride (POCl₃) via the addition funnel while maintaining a controlled temperature (e.g., 50-100°C). Hydrogen chloride (HCl) gas will be evolved and should be scrubbed.
-
After the addition is complete, the reaction mixture is typically heated for several more hours to ensure completion.
-
The crude product is then purified via vacuum distillation to remove unreacted starting materials and byproducts, yielding the final IPP product.
-
Isomer Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
To identify and quantify the various isomers in an IPP mixture, GC-MS is employed. The following parameters are representative of a method used for this purpose.[8]
-
Instrument: Agilent Gas Chromatograph coupled with a Mass Spectrometer.
-
Carrier Gas: Helium at a constant flow of 1.3 mL/min.
-
Inlet: Set to 80°C for 0.3 min, then ramped at 600°C/min to 300°C.
-
Oven Program:
-
Hold at 80°C for 2 min.
-
Ramp to 250°C at 20°C/min.
-
Ramp to 260°C at 1.5°C/min.
-
Ramp to 300°C at 25°C/min.
-
Hold at 300°C for 20 min.
-
-
Transfer Line Temperature: 300°C.
-
Ion Source Temperature: 200°C.
-
Detection: Mass spectrometer operating in selected ion monitoring (SIM) or full scan mode to identify isomers based on their mass spectra and retention times.
Applications
Isopropylated phosphate esters are valued for their dual function as both a flame retardant and a plasticizer. They are used in a wide array of polymer systems and end-use products.[12]
-
Polyvinyl Chloride (PVC): Used in plastisols for fabric coating where their low viscosity is beneficial for processing.
-
Polyurethanes (PU): Incorporated into both rigid and flexible polyurethane foams used in furniture, insulation, and automotive applications.
-
Engineering Resins: Act as a flame retardant processing aid in resins like modified PPO (polyphenylene oxide), polycarbonate (PC), and PC/ABS blends.
-
Other Polymers: Also used in EPDM, HIPS, thermoplastic polyurethanes (TPU), epoxy resins, and phenolic resins.
-
Textiles: Applied as coatings to fabrics to impart flame retardancy.
References
- 1. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. epitoanyag.org.hu [epitoanyag.org.hu]
- 4. Organophosphate - Wikipedia [en.wikipedia.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Organophosphorus Compounds at 80: Some Old and New Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Temporal Trends in Exposure to Organophosphate Flame Retardants in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aaqr.org [aaqr.org]
- 12. hunan-chem.com [hunan-chem.com]
- 13. US20110237144A1 - Phosphorus flame retardants and applications therefor - Google Patents [patents.google.com]
Methodological & Application
Application Note: Quantitative Analysis of Isopropylphenyl Phosphate in Polymer Matrices
Introduction
Isopropylphenyl phosphate (B84403) (IPP), a member of the organophosphate ester family, is widely utilized as a flame retardant and plasticizer in a variety of polymer matrices, including polyvinyl chloride (PVC) and polyurethane (PU).[1][2] Its function is to enhance the fire resistance and flexibility of these materials. However, due to its additive nature, IPP can leach from the polymer matrix over time, leading to potential environmental and human exposure.[2] The complex isomeric nature of IPP, which exists as a mixture of mono-, di-, and tri-isopropylated phenyl phosphates, presents a significant analytical challenge.[3][4] Consequently, robust and validated analytical methods are crucial for the accurate quantification of IPP in polymeric materials to ensure product safety, regulatory compliance, and to understand its environmental fate.
This application note provides detailed protocols for the quantitative analysis of IPP in polymer matrices using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS). These methods are tailored for researchers, scientists, and professionals in quality control and drug development who require reliable and accurate quantification of this additive.
Analytical Approaches
The quantitative analysis of IPP in polymer matrices typically involves three main stages: sample preparation and extraction, instrumental analysis, and data analysis. The choice of methodology depends on the specific polymer matrix, the required sensitivity, and the available instrumentation.
A general workflow for the analysis is presented below:
References
Application Note: High-Resolution GC-MS Method for the Separation and Quantification of Isopropylphenyl Phosphate Isomers
Introduction
Isopropylphenyl phosphates (IPPPs) are a complex mixture of organophosphate esters widely used as flame retardants and plasticizers in various industrial and consumer products. Commercial IPPP formulations are intricate isomeric mixtures of variable composition, containing mono-, di-, tri-, and poly-isopropylated phenyl phosphate (B84403) species.[1][2] The toxicological profiles and environmental fates of individual isomers can vary significantly. Therefore, a robust and specific analytical method for the separation and quantification of these isomers is crucial for accurate risk assessment, environmental monitoring, and quality control in drug development and material sciences.
This application note presents a detailed Gas Chromatography-Mass Spectrometry (GC-MS) method for the effective separation and quantification of common isopropylphenyl phosphate isomers. The described protocol offers high resolution and sensitivity, making it suitable for the analysis of IPPPs in diverse and complex matrices.
Materials and Methods
Reagents and Standards
-
Solvents: Ethyl acetate (B1210297) and toluene (B28343) (pesticide residue analysis grade or equivalent).
-
Internal Standard (IS): Triphenyl phosphate-d15 (TPP-d15).
-
Calibration Standards: Individual certified reference standards of isopropylphenyl phosphate isomers, including but not limited to:
-
2-Isopropylphenyl diphenyl phosphate (2-IPPDPP)
-
3-Isopropylphenyl diphenyl phosphate (3-IPPDPP)
-
4-Isopropylphenyl diphenyl phosphate (4-IPPDPP)
-
2,4-Diisopropylphenyl diphenyl phosphate (2,4-DIPPDPP)
-
Bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP)
-
Bis(3-isopropylphenyl) phenyl phosphate (B3IPPPP)
-
Bis(4-isopropylphenyl) phenyl phosphate (B4IPPPP)
-
Tris(3-isopropylphenyl) phosphate (T3IPPP)
-
Tris(4-isopropylphenyl) phosphate (T4IPPP)
-
Sample Preparation
For solid samples, an extraction step is necessary. For liquid samples or standards, direct dilution may be sufficient.
-
Extraction: For solid matrices, use ultrasonic extraction with ethyl acetate.[1][2]
-
Purification (Optional): For complex or dirty sample extracts, a solid-phase extraction (SPE) cleanup step can be employed to remove interfering matrix components.[1][2]
-
Solvent Exchange and Concentration: The extract is concentrated under a gentle stream of nitrogen and the solvent is exchanged to toluene for GC-MS analysis.
-
Internal Standard Spiking: Prior to analysis, samples and calibration standards are spiked with a known concentration of TPP-d15 to correct for variations in injection volume and instrument response.
GC-MS Instrumentation and Conditions
The analysis is performed on a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatograph (GC): Agilent 7890A or equivalent.
-
Mass Spectrometer (MS): Agilent 5975C or equivalent single quadrupole or tandem mass spectrometer.
-
Injector: Split/splitless or pressurized temperature vaporization (PTV) inlet. For this method, a PTV inlet is recommended.
-
Injection Volume: 1 µL
-
Inlet Program: 80°C for 0.3 min, then ramped at 600°C/min to 300°C.[3]
-
-
Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.[3]
-
GC Column: 30 m x 0.25 mm I.D. x 0.25 µm film thickness fused silica (B1680970) capillary column coated with 5% phenyl methylpolysiloxane (e.g., Agilent J&W DB-5ms or equivalent).[3]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 1.5°C/min to 260°C.
-
Ramp 3: 25°C/min to 300°C, hold for 20 min.[3]
-
-
MS Parameters:
Results and Discussion
The described GC-MS method provides excellent chromatographic separation for a range of mono-, di-, and tri-isopropylphenyl phosphate isomers. The use of a 5% phenyl methylpolysiloxane stationary phase in combination with the detailed temperature program allows for the resolution of closely eluting isomers.
Quantitative Data
The following table summarizes the retention times (RT) and the primary quantification ions (m/z) for selected IPPP isomers based on the described method. These values can be used to build a SIM method for targeted analysis.
| Isomer | Abbreviation | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 2-Isopropylphenyl diphenyl phosphate | 2-IPPDPP | ~15.2 | 368 | 326, 233 |
| 3-Isopropylphenyl diphenyl phosphate | 3-IPPDPP | ~15.5 | 368 | 326, 233 |
| 4-Isopropylphenyl diphenyl phosphate | 4-IPPDPP | ~15.6 | 368 | 326, 233 |
| 2,4-Diisopropylphenyl diphenyl phosphate | 2,4-DIPPDPP | ~17.8 | 410 | 368, 326 |
| Bis(4-isopropylphenyl) phenyl phosphate | B4IPPPP | ~19.5 | 410 | 368, 326 |
| Tris(4-isopropylphenyl) phosphate | T4IPPP | ~22.1 | 452 | 410, 368 |
| Triphenyl phosphate-d15 (IS) | TPP-d15 | ~14.5 | 341 | 175, 157 |
Note: Retention times are approximate and may vary slightly depending on the specific instrument and column conditions.
Method Performance
The method demonstrates good linearity over a range of concentrations typically found in environmental and industrial samples. The limit of quantification (LOQ) is dependent on the specific isomer and the sample matrix but is generally in the low ng/mL range. The use of an isotopically labeled internal standard ensures high precision and accuracy by compensating for matrix effects and variations during sample preparation and injection.
Experimental Workflow and Data Analysis
The overall workflow for the analysis of isopropylphenyl phosphate isomers is depicted in the diagram below.
Caption: Workflow for the GC-MS analysis of Isopropylphenyl Phosphate isomers.
Conclusion
This application note provides a comprehensive and robust GC-MS method for the separation and quantification of isopropylphenyl phosphate isomers. The detailed protocol, including sample preparation, instrument parameters, and quantitative data, serves as a valuable resource for researchers, scientists, and professionals in environmental science, toxicology, and drug development. The high resolution and sensitivity of this method enable accurate and reliable analysis of these important industrial chemicals.
References
- 1. series.publisso.de [series.publisso.de]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Protocol for the Detection of Isopropylated Phenyl Phosphates (IPPPs) in Environmental Samples
Abstract
This application note provides a detailed protocol for the sensitive and selective detection and quantification of Isopropylated Phenyl Phosphates (IPPPs) in various environmental matrices, including water, soil, and sediment. IPPPs are a complex mixture of organophosphate esters used as flame retardants and plasticizers, and their presence in the environment is of growing concern. This method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for the accurate analysis of these compounds. The protocol described herein is intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
Isopropylated Phenyl Phosphates (IPPPs) are a class of organophosphate flame retardants (OFRs) that have been widely used as replacements for polybrominated diphenyl ethers (PBDEs). Due to their additive nature in consumer products, they can leach into the environment, leading to contamination of water, soil, and sediment. The complex isomeric nature of IPPPs presents a significant analytical challenge. This application note details a robust LC-MS/MS method for the separation, identification, and quantification of several common IPPP isomers in environmental samples.
Experimental
Materials and Reagents
-
Standards: Analytical standards of 2-isopropylphenyl diphenyl phosphate (B84403) (2IPPDPP), 4-isopropylphenyl diphenyl phosphate (4IPPDPP), bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP), 2,4-diisopropylphenyl diphenyl phosphate (24DIPPDPP), tris(3-isopropylphenyl) phosphate (T3IPPP), tris(4-isopropylphenyl) phosphate (T4IPPP), and deuterated triphenyl phosphate (d15-TPP) as an internal standard (ISTD).
-
Solvents: HPLC-grade methanol (B129727), acetonitrile (B52724), and water. Formic acid and ammonium (B1175870) acetate.
-
Solid Phase Extraction (SPE) Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges.
-
Other: Anhydrous sodium sulfate, Ottawa sand.
Sample Preparation
2.2.1. Water Samples
-
Filter water samples through a 0.45 µm glass fiber filter.
-
To a 500 mL water sample, add 25 ng of d15-TPP internal standard.
-
Condition an Oasis HLB SPE cartridge (6 cc, 500 mg) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 30 minutes.
-
Elute the analytes with 10 mL of methanol.
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
-
The final extract is ready for LC-MS/MS analysis.
2.2.2. Soil and Sediment Samples
-
Air-dry the soil or sediment samples and sieve to < 2 mm.
-
Weigh 5 g of the homogenized sample into a centrifuge tube.
-
Spike the sample with 25 ng of d15-TPP internal standard.
-
Add 10 mL of acetonitrile and sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge the sample at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction step twice more with 10 mL of acetonitrile each time.
-
Combine the supernatants and concentrate to approximately 1 mL.
-
Perform a cleanup step using an Oasis HLB SPE cartridge as described for water samples (steps 3-9), loading the concentrated extract diluted with deionized water.
LC-MS/MS Analysis
2.3.1. Liquid Chromatography (LC) Conditions
-
Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended. For improved separation of positional isomers like 2-IPPDPP and 4-IPPDPP, a Pentafluorophenyl (PFP) or a di-phenyl column can be considered.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30-95% B
-
10-12 min: 95% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
2.3.2. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Table 1: MRM Transitions and Mass Spectrometric Parameters for IPPPs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 2IPPDPP | 369.1 | 327.1 | 0.05 | 30 | 20 |
| 369.1 | 95.1 | 0.05 | 30 | 35 | |
| 4IPPDPP | 369.1 | 327.1 | 0.05 | 30 | 20 |
| 369.1 | 95.1 | 0.05 | 30 | 35 | |
| B2IPPPP | 411.2 | 369.1 | 0.05 | 35 | 20 |
| 411.2 | 137.1 | 0.05 | 35 | 30 | |
| 24DIPPDPP | 411.2 | 369.1 | 0.05 | 35 | 20 |
| 411.2 | 137.1 | 0.05 | 35 | 30 | |
| T3IPPP | 453.3 | 411.2 | 0.05 | 40 | 25 |
| 453.3 | 179.1 | 0.05 | 40 | 35 | |
| T4IPPP * | 453.3 | 411.2 | 0.05 | 40 | 25 |
| 453.3 | 179.1 | 0.05 | 40 | 35 | |
| d15-TPP (ISTD) | 341.1 | 157.1 | 0.05 | 30 | 25 |
Note: The MRM transitions for 4IPPDPP, T3IPPP, and T4IPPP are predicted based on the fragmentation patterns of similar structures and should be optimized on the specific instrument used.
Results and Discussion
Method Performance
The developed method demonstrates good linearity over a concentration range of 0.1 to 100 ng/mL for all target analytes, with correlation coefficients (r²) typically >0.99. The limits of detection (LODs) and limits of quantification (LOQs) are expected to be in the low ng/L range for water samples and low ng/g range for soil and sediment samples, depending on the instrument sensitivity and matrix effects. Recovery rates for the extraction procedures should be evaluated for each matrix and are anticipated to be in the range of 70-120%.
Quantitative Data from Environmental Samples
The following table summarizes representative concentrations of IPPPs found in various environmental matrices from published studies. These values can vary significantly depending on the sampling location and proximity to potential sources.
Table 2: Representative Concentrations of IPPPs in Environmental Samples
| Compound | Water (ng/L) | Soil (ng/g dw) | Sediment (ng/g dw) | Reference |
| 2IPPDPP | 1.5 - 25.3 | 5.2 - 89.1 | 10.8 - 154.6 | Fictional Data |
| 4IPPDPP | 0.8 - 15.7 | 3.1 - 65.4 | 8.2 - 120.3 | Fictional Data |
| B2IPPPP | 2.1 - 32.8 | 8.9 - 120.7 | 15.4 - 210.9 | Fictional Data |
| 24DIPPDPP | 1.2 - 18.9 | 6.7 - 98.2 | 12.1 - 180.5 | Fictional Data |
| T3IPPP | ND - 5.1 | ND - 25.3 | 1.5 - 45.8 | Fictional Data |
| T4IPPP | ND - 8.4 | 1.8 - 35.6 | 2.3 - 60.1 | Fictional Data |
ND: Not Detected. Data presented is for illustrative purposes and should be supplemented with real-world measurements.
Visualizations
Figure 1: Experimental workflow for the analysis of IPPPs in environmental samples.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the determination of IPPPs in water, soil, and sediment samples. The sample preparation protocol, combining solid-phase extraction for water samples and ultrasonic-assisted extraction followed by SPE cleanup for solid matrices, allows for effective isolation and preconcentration of the target analytes. This method is suitable for environmental monitoring and risk assessment of this emerging class of contaminants. Further optimization of the chromatographic separation and mass spectrometric parameters for a broader range of IPPP isomers is recommended for comprehensive analysis.
Application Notes and Protocols for the Characterization of Isopropylphenyl Phosphate using ³¹P NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropylphenyl phosphates are a class of organophosphorus compounds widely utilized as flame retardants and plasticizers. The characterization of these compounds is crucial for quality control, environmental monitoring, and in understanding their metabolic fate and toxicological profiles. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and direct analytical technique for the identification and quantification of phosphorus-containing compounds.[1][2][3] The 100% natural abundance and spin-1/2 nucleus of the ³¹P isotope, combined with a wide chemical shift range, provide high sensitivity and excellent signal dispersion, making it an ideal method for analyzing complex mixtures of isopropylphenyl phosphate (B84403) isomers.[3][4] This application note provides detailed protocols for the characterization and quantitative analysis of isopropylphenyl phosphates using ³¹P NMR.
Principle of ³¹P NMR for Isopropylphenyl Phosphate Analysis
The chemical shift (δ) of a phosphorus nucleus in a ³¹P NMR spectrum is highly sensitive to its local electronic environment.[5] In isopropylphenyl phosphates, the number and position of the isopropyl groups on the phenyl rings, as well as the overall substitution pattern on the phosphate moiety, will influence the electron density around the phosphorus atom. This results in distinct chemical shifts for different isomers, allowing for their individual identification and quantification within a mixture. For quantitative analysis (qNMR), the integral of a specific ³¹P signal is directly proportional to the molar concentration of the corresponding phosphorus-containing molecule, enabling accurate purity assessment and mixture composition determination.[6]
Isomers of Isopropylphenyl Phosphate
Commercial isopropylphenyl phosphate products are typically complex mixtures of various isomers. The position of the isopropyl group on the phenyl ring (ortho, meta, or para) and the number of isopropylated phenyl groups attached to the phosphate core lead to a variety of possible structures. Common isomers found in commercial mixtures include:
-
Triphenyl phosphate (TPP)
-
2-Isopropylphenyl diphenyl phosphate (2IPPDPP)
-
4-Isopropylphenyl diphenyl phosphate (4IPPDPP)
-
Bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP)
-
Bis(4-isopropylphenyl) phenyl phosphate (B4IPPPP)
-
Tris(4-isopropylphenyl) phosphate (T4IPPP)
Data Presentation
The following table summarizes the expected ³¹P NMR chemical shifts for triphenyl phosphate and provides a placeholder for various isopropylphenyl phosphate isomers. The precise chemical shifts for the isopropylated isomers can vary slightly depending on the solvent and experimental conditions.
| Compound | Abbreviation | Isomer Position | Expected ³¹P Chemical Shift (δ, ppm) |
| Triphenyl phosphate | TPP | - | -16.0 to -18.0 |
| Isopropylphenyl diphenyl phosphate | IPPDP | ortho- | Data not available in search results |
| meta- | Data not available in search results | ||
| para- | Data not available in search results | ||
| Bis(isopropylphenyl) phenyl phosphate | BIPP | ortho, ortho- | Data not available in search results |
| para, para- | Data not available in search results | ||
| ortho, para- | Data not available in search results | ||
| Tris(isopropylphenyl) phosphate | TIPP | para, para, para- | Data not available in search results |
Note: The chemical shifts are referenced to an external standard of 85% H₃PO₄ at 0 ppm. The exact chemical shifts for the isopropylated isomers need to be determined experimentally or found in dedicated literature for specific isomers.
Experimental Protocols
Qualitative Analysis Protocol
This protocol is designed for the identification of the components in an isopropylphenyl phosphate sample.
1. Sample Preparation:
-
Accurately weigh approximately 20-50 mg of the isopropylphenyl phosphate sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. The choice of solvent may influence the chemical shifts.[7]
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Nucleus: ³¹P
-
Reference: External 85% H₃PO₄ (δ = 0 ppm).
-
Decoupling: ¹H decoupling (e.g., Waltz-16 or GARP) to simplify the spectrum by removing ¹H-³¹P couplings.
-
Pulse Angle: 30-45° to ensure a good signal-to-noise ratio without saturating the signals.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 128-256 scans, or until a sufficient signal-to-noise ratio is achieved.
3. Data Processing:
-
Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Fourier transform the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the external standard (if used) or to a known component in the mixture (e.g., triphenyl phosphate).
-
Integrate the signals to determine the relative ratios of the different phosphate species.
Quantitative Analysis (qNMR) Protocol
This protocol is for the accurate determination of the purity or the concentration of specific isomers in an isopropylphenyl phosphate sample.
1. Sample Preparation:
-
Internal Standard (IS) Selection: Choose a suitable internal standard that has a single ³¹P resonance that does not overlap with the analyte signals, is stable, and is not reactive with the sample. Triphenyl phosphate (if not a component of the mixture) or other stable organophosphorus compounds with known purity can be used.[7]
-
Accurately weigh a specific amount of the isopropylphenyl phosphate sample (e.g., 20 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 10 mg).
-
Dissolve both the sample and the internal standard in a precise volume of a deuterated solvent (e.g., 1.0 mL) in a volumetric flask.
-
Transfer an aliquot (e.g., 0.7 mL) of this solution to a 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer and Nucleus: Same as for qualitative analysis.
-
Decoupling: Inverse-gated ¹H decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[8]
-
Pulse Angle: 90° flip angle to ensure maximum signal intensity for all components.
-
Relaxation Delay (d1): This is a critical parameter for qNMR. It should be at least 5 times the longest spin-lattice relaxation time (T₁) of any phosphorus nucleus in the sample and the internal standard. A d1 of 30-60 seconds is often sufficient, but should be experimentally determined for the highest accuracy.
-
Number of Scans (ns): A sufficient number of scans should be acquired to obtain a high signal-to-noise ratio for accurate integration (e.g., 64-128 scans).
3. Data Processing and Calculation:
-
Process the spectrum as described for the qualitative analysis, with careful attention to baseline correction.
-
Integrate the well-resolved signals of the analyte isomers and the internal standard.
-
Calculate the concentration or purity using the following formula:
Purity (or Concentration) of Analyte = [(I_analyte / N_analyte) / (I_IS / N_IS)] * (m_IS / m_analyte) * Purity_IS
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of phosphorus atoms giving rise to the signal (usually 1)
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of phosphorus atoms in the internal standard (usually 1)
-
m_IS = Mass of the internal standard
-
m_analyte = Mass of the analyte sample
-
Purity_IS = Purity of the internal standard
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for ³¹P NMR analysis of isopropylphenyl phosphate.
Logical Relationship of Isomer Characterization
Caption: Logical flow for the characterization of isopropylphenyl phosphate isomers by ³¹P NMR.
References
Application Note: Sample Preparation for the Analysis of Isopropylphenyl Phosphates in House Dust by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction Isopropylphenyl phosphates (IPPs) are a class of organophosphate esters (OPEs) widely used as flame retardants and plasticizers in numerous consumer products, including electronics, furniture, and building materials. Due to their additive nature, IPPs can leach from these products and accumulate in indoor environments, with house dust being a primary reservoir. Growing concerns about their potential adverse health effects necessitate robust and sensitive analytical methods for their quantification in dust samples. This application note provides detailed protocols for the sample preparation and analysis of IPPs in house dust using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle The overall analytical workflow involves the collection and sieving of a house dust sample, followed by the addition of an internal standard to correct for matrix effects and procedural losses. The target analytes are then extracted from the dust matrix using solvent-based methods, such as ultrasonication. The resulting extract is concentrated and subjected to a cleanup step, typically solid-phase extraction (SPE), to remove interfering co-extractives. The purified extract is then concentrated to a final volume and analyzed by GC-MS or LC-MS/MS for the identification and quantification of IPP isomers and related compounds.
Experimental Workflow for IPP Analysis in House Dust
Caption: Workflow for IPP Analysis in House Dust.
Protocol 1: GC-MS Method
This protocol is a composite method based on established procedures for OPE analysis in house dust.[1][2][3]
1. Apparatus and Reagents
-
Apparatus: Glass centrifuge tubes, vortex mixer, ultrasonic bath, centrifuge, nitrogen evaporator, solid-phase extraction (SPE) manifold, GC-MS system.
-
Reagents: Dichloromethane (DCM), acetone, hexane (B92381) (all pesticide residue grade). Isopropylphenyl phosphate (B84403) analytical standards and a suitable internal standard (IS), such as deuterated triphenyl phosphate (TPHP-d15) or Tris(p-t-butylphenyl) phosphate.[3][4]
-
SPE Cartridges: Silica (B1680970) gel cartridges (e.g., 3 g).[5]
2. Sample Preparation and Extraction
-
Sieve the bulk house dust sample to obtain a fine, homogeneous powder (particle size <250 µm).
-
Accurately weigh 0.1–0.5 g of the sieved dust into a glass centrifuge tube.[3][6]
-
Spike the sample with the internal standard solution and allow it to equilibrate for a few hours.[6]
-
Add 10 mL of an extraction solvent mixture (e.g., 1:1 v/v DCM:acetone or 3:1 hexane:acetone).[3][6]
-
Vortex the tube for 1 minute, followed by ultrasonication in a water bath for 15 minutes.[3][6]
-
Centrifuge the sample at 3000 rpm for 10 minutes.[3]
-
Carefully transfer the supernatant to a clean collection tube.
-
Repeat the extraction process (steps 4-7) two more times, combining the supernatants.[3]
-
Concentrate the combined extracts to approximately 1 mL under a gentle stream of nitrogen.[3]
3. Extract Cleanup
-
Condition a silica gel SPE cartridge according to the manufacturer's instructions, typically with hexane or a hexane/DCM mixture.
-
Load the 1 mL concentrated extract onto the cartridge.
-
Elute interfering compounds with a non-polar solvent mixture (e.g., 15 mL of 1:1 DCM:hexane) if necessary to separate from other compound classes like PAHs.[5]
-
Elute the target OPEs with a more polar solvent, such as 20 mL of acetone.[5]
-
Concentrate the purified eluate to a final volume of 0.5-1.0 mL in the desired final solvent (e.g., isooctane (B107328) or DCM).[3]
4. Instrumental Analysis
-
Analyze the final extract using a GC-MS system. An example of instrument conditions is provided in Table 1.
Protocol 2: LC-MS/MS Method
This protocol is based on a validated method for the simultaneous determination of 17 traditional and emerging aryl OPEs, including IPPs, in indoor dust.[7]
1. Apparatus and Reagents
-
Apparatus: As listed in Protocol 1, with the addition of an LC-MS/MS system.
-
Reagents: Solvents and reagents will depend on the specific LC method but typically include acetonitrile, methanol, and water (all LC-MS grade), along with formic acid or ammonium (B1175870) acetate (B1210297) as mobile phase additives. Analytical standards for target IPPs and other aryl-OPEs are required, along with appropriate internal standards.
2. Sample Preparation, Extraction, and Cleanup
-
Follow the sample preparation and extraction steps (1-9) as outlined in Protocol 1. The choice of extraction solvent should be optimized for LC-MS/MS analysis; the method by Zeng et al. (2019) details a systematic optimization.[7]
-
Perform extract cleanup using SPE as described in Protocol 1, ensuring the elution solvent is compatible with the subsequent LC-MS/MS analysis or can be easily exchanged.
3. Instrumental Analysis
-
Analyze the final extract using an LC-MS/MS system. The separation is typically achieved on a C18 column. An example of instrument conditions is provided in Table 1.
Data Presentation
Table 1: Example Instrumental Conditions for IPP Analysis
| Parameter | GC-MS Conditions[1][3] | LC-MS/MS Conditions[7] |
|---|---|---|
| Instrument | Gas Chromatograph with Mass Spectrometer | Liquid Chromatograph with Tandem Mass Spectrometer |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% phenyl methylpolysiloxane) | C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Carrier Gas/Mobile Phase | Helium at 1.2-1.3 mL/min | Gradient of Acetonitrile and Water |
| Injector/Flow Rate | Splitless, 280-300°C | 0.3 mL/min |
| Oven Program | 80°C (2 min), ramp to 250°C, ramp to 300°C (hold 20 min) | Optimized gradient for separation within ~13 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electrospray Ionization (ESI), positive mode |
| Detector Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
Table 2: Summary of Method Performance Data from Literature
| Analytical Method | Analyte/Group | Recovery (%) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| GC-MS | Isopropylated Phenyl Phosphates (IPPhPs) | 98.9 ± 6% | 0.050 mg/m³ (air sample basis) | [4][8] |
| GC-MS | Various ITP and TBPP Isomers (Matrix Spike) | 72.4 ± 1.0% to 109.9 ± 10.7% | Not specified | [1] |
| LC-MS/MS | 2-isopropylphenyl diphenyl phosphate (2IPPDPP) | Optimized | 0.09 - 3.2 ng/g (for 17 aryl-OPEs) | [7] |
| LC-MS/MS | bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP) | Optimized | 0.09 - 3.2 ng/g (for 17 aryl-OPEs) | [7] |
| LC-MS/MS | 2,4-diisopropylphenyl diphenyl phosphate (24DIPPDPP) | Optimized | 0.09 - 3.2 ng/g (for 17 aryl-OPEs) |[7] |
Conclusion The protocols described provide robust and sensitive frameworks for the extraction, cleanup, and analysis of isopropylphenyl phosphates from complex house dust matrices. The choice between GC-MS and LC-MS/MS will depend on the specific IPP isomers of interest, required sensitivity, and available instrumentation.[9] The GC-MS method is well-established for many OPEs, while the LC-MS/MS method offers excellent sensitivity and is suitable for a broad range of both traditional and emerging aryl-OPEs.[7] Proper implementation of quality control measures, including the use of procedural blanks, matrix spikes, and appropriate internal standards, is critical for generating accurate and reliable data.
References
- 1. Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. series.publisso.de [series.publisso.de]
- 5. Analytical method development for determining polycyclic aromatic hydrocarbons and organophosphate esters in indoor dust based on solid phase extraction and gas chromatography/mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Organophosphate Flame Retardants in Indoor Dust in the Tampa Bay (Florida) Area - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The strength in numbers: comprehensive characterization of house dust using complementary mass spectrometric techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isopropylphenyl Phosphate (IPPP) in Flame Retardant Polyurethane Foam Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyurethane (PU) foams are widely utilized across various industries due to their excellent insulation, cushioning, and lightweight properties. However, their inherent flammability necessitates the incorporation of flame retardants to meet stringent fire safety standards. Isopropylphenyl phosphate (B84403) (IPPP), a non-halogenated organophosphate ester, has emerged as a significant flame retardant for PU foams. This document provides detailed application notes, experimental protocols, and performance data for the use of IPPP in flame retardant polyurethane foam research. While specific quantitative data for IPPP as a sole flame retardant is limited in publicly available literature, this document compiles relevant data from studies on closely related organophosphorus flame retardants to provide a comparative context.
Mechanism of Flame Retardancy
Organophosphate flame retardants like IPPP primarily act in the condensed phase through a charring mechanism. Upon thermal decomposition, they generate phosphoric acid, which catalyzes the dehydration of the polyurethane matrix. This process promotes the formation of a stable, insulating char layer on the surface of the foam. This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and restricting the release of flammable volatiles into the gas phase, thereby inhibiting combustion.
Application Notes and Protocols: Performance Evaluation of Isopropylated Phenyl Phosphate (IPPP) in Epoxy Resin Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy resins are a class of thermosetting polymers widely used in various industrial applications, including coatings, adhesives, electronics, and composite materials, owing to their excellent mechanical properties, chemical resistance, and dimensional stability.[1][2][3][4][5] However, their inherent flammability limits their use in applications requiring high fire safety standards.[1][2][6] To address this, flame retardants are incorporated into epoxy resin formulations. Isopropylated phenyl phosphate (B84403) (IPPP) is a halogen-free phosphate ester flame retardant that has gained attention as an effective additive for enhancing the fire resistance of epoxy resins. This document provides a detailed overview of the performance evaluation of IPPP in epoxy resin formulations, including experimental protocols and data presentation.
Performance Metrics
The incorporation of IPPP into epoxy resin formulations can significantly impact several key performance characteristics. The primary areas of evaluation include:
-
Flame Retardancy: The ability of the material to resist ignition and suppress the spread of flame.
-
Thermal Stability: The material's resistance to degradation at elevated temperatures.
-
Mechanical Properties: The material's strength, stiffness, and toughness.
Data Presentation
The following tables summarize the typical effects of adding a phosphorus-based flame retardant like IPPP to an epoxy resin formulation. The data is compiled from various studies on phosphorus-containing flame retardants in epoxy resins and serves as a representative example.
Table 1: Flame Retardancy Performance
| Formulation | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| Neat Epoxy | 21.8 | No Rating | ~600-800 | ~100-120 |
| Epoxy + 5 wt% IPPP (or similar) | 25-28 | V-1 | ~400-500 | ~80-100 |
| Epoxy + 10 wt% IPPP (or similar) | 30-35 | V-0 | ~200-300 | ~60-80 |
| Epoxy + 15 wt% IPPP (or similar) | >35 | V-0 | <200 | <60 |
Note: The values presented are typical ranges and can vary depending on the specific epoxy resin, curing agent, and processing conditions.[2][4][6][7][8]
Table 2: Thermal Stability
| Formulation | Onset Decomposition Temp (Td5%) (°C) | Temperature at Max. Decomposition Rate (Tmax) (°C) | Char Yield at 600°C (%) |
| Neat Epoxy | ~300-350 | ~350-400 | < 20 |
| Epoxy + 10 wt% IPPP (or similar) | ~280-320 | ~330-380 | > 30 |
Note: Phosphorus-based flame retardants can sometimes lower the initial decomposition temperature but significantly increase the amount of protective char formed at higher temperatures.[9][10]
Table 3: Mechanical Properties
| Formulation | Tensile Strength (MPa) | Tensile Modulus (GPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) |
| Neat Epoxy | 60-80 | 2.5-3.5 | 100-130 | 2.5-3.5 | 15-25 |
| Epoxy + 10 wt% IPPP (or similar) | 50-70 | 2.0-3.0 | 90-120 | 2.0-3.0 | 10-20 |
Note: The addition of additive flame retardants can sometimes lead to a plasticizing effect, which may slightly reduce the mechanical properties of the epoxy resin.[5][8][11][12][13]
Experimental Protocols
Formulation and Sample Preparation
A standardized protocol for preparing epoxy resin formulations is crucial for obtaining reproducible results.
Materials:
-
Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Curing Agent (e.g., 4,4'-Diaminodiphenylmethane - DDM)
-
Isopropylated Phenyl Phosphate (IPPP)
-
Solvent (if necessary, for viscosity reduction)
Protocol:
-
Preheat the epoxy resin to a specified temperature (e.g., 80°C) to reduce its viscosity.
-
Add the desired amount of IPPP to the preheated epoxy resin.
-
Mechanically stir the mixture at a constant speed (e.g., 300 rpm) for a specified time (e.g., 30 minutes) to ensure homogeneous dispersion of the flame retardant.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Add the stoichiometric amount of the curing agent to the mixture.
-
Continue stirring until the curing agent is completely dissolved and the mixture is homogeneous.
-
Pour the formulation into preheated molds of the desired dimensions for various tests.
-
Cure the samples in an oven according to a predefined curing schedule (e.g., 2 hours at 120°C followed by 2 hours at 150°C).
-
Allow the samples to cool down to room temperature slowly before demolding.
Caption: Experimental workflow for the preparation of IPPP-containing epoxy resin samples.
Flame Retardancy Testing
Commonly used methods to evaluate the flame retardancy of epoxy resins include the Limiting Oxygen Index (LOI) test and the UL-94 vertical burning test.[1][14]
a. Limiting Oxygen Index (LOI) - ASTM D2863
Protocol:
-
Prepare samples with dimensions of approximately 100 mm x 10 mm x 4 mm.
-
Clamp the sample vertically in the center of a glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled flow rate.
-
Ignite the top of the sample with a pilot flame.
-
Observe the burning behavior of the sample.
-
Adjust the oxygen concentration in the gas mixture until the minimum concentration that just supports flaming combustion for a specified period is determined.
-
The LOI is expressed as the volume percentage of oxygen in that mixture.
b. UL-94 Vertical Burning Test
Protocol:
-
Prepare samples with dimensions of 125 mm x 13 mm with a maximum thickness of 13 mm.
-
Clamp the sample vertically with its longitudinal axis vertical.
-
Position a Bunsen burner with a specified flame height below the lower end of the sample.
-
Apply the flame for 10 seconds and then remove it.
-
Record the afterflame time (t1).
-
Immediately after the flaming combustion ceases, reapply the flame for another 10 seconds.
-
Record the afterflame time (t2) and the afterglow time (t3).
-
Observe if any flaming drips ignite a cotton patch placed below the sample.
-
Classify the material as V-0, V-1, or V-2 based on the burning times and dripping behavior according to the UL-94 standard.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) is the primary method used to assess the thermal stability of the cured epoxy resins.[9][10]
Protocol:
-
Place a small amount of the cured sample (5-10 mg) into a TGA sample pan.
-
Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the sample weight as a function of temperature.
-
Determine the onset decomposition temperature (Td5%, the temperature at which 5% weight loss occurs), the temperature of maximum decomposition rate (Tmax), and the final char yield.
Caption: Workflow for determining the thermal stability of epoxy formulations using TGA.
Mechanical Properties Testing
Standardized tests are used to determine the effect of IPPP on the mechanical performance of the epoxy resin.
a. Tensile Testing (ASTM D638)
Protocol:
-
Prepare dog-bone shaped samples according to the standard.
-
Mount the sample in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the sample fractures.
-
Record the load and displacement data.
-
Calculate the tensile strength, tensile modulus, and elongation at break.
b. Flexural Testing (ASTM D790)
Protocol:
-
Prepare rectangular bar samples.
-
Place the sample on two supports in a three-point bending fixture.
-
Apply a load to the center of the sample at a constant rate until it breaks or reaches a specified deflection.
-
Record the load and deflection data.
-
Calculate the flexural strength and flexural modulus.
c. Impact Testing (ASTM D256 - Izod)
Protocol:
-
Prepare notched rectangular bar samples.
-
Clamp the sample vertically in the Izod impact tester.
-
Release a pendulum of a specified weight, allowing it to strike and fracture the sample.
-
Measure the energy absorbed by the sample during fracture.
-
Calculate the impact strength.
Signaling Pathways and Logical Relationships
The flame retardant mechanism of phosphorus-based compounds like IPPP in epoxy resins involves both gas-phase and condensed-phase actions.
References
- 1. Flame Retardant Compounds for Epoxy Resins: A Review [jips.ippi.ac.ir]
- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 3. Recent Developments in the Flame-Retardant System of Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhancing the Mechanical and Thermal Properties of Epoxy Resin via Blending with Thermoplastic Polysulfone [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhancing Flame Retardancy in Epoxy Resin with Clever Self-Assembly Method for Optimizing Interface Interaction via Well-Dispersed Cerium Oxide on Piperazine Pyrophosphate | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Remarkable enhancement of thermal stability of epoxy resin through the incorporation of mesoporous silica micro-filler - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Mechanical Properties of Epoxy Compounds Based on Unmodified Epoxy Resin Modified with Boric Acid as an Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. yadda.icm.edu.pl [yadda.icm.edu.pl]
Application Notes and Protocols for Isopropylphenyl Phosphate as a Plasticizer in PVC Material Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Isopropylphenyl Phosphate (B84403) (IPPP) as a plasticizer in Polyvinyl Chloride (PVC) materials. The information is intended to guide researchers in evaluating the performance of IPPP and developing PVC formulations for various applications, including those in the pharmaceutical and medical device industries.
Introduction to Isopropylphenyl Phosphate (IPPP) in PVC
Isopropylphenyl phosphate (IPPP) is an organophosphate ester that serves a dual function in PVC formulations as both a plasticizer and a flame retardant.[1][2] As a plasticizer, IPPP increases the flexibility, durability, and workability of PVC by lowering its glass transition temperature (Tg), making the typically rigid polymer more pliable.[1] Its flame retardant properties are crucial for applications requiring enhanced fire safety, such as in electrical cabling, construction materials, and automotive interiors.[1][2]
The performance of IPPP as a plasticizer is comparable to some traditional plasticizers, with the added benefit of improved fire resistance.[3] However, like all additives, its potential for migration from the PVC matrix is a critical consideration, especially for applications in sensitive environments like medical devices and food contact materials.[4]
Data Presentation: Performance of IPPP in PVC
Due to the limited availability of specific quantitative data in publicly accessible literature for Isopropylphenyl Phosphate as a plasticizer in PVC, the following tables present illustrative data based on the typical performance of phosphate ester plasticizers. This data is intended for comparative and illustrative purposes. For precise values, experimental validation is essential.
Table 1: Mechanical Properties of PVC Plasticized with IPPP vs. DOP (Dioctyl Phthalate)
| Property | Unplasticized PVC | PVC with 40 phr* IPPP (Illustrative) | PVC with 40 phr* DOP (Typical) | Test Method |
| Tensile Strength (MPa) | 50 - 60 | 20 - 25 | 15 - 25 | ASTM D638 |
| Elongation at Break (%) | 5 - 10 | 250 - 350 | 300 - 400 | ASTM D638 |
| Hardness (Shore A) | >100 | 80 - 90 | 75 - 85 | ASTM D2240 |
*phr: parts per hundred resin
Table 2: Thermal Properties of PVC Plasticized with IPPP vs. DOP
| Property | Unplasticized PVC | PVC with 40 phr* IPPP (Illustrative) | PVC with 40 phr* DOP (Typical) | Test Method |
| Glass Transition Temperature (Tg) (°C) | 80 - 85 | 30 - 40 | 20 - 30 | DSC (Differential Scanning Calorimetry) |
| Decomposition Temperature (TGA, 5% weight loss) (°C) | ~250 | ~280 | ~270 | TGA (Thermogravimetric Analysis) |
*phr: parts per hundred resin
Table 3: Migration Resistance of IPPP vs. DOP in PVC
| Property | PVC with 40 phr* IPPP (Illustrative) | PVC with 40 phr* DOP (Typical) | Test Method |
| Weight Loss in Hexane (%) | 5 - 10 | 10 - 20 | ASTM D1239 |
| Weight Loss in Soapy Water (%) | 1 - 3 | 2 - 5 | ASTM D1239 |
*phr: parts per hundred resin
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to evaluate the performance of IPPP as a plasticizer in PVC.
Preparation of Plasticized PVC Samples
Objective: To prepare homogenous PVC sheets containing varying concentrations of IPPP for subsequent testing.
Materials:
-
PVC resin (e.g., K-value 67)
-
Isopropylphenyl phosphate (IPPP)
-
Thermal stabilizer (e.g., Ca/Zn stearate)
-
Lubricant (e.g., stearic acid)
Equipment:
-
Two-roll mill
-
Compression molder
-
Analytical balance
Protocol:
-
Dry Blending: Accurately weigh the PVC resin, IPPP, thermal stabilizer, and lubricant according to the desired formulation (e.g., 100 parts PVC, 40 parts IPPP, 2 parts stabilizer, 0.5 parts lubricant).
-
Thoroughly mix the components in a high-speed mixer until a homogenous dry blend is obtained.
-
Milling: Set the temperature of the two-roll mill to 160-170°C.
-
Add the dry blend to the mill and process until a uniform, molten sheet is formed. This typically takes 5-10 minutes.
-
Compression Molding: Cut the milled sheet into appropriate sizes for the compression mold.
-
Place the sheet in a pre-heated mold (170-180°C) and press at a specified pressure (e.g., 10 MPa) for a set time (e.g., 5 minutes) to form plaques of the desired thickness.
-
Cool the mold under pressure to solidify the PVC plaques.
-
Condition the molded samples at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
Evaluation of Mechanical Properties
Objective: To determine the effect of IPPP on the tensile strength, elongation at break, and hardness of PVC.
Protocol:
-
Tensile Testing (ASTM D638):
-
Cut dumbbell-shaped specimens from the conditioned PVC plaques.
-
Measure the thickness and width of the narrow section of each specimen.
-
Conduct the tensile test using a universal testing machine at a specified crosshead speed (e.g., 50 mm/min).
-
Record the maximum load and the elongation at the point of fracture.
-
Calculate the tensile strength and elongation at break.
-
-
Hardness Testing (ASTM D2240):
-
Use a Shore A durometer to measure the hardness of the conditioned PVC plaques.
-
Take multiple readings at different points on the sample surface and calculate the average value.
-
Evaluation of Thermal Properties
Objective: To assess the effect of IPPP on the glass transition temperature and thermal stability of PVC.
Protocol:
-
Differential Scanning Calorimetry (DSC):
-
Cut a small sample (5-10 mg) from the PVC plaque and place it in an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a temperature above the expected Tg (e.g., 120°C).
-
Cool the sample at a controlled rate and then reheat at the same rate.
-
Determine the glass transition temperature (Tg) from the inflection point of the heat flow curve during the second heating scan.[5]
-
-
Thermogravimetric Analysis (TGA):
-
Place a small sample (10-15 mg) of the plasticized PVC in a TGA crucible.
-
Heat the sample under a nitrogen or air atmosphere at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).
-
Record the weight loss as a function of temperature.
-
Determine the onset of decomposition, typically defined as the temperature at which 5% weight loss occurs (T5%).
-
Evaluation of Plasticizer Migration
Objective: To quantify the extent of IPPP migration from the PVC matrix.
Protocol (Solvent Extraction Method - based on ASTM D1239):
-
Cut rectangular specimens of a standard size from the conditioned PVC plaques and weigh them accurately.
-
Immerse the specimens in a specified solvent (e.g., n-hexane for fatty food simulant, 50% ethanol (B145695) for aqueous simulant) in a sealed container.
-
Maintain the container at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours).
-
Remove the specimens from the solvent, gently wipe them dry with a lint-free cloth, and allow them to air dry completely.
-
Reweigh the dried specimens.
-
Calculate the percentage of weight loss, which corresponds to the amount of plasticizer extracted.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. mddionline.com [mddionline.com]
- 5. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rheological Effects of Isopropylphenyl Phosphate on Engineering Plastics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropylphenyl phosphate (B84403) (IPPP) is a widely utilized halogen-free flame retardant and plasticizer in a variety of engineering thermoplastics, including polycarbonate (PC), acrylonitrile-butadiene-styrene (ABS), and polybutylene terephthalate (B1205515) (PBT). Beyond its primary function of imparting flame retardancy, IPPP significantly influences the rheological properties of these polymers. Understanding these effects is crucial for optimizing processing conditions, predicting material behavior during manufacturing processes such as injection molding and extrusion, and tailoring the end-product's mechanical and physical properties.
These application notes provide a comprehensive overview of the rheological effects of IPPP on PC, ABS, and PBT. Detailed experimental protocols for key rheological characterization techniques are also presented to enable researchers to conduct their own assessments.
Rheological Effects of Isopropylphenyl Phosphate
The addition of IPPP to engineering plastics generally leads to a reduction in melt viscosity and an increase in the melt flow rate. This plasticizing effect is attributed to the IPPP molecules positioning themselves between the polymer chains, which increases the free volume and facilitates chain mobility. The magnitude of this effect is dependent on the concentration of IPPP, the base polymer, and the processing temperature.
Data Presentation
The following tables summarize the typical quantitative effects of IPPP on the rheological properties of Polycarbonate (PC), Acrylonitrile-Butadiene-Styrene (ABS), and Polybutylene Terephthalate (PBT). Note: The following data is illustrative and may vary based on the specific grade of the polymer, the isomeric composition of the IPPP, and the presence of other additives.
Table 1: Effect of IPPP on Melt Flow Index (MFI) of Engineering Plastics
| Polymer | IPPP Concentration (wt%) | Test Condition | MFI (g/10 min) |
| Polycarbonate (PC) | 0 | 300°C / 1.2 kg | 10 - 15 |
| 5 | 300°C / 1.2 kg | 20 - 25 | |
| 10 | 300°C / 1.2 kg | 30 - 40 | |
| Acrylonitrile-Butadiene-Styrene (ABS) | 0 | 220°C / 10 kg | 15 - 20 |
| 8 | 220°C / 10 kg | 25 - 35 | |
| 15 | 220°C / 10 kg | 40 - 55 | |
| Polybutylene Terephthalate (PBT) | 0 | 250°C / 2.16 kg | 20 - 25 |
| 7 | 250°C / 2.16 kg | 30 - 40 | |
| 12 | 250°C / 2.16 kg | 45 - 60 |
Table 2: Effect of IPPP on Capillary Rheology of Polycarbonate at 280°C
| IPPP Concentration (wt%) | Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) |
| 0 | 100 | 1200 |
| 1000 | 400 | |
| 8 | 100 | 800 |
| 1000 | 250 |
Table 3: Effect of IPPP on Dynamic Mechanical Properties of PBT
| IPPP Concentration (wt%) | Temperature (°C) | Storage Modulus (G') (MPa) | Loss Modulus (G'') (MPa) | Tan Delta |
| 0 | 30 | 2500 | 50 | 0.020 |
| 70 (Tg) | 800 | 150 | 0.188 | |
| 10 | 30 | 2200 | 60 | 0.027 |
| 60 (Tg) | 700 | 130 | 0.186 |
Experimental Protocols
Melt Flow Index (MFI) Testing
Objective: To determine the rate of extrusion of molten thermoplastic resins through a die of a specified length and diameter under prescribed conditions of temperature and load. This test provides an indication of the flowability of a polymer melt.
Apparatus: Melt Flow Indexer conforming to ASTM D1238 or ISO 1133 standards.
Protocol (based on ASTM D1238 - Procedure A):
-
Sample Preparation: Ensure the polymer pellets or powder are dry to prevent hydrolytic degradation during testing. Drying conditions are polymer-specific (e.g., PC at 120°C for 4 hours).
-
Apparatus Setup:
-
Thoroughly clean the cylinder, piston, and die of the MFI apparatus.
-
Set the cylinder temperature to the specified value for the material being tested (e.g., 300°C for PC, 220°C for ABS, 250°C for PBT). Allow the temperature to stabilize.
-
-
Charging the Cylinder:
-
Place the die in the bottom of the cylinder and charge the cylinder with 3 to 8 grams of the dried sample.
-
Use a packing rod to compact the material.
-
-
Preheating:
-
Insert the piston into the cylinder.
-
Allow the material to preheat for a specified time (typically 5-7 minutes) to ensure it is completely molten.
-
-
Measurement:
-
Place the specified weight on the piston.
-
As the polymer extrudes, allow the piston to travel to the starting mark.
-
Use a cutting tool to collect timed extrudates. Collect at least three extrudates.
-
Weigh each extrudate to the nearest 0.001 g.
-
-
Calculation:
-
Calculate the MFI for each extrudate using the formula: MFI (g/10 min) = (mass of extrudate in g / time of collection in s) * 600
-
Report the average of the MFI values.
-
Capillary Rheometry
Objective: To measure the shear viscosity of a polymer melt at various shear rates and temperatures, simulating processing conditions in extruders and injection molding machines.
Apparatus: Capillary Rheometer conforming to ASTM D3835 or ISO 11443 standards.
Protocol (based on ASTM D3835):
-
Sample Preparation: Dry the polymer sample as described for MFI testing.
-
Apparatus Setup:
-
Select a capillary die with a known length-to-diameter (L/D) ratio (e.g., 16:1).
-
Set the barrel temperature to the desired test temperature (e.g., 280°C for PC). Allow for thermal stabilization.
-
-
Charging the Barrel:
-
Load the polymer sample into the rheometer barrel, ensuring no air is trapped.
-
-
Measurement:
-
Allow the sample to preheat for a specified duration.
-
Extrude the molten polymer through the capillary die at a series of pre-defined piston speeds, which correspond to different shear rates.
-
Record the steady-state pressure at each piston speed.
-
-
Calculations:
-
Apparent Shear Rate (γ̇ₐ): Calculated from the piston speed and die geometry.
-
Apparent Shear Stress (τₐ): Calculated from the measured pressure drop across the die.
-
Apparent Viscosity (ηₐ): ηₐ = τₐ / γ̇ₐ
-
Corrections: For accurate viscosity data, Bagley and Rabinowitsch corrections should be applied to account for entrance pressure effects and the non-Newtonian nature of the polymer melt, respectively.
-
-
Data Presentation: Plot the corrected shear viscosity as a function of shear rate on a log-log scale.
Dynamic Mechanical Analysis (DMA)
Objective: To measure the viscoelastic properties of a material as a function of temperature, time, and frequency. This provides information on the glass transition temperature (Tg), storage modulus (elastic response), and loss modulus (viscous response).
Apparatus: Dynamic Mechanical Analyzer (DMA) with a suitable fixture (e.g., three-point bending or tensile).
Protocol (Temperature Sweep):
-
Sample Preparation: Prepare a rectangular specimen of the material with precise dimensions (e.g., molded or machined).
-
Apparatus Setup:
-
Mount the sample in the appropriate fixture within the DMA.
-
Set the experimental parameters:
-
Frequency: Typically 1 Hz.
-
Strain or Stress Amplitude: Within the linear viscoelastic region of the material.
-
Temperature Range: Covering the expected transitions of the material (e.g., from room temperature to above the Tg).
-
Heating Rate: A typical rate is 2-5°C/min.
-
-
-
Measurement:
-
The instrument applies a sinusoidal deformation to the sample and measures the resultant force and phase lag as the temperature is ramped.
-
-
Data Analysis:
-
The instrument software calculates the storage modulus (G' or E'), loss modulus (G'' or E''), and tan delta (G''/G' or E''/E') as a function of temperature.
-
The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve or the peak of the loss modulus curve.
-
Visualizations
Caption: Workflow for Melt Flow Index (MFI) Testing.
Application Notes and Protocols for Leaching Studies of Isopropylphenyl Phosphate from Consumer Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropylphenyl phosphate (B84403) (IPP), a member of the organophosphate ester (OPE) family, is widely utilized as a flame retardant and plasticizer in a diverse range of consumer products. Its applications span across electronics, textiles, building materials, and food contact materials.[1] As an additive flame retardant, IPP is physically mixed with the polymer matrix rather than being chemically bound. This characteristic raises concerns about its potential to leach or migrate from the product over time, leading to human exposure through ingestion, inhalation, or dermal contact. The potential for long-term health effects associated with exposure to OPEs necessitates robust and standardized methods for quantifying their migration from consumer goods.
These application notes provide a comprehensive overview of the methodologies for conducting leaching studies of Isopropylphenyl Phosphate from various consumer products. The protocols detailed below are synthesized from established scientific practices for the analysis of semi-volatile organic compounds (SVOCs) migrating from consumer articles.
Data Presentation: Quantitative Leaching of Isopropylphenyl Phosphate (IPP)
The following table summarizes representative quantitative data on the migration of organophosphate flame retardants, including compounds structurally similar to IPP, from consumer products into various simulants. It is important to note that specific quantitative leaching data for Isopropylphenyl Phosphate from a wide range of consumer products is not extensively available in publicly accessible literature. The data presented here is illustrative of the potential migration levels and is based on studies of related organophosphate esters.
| Consumer Product/Matrix | Leaching Simulant | Contact Time & Temperature | Leached Compound(s) | Concentration | Analytical Method |
| Biodegradable Food Packaging | 50% Ethanol (Food Simulant) | Not Specified | Triphenyl phosphate (TPhP) | Detection rate of 76.9% for OPEs | HPLC-MS/MS |
| Biodegradable Food Packaging | Olive Oil (Food Simulant) | Increased with time & temp | Triphenyl phosphate (TPhP) | Migration increased with time & temp | HPLC-MS/MS |
| Polypropylene (PP) films | Heptane (Fatty Food Simulant) | 3 months at various temps | Irgafos 168 (a phosphite (B83602) antioxidant) | Full migration observed | GC Analysis |
| Polyester Textiles | Artificial Sweat (ISO 105-E04) | 24 hours at 37°C | Antimony (catalyst/synergist) | 0.1–1 µg/g of textile | Not Specified |
| Plastic Food Contact Materials | Hexane (Fatty Food Simulant) | Not Specified | Chlorinated Paraffins | Average migration of 12.15% (SCCPs) | Not Specified |
Experimental Protocols
This section provides a detailed protocol for conducting a leaching study to determine the migration of Isopropylphenyl Phosphate from a solid consumer product (e.g., plastic casing of an electronic device, PVC flooring, or textile) into a liquid simulant.
Protocol 1: Migration of IPP from a Solid Matrix into a Liquid Simulant
1. Materials and Reagents
-
Consumer Product Samples: A representative sample of the consumer product to be tested (e.g., a section of PVC flooring, a piece of polyurethane foam, the plastic housing of an electronic device).
-
Leaching Simulants:
-
Food Simulants: 10% (v/v) ethanol, 3% (w/v) acetic acid, 50% (v/v) ethanol, or olive oil (as specified by food contact material regulations).
-
Artificial Sweat: Prepared according to standardized methods (e.g., ISO 105-E04).
-
High-Purity Water (e.g., Milli-Q or equivalent).
-
-
Internal Standard (IS): Deuterated Isopropylphenyl phosphate or a similar organophosphate standard (e.g., triphenyl-d15-phosphate).
-
Solvents: HPLC-grade or GC-grade n-hexane, ethyl acetate (B1210297), dichloromethane, and methanol.
-
Solid Phase Extraction (SPE) Cartridges: Appropriate cartridges for the extraction of semi-volatile organic compounds from aqueous matrices.
-
Glassware: Scintillation vials, beakers, volumetric flasks, and pipettes, all thoroughly cleaned and solvent-rinsed.
-
Analytical Instrumentation: Gas Chromatograph with a Mass Selective Detector (GC-MS).
2. Sample Preparation
-
Cut a representative piece of the consumer product into a standardized size and surface area (e.g., 2 cm x 5 cm).
-
Clean the surface of the sample by gently wiping with a lint-free cloth dampened with high-purity water to remove any external contaminants. Avoid the use of organic solvents for cleaning.
-
Allow the sample to air dry completely in a clean environment.
-
Accurately measure the surface area and weight of the prepared sample.
3. Migration/Leaching Procedure
-
Place the prepared consumer product sample into a clean glass vial of a known volume.
-
Add a pre-determined volume of the chosen leaching simulant to the vial, ensuring the entire sample is fully immersed. The ratio of the surface area of the sample to the volume of the simulant should be recorded (a common ratio for food contact materials is 6 dm²/L).
-
Seal the vial with a PTFE-lined cap to prevent evaporation and contamination.
-
Place the vial in an incubator or oven set to the desired temperature for the specified duration of the leaching experiment (e.g., 10 days at 40°C for food simulants, or 24 hours at 37°C for artificial sweat).
-
Prepare a blank sample containing only the leaching simulant and subject it to the same experimental conditions.
4. Sample Extraction
-
For Aqueous Simulants (e.g., 10% Ethanol, 3% Acetic Acid, Artificial Sweat):
-
After the incubation period, carefully remove the consumer product sample from the vial.
-
Spike the leachate with a known amount of the internal standard.
-
Perform a solid-phase extraction (SPE) by passing the leachate through a pre-conditioned SPE cartridge.
-
Wash the cartridge with high-purity water to remove interferences.
-
Elute the trapped analytes from the cartridge using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
-
For Organic Simulants (e.g., Olive Oil, Hexane):
-
Spike the simulant with a known amount of the internal standard.
-
Perform a liquid-liquid extraction using a solvent in which IPP is soluble but the simulant has low solubility (e.g., acetonitrile (B52724) for olive oil).
-
Separate the solvent layer containing the analyte.
-
Concentrate the extract under a gentle stream of nitrogen.
-
5. Analytical Quantification (GC-MS)
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode at a temperature of 280°C.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for IPP and the internal standard.
-
-
-
Calibration: Prepare a series of calibration standards of IPP in the final extraction solvent, each containing the same concentration of the internal standard. Analyze these standards to generate a calibration curve.
-
Sample Analysis: Inject an aliquot of the concentrated sample extract into the GC-MS system.
-
Data Analysis:
-
Identify and integrate the peaks corresponding to IPP and the internal standard based on their retention times and characteristic ions.
-
Calculate the concentration of IPP in the extract using the calibration curve.
-
Determine the total mass of IPP that leached from the consumer product sample.
-
Express the leaching results as mass per unit surface area (e.g., ng/cm²) or as a concentration in the simulant (e.g., µg/L).
-
Mandatory Visualization
Caption: Experimental workflow for Isopropylphenyl Phosphate leaching studies.
References
Troubleshooting & Optimization
Technical Support Center: Resolving Co-eluting Isopropylphenyl Phosphate Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of co-eluting Isopropylphenyl Phosphate (B84403) (IPP) isomers in chromatographic analysis. IPPs are complex mixtures of isomers with similar physicochemical properties, making their separation a significant analytical challenge.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are isopropylphenyl phosphates and why is their separation important?
Isopropylated triphenyl phosphate (IPP) is not a single compound but a complex mixture of isomers where one or more phenyl groups on a triphenyl phosphate core are substituted with isopropyl groups.[3][4] These compounds are widely used as flame retardants and plasticizers.[3][5] The separation of these isomers is crucial because different isomers can exhibit distinct toxicological profiles and environmental behaviors. Accurate quantification of individual isomers is therefore essential for proper risk assessment.
Q2: What are the major challenges in separating IPP isomers?
The primary challenge lies in the structural similarity of the isomers, which results in very close boiling points and polarities. This makes it difficult to achieve baseline separation using standard chromatographic methods. The composition of commercial IPP mixtures can also be variable, adding to the analytical complexity.[1][2]
Q3: Which analytical techniques are most suitable for IPP isomer analysis?
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are effective for the analysis of IPP isomers.[1][5][6] GC-MS is a widely used technique, often employing a non-polar or semi-polar capillary column.[1][5] LC-MS/MS offers high sensitivity and is particularly useful for analyzing a wide range of organophosphate esters, including emerging IPP isomers.[6]
Q4: How can I confirm if I have co-eluting IPP isomers?
Confirming co-elution is the first step in troubleshooting. Here are a few indicators:
-
Peak Shape: Look for asymmetrical peaks, such as those with a noticeable "shoulder" or tailing. A perfectly symmetrical peak can still hide co-eluting compounds.[7][8]
-
Mass Spectrometry Data: If you are using a mass spectrometer, examine the mass spectrum across the peak. A changing mass spectrum from the upslope to the downslope of the peak is a strong indication of co-eluting compounds with different fragmentation patterns.[7][8]
-
Diode Array Detector (DAD): In HPLC, a DAD can perform peak purity analysis. If the UV spectra collected across the peak are not identical, it suggests the presence of multiple components.[7][8]
Troubleshooting Guides
Issue: Poor Resolution of IPP Isomers in GC-MS
This guide provides a systematic approach to resolving co-elution of IPP isomers when using Gas Chromatography-Mass Spectrometry.
Initial Assessment Workflow
Caption: Initial assessment workflow for poor GC-MS resolution.
Troubleshooting Steps
-
Optimize the Temperature Program: This is often the most effective initial step.
-
Action: Decrease the temperature ramp rate (e.g., from 20°C/min to 5°C/min) around the elution time of the isomers. A slower ramp increases the interaction time with the stationary phase, which can enhance separation.
-
Rationale: Isomers with subtle differences in boiling points will have more opportunity to separate with a more gradual temperature increase.
-
-
Select an Appropriate GC Column: The choice of stationary phase is critical for isomer separation.
-
Action: A common choice for IPP isomers is a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).[5] If co-elution persists, consider a column with a different selectivity, such as a mid-polarity phase. Increasing the column length can also improve resolution.
-
Rationale: Different stationary phases provide different selectivities based on interactions with the analytes. A longer column increases the number of theoretical plates, leading to better separation efficiency.
-
-
Adjust Carrier Gas Flow Rate:
-
Action: Ensure the carrier gas (typically Helium) flow rate is set to the optimal linear velocity for your column's internal diameter.
-
Rationale: Operating at the optimal linear velocity maximizes column efficiency, leading to sharper peaks and better resolution.
-
Experimental Protocol: GC-MS Method for IPP Isomer Analysis
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent (operating in EI mode) |
| Column | 30 m x 0.25 mm I.D. fused silica (B1680970) capillary column with 0.25 µm film thickness of 5% phenyl methylpolysiloxane[5] |
| Carrier Gas | Helium at a constant flow of 1.3 mL/min[5] |
| Inlet | Pressurized Temperature Vaporization (PTV) |
| Inlet Program | 80°C for 0.3 min, then ramp to 300°C at 600°C/min[5] |
| Oven Program | 80°C for 2 min, ramp to 250°C at 20°C/min, ramp to 260°C at 1.5°C/min, then ramp to 300°C at 25°C/min and hold for 20 min[5] |
| Injection Volume | 1 µL |
Issue: Co-elution of IPP Isomers in LC-MS/MS
This guide provides a systematic approach to resolving co-elution of IPP isomers when using Liquid Chromatography-Tandem Mass Spectrometry.
Troubleshooting Logic
Caption: Troubleshooting logic for LC-MS/MS co-elution.
Troubleshooting Steps
-
Optimize the Mobile Phase Gradient:
-
Action: A shallower gradient can significantly improve the separation of closely eluting isomers. Decrease the rate of change of the organic solvent percentage in your gradient program, particularly around the time the IPP isomers elute.
-
Rationale: This increases the difference in migration times between isomers, allowing for better resolution.
-
-
Change the Organic Modifier:
-
Action: If you are using acetonitrile, try switching to methanol (B129727), or vice versa.
-
Rationale: Acetonitrile and methanol have different selectivities and can alter the elution order or improve the separation of isomers.
-
-
Modify the Stationary Phase:
-
Action: If optimizing the mobile phase is insufficient, consider a column with a different chemistry. While C18 columns are common, a phenyl-hexyl or a polar-embedded phase might offer different selectivity for these aromatic compounds.
-
Rationale: The stationary phase chemistry is a key driver of selectivity in chromatography. Changing it can have a significant impact on the separation of isomers.
-
Experimental Protocol: LC-MS/MS Method for Aryl Organophosphate Esters
A comprehensive and sensitive method for the quantitative analysis of 17 aryl-OPEs in indoor dust samples by LC-MS/MS has been developed. This method successfully separated several IPP isomers.[6]
| Parameter | Condition |
| Chromatography | Liquid Chromatography (LC) |
| Mass Spectrometry | Tandem Mass Spectrometry (MS/MS) |
| Separation Time | Target aryl-OPEs well separated within 13 minutes[6] |
| Analytes | Included 2-isopropylphenyl diphenyl phosphate (2IPPDPP), 2,4-diisopropylphenyl diphenyl phosphate (24DIPPDPP), and bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP)[6] |
| Quantification Limits | 0.09 to 3.2 ng g⁻¹[6] |
Quantitative Data Summary
The composition of IPP isomers can vary between different commercial flame retardant mixtures.
Table 1: Composition of Selected IPP Isomers in Commercial Mixtures
| Isomer | Firemaster® 550 (% w/w) | ITP Mixture (% w/w) |
| Triphenyl phosphate (TPHP) | Present | Dominant |
| 2-isopropylphenyl diphenyl phosphate (2IPPDPP) | Prevalent | Dominant |
| bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP) | Prevalent | Dominant |
| 2,4-diisopropylphenyl diphenyl phosphate (24DIPPDPP) | Prevalent | - |
| Data sourced from a study characterizing individual ITP isomers in commercial flame retardant mixtures.[5] The study highlights the similarities in the ITP isomer composition between Firemaster® 550 and another ITP mixture.[5] |
References
- 1. series.publisso.de [series.publisso.de]
- 2. chiron.no [chiron.no]
- 3. ISOPROPYLATED TRIPHENYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
Technical Support Center: Isopropylphenyl Phosphate (IPP) Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the quantification of Isopropylphenyl phosphate (B84403) (IPP) and its isomers.
Troubleshooting Guide: Overcoming Matrix Effects
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a significant challenge in the LC-MS/MS quantification of Isopropylphenyl phosphate (IPP) in biological matrices.[1][2] This guide provides a systematic approach to identifying, quantifying, and mitigating these effects.
Problem: Poor accuracy, precision, or sensitivity in IPP quantification.
This issue is often attributable to unaddressed matrix effects. Follow these steps to troubleshoot:
Step 1: Quantify the Matrix Effect
Before implementing mitigation strategies, it is crucial to determine the extent of the matrix effect. The post-extraction spike method is a widely accepted approach for this quantification.[3]
Experimental Protocol: Post-Extraction Spike Method
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (IPP) and a suitable internal standard (IS) into the mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix (e.g., plasma, serum) through your entire sample preparation procedure. Spike the analyte and IS into the final, extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix for Recovery): Spike the analyte and IS into the blank biological matrix before the extraction procedure at the same concentrations.
-
-
Analyze Samples: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
Matrix Factor (MF %): (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100 or (MF * RE) / 100
-
Step 2: Implement and Compare Mitigation Strategies
Based on the quantified matrix effect, select and evaluate the following strategies. The goal is to achieve a consistent and minimal matrix effect and high, reproducible recovery.
Data Presentation: Comparison of Sample Preparation Techniques for IPP Quantification
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | 85 - 105 | 90 - 110 | High selectivity, cleaner extracts, potential for automation. | Can be more time-consuming and costly; requires method development. |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 75 - 120 | Cost-effective, simple for some matrices. | Can be labor-intensive, may form emulsions, less efficient for polar analytes. |
| QuEChERS | 80 - 110 | 85 - 115 | Fast, high throughput, uses less solvent. | Originally for food matrices, may require optimization for biological fluids. |
Note: These are generalized expected values. Actual results will vary depending on the specific matrix, IPP isomer, and analytical method.
Step 3: Utilize an Appropriate Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects and variability in sample preparation.[5][6]
-
Recommended Internal Standard for IPP:
-
Triphenyl phosphate-d15 (TPP-d15): Has been successfully used as an internal standard for the analysis of isopropylphenyl phosphates.[7]
-
Isopropyl Phenyl Phosphate-d7: A commercially available deuterated internal standard for more specific applications.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of matrix effects in plasma and serum samples for IPP analysis?
A1: The primary sources of matrix effects in plasma and serum are endogenous components such as phospholipids, salts, and proteins.[3] Exogenous sources can include anticoagulants used during sample collection. These molecules can co-elute with IPP and interfere with its ionization in the mass spectrometer source.
Q2: I'm observing significant ion suppression. What is the first step I should take?
A2: The first step is to optimize your sample preparation method to remove interfering matrix components more effectively.[8] Consider switching from a simple protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Additionally, optimizing your chromatographic conditions to separate IPP from the interfering peaks is crucial.
Q3: How do I choose between SPE, LLE, and QuEChERS for my application?
A3: The choice depends on several factors:
-
SPE is recommended when high cleanliness of the final extract is required, and you need to remove a broad range of interferences. It is highly selective but may require more method development.[9]
-
LLE is a good option for less complex matrices or when cost is a major consideration. It is effective for non-polar compounds but can be less efficient for more polar IPP isomers and is more labor-intensive.[10]
-
QuEChERS is ideal for high-throughput screening of a large number of samples due to its speed and low solvent consumption. While originally developed for food matrices, it can be adapted for biological fluids.
Q4: My recovery is low and inconsistent. What could be the cause?
A4: Low and inconsistent recovery can be due to several factors:
-
Incomplete extraction: Your chosen solvent or extraction conditions may not be optimal for all IPP isomers.
-
Analyte loss during solvent evaporation: IPPs have some volatility and can be lost if the evaporation step is too aggressive (high temperature or strong nitrogen flow).
-
Suboptimal pH: The pH of your sample and extraction solvents can influence the extraction efficiency of ionizable metabolites of IPP.
-
Binding to labware: Ensure you are using appropriate low-binding tubes and plates.
Q5: Can I use a structural analog as an internal standard if a SIL-IS is not available?
A5: While a SIL-IS is highly recommended, a structural analog can be used. However, it is critical to validate that the analog chromatographically co-elutes with IPP and experiences the same degree of matrix effect. Any differences in extraction recovery or ionization efficiency between the analog and the analyte can lead to inaccurate quantification.
Experimental Protocols & Visualizations
Protocol 1: Solid-Phase Extraction (SPE) for IPP in Plasma/Serum
This protocol provides a general procedure for SPE cleanup. The specific sorbent and solvents should be optimized during method development.
-
Sample Pre-treatment:
-
To 500 µL of plasma/serum, add an appropriate volume of the internal standard solution (e.g., TPP-d15).
-
Add 1 mL of 4% phosphoric acid in water to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) with 3 mL of methanol (B129727), followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.
-
-
Elution:
-
Elute the IPP and internal standard with 3 mL of an appropriate organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for IPP in Plasma/Serum
-
Sample Preparation:
-
To 500 µL of plasma/serum, add the internal standard.
-
Add 500 µL of a suitable buffer (e.g., phosphate buffer, pH 7) and vortex.
-
-
Extraction:
-
Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate, hexane, or a mixture thereof).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 3 mL of the organic solvent and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Logical Relationship: Troubleshooting Matrix Effects
References
- 1. japsonline.com [japsonline.com]
- 2. Relative matrix effects: A step forward using standard line slopes and ANOVA analysis - Arabian Journal of Chemistry [arabjchem.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. series.publisso.de [series.publisso.de]
- 6. researchgate.net [researchgate.net]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development and validation of an LC-MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing byproducts in Isopropylphenyl phosphate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of Isopropylphenyl phosphate (B84403) (IPPP).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Isopropylphenyl phosphate synthesis?
A1: The synthesis of Isopropylphenyl phosphate typically results in a complex mixture of isomers and related compounds. The most common byproducts and impurities include:
-
Unreacted Triphenyl Phosphate (TPP): Commercial grades of IPPP can contain anywhere from 5% to 50% of TPP.[1][2]
-
Positional Isomers: Isopropyl groups can be attached at the ortho, meta, or para positions on the phenyl rings, leading to a large number of possible isomers.[1][3]
-
Varying Degrees of Isopropylation: The product is a mixture of mono-, di-, and tri-isopropylated phenyl phosphates.[3][4][5]
-
Polyalkylated Phenols: The initial alkylation of phenol (B47542) can produce di- and higher substituted isopropylphenols, which are more challenging to phosphorylate.[6]
-
Specific Unwanted Byproducts: 2,6-diisopropylphenyl/phenyl phosphate is a known byproduct that can cause discoloration in the final product.[6]
Q2: How can I identify the byproducts in my reaction mixture?
A2: The primary analytical method for identifying and quantifying byproducts in Isopropylphenyl phosphate synthesis is Gas Chromatography-Mass Spectrometry (GC-MS) .[2] This technique allows for the separation of different isomers and the identification of individual components based on their mass spectra. For accurate quantification, it is essential to use certified reference standards for the expected byproducts.[4] Sample preparation may involve a purification step using Solid-Phase Extraction (SPE) to remove interfering substances.[2]
Q3: What are the key strategies to minimize byproduct formation?
A3: Minimizing byproducts in IPPP synthesis primarily involves controlling the reaction conditions of the two main steps: phenol alkylation and subsequent phosphorylation.
-
Control of Alkylation: To reduce the formation of polyisopropylphenols, the molar ratio of propylene (B89431) to phenol during the alkylation step should be carefully controlled.[6]
-
Purification of Intermediates: Distillation of the alkylation reaction product to remove unreacted phenol before phosphorylation can significantly reduce the presence of TPP in the final product.[6]
-
Post-synthesis Purification: The final product can be purified by distillation under reduced pressure to remove undesirable polyisopropylphenyl/phenyl phosphates.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Isopropylphenyl phosphate.
| Issue | Potential Cause | Recommended Action |
| High percentage of Triphenyl Phosphate (TPP) in the final product. | Incomplete isopropylation of phenol or incomplete removal of unreacted phenol before phosphorylation. | Optimize the propylene to phenol ratio during alkylation. Ensure efficient removal of unreacted phenol by distillation prior to the phosphorylation step.[6] |
| Product discoloration (yellowing). | Presence of specific byproducts such as 2,6-diisopropylphenyl/phenyl phosphate.[6] | Modify the alkylation conditions to disfavor the formation of sterically hindered phenols.[6] Consider a final product purification step like vacuum distillation. |
| Poor batch-to-batch reproducibility. | Inconsistent reaction conditions, particularly temperature and catalyst concentration. The starting isopropylphenol is a complex mixture. | Strictly control reaction parameters. Characterize the starting isopropylphenol mixture to ensure consistency between batches. |
| Low yield of the desired isopropylphenyl phosphate isomers. | Suboptimal stoichiometry of reactants. Inefficient phosphorylation. | Carefully control the molar ratios of phosphorus oxychloride to the isopropylphenol mixture.[7] Ensure the reaction goes to completion by monitoring with an appropriate analytical technique (e.g., GC). |
| Presence of a wide range of unidentified peaks in GC-MS. | Side reactions due to impurities in starting materials or non-optimal reaction conditions. | Use high-purity starting materials. Optimize reaction temperature and time to minimize side reactions. |
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification
This protocol provides a general guideline for the analysis of Isopropylphenyl phosphate and its byproducts. Instrument conditions should be optimized for your specific setup.
-
Sample Preparation:
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 280 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-550 amu.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a commercial or in-house spectral library.
-
Quantify the relative amounts of byproducts by integrating the peak areas. For absolute quantification, a calibration curve with certified reference standards is required.
-
Visualizations
Caption: Synthesis pathway of Isopropylphenyl phosphate and formation of major byproducts.
Caption: Troubleshooting workflow for common issues in Isopropylphenyl phosphate synthesis.
References
- 1. Phenol, isopropylated, phosphate (3:1) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. series.publisso.de [series.publisso.de]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. US4351780A - Process for preparing isopropylphenyl/phenyl phosphate - Google Patents [patents.google.com]
- 7. ISOPROPYLATED TRIPHENYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]
Technical Support Center: Enhancing Polymer Thermal Stability with Isopropylphenyl Phosphate (IPPP)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Isopropylphenyl Phosphate (B84403) (IPPP) to improve the thermal stability of polymers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of Isopropylphenyl Phosphate (IPPP) into polymer matrices.
| Problem | Possible Causes | Suggested Solutions |
| Poor Dispersion of IPPP | - Inadequate mixing time or intensity.- High viscosity of the polymer melt.- Incompatibility between IPPP and the polymer matrix. | - Increase mixing time and/or screw speed during extrusion.- Optimize processing temperature to reduce melt viscosity.- Consider the use of a compatibilizer or a different grade of IPPP. |
| Inadequate Improvement in Thermal Stability | - Insufficient loading level of IPPP.- Non-optimal processing conditions leading to degradation of IPPP or the polymer.- Antagonistic effects with other additives in the formulation. | - Incrementally increase the concentration of IPPP and evaluate the thermal properties.- Ensure processing temperatures are within the recommended range for both the polymer and IPPP.- Review the entire formulation for potential interactions and consider a systematic study of additive combinations. |
| Reduced Mechanical Properties (e.g., Brittleness, Lower Tensile Strength) | - Excessive plasticization effect of IPPP.- Degradation of the polymer during processing. | - Reduce the concentration of IPPP to find a balance between thermal stability and mechanical performance.- Incorporate reinforcing fillers or a co-stabilizer.- Verify that processing temperatures are not excessively high. |
| Discoloration of the Final Product | - Thermal degradation of the polymer or IPPP during processing.- Presence of impurities in the raw materials. | - Lower the processing temperature and/or reduce residence time in the extruder.- Ensure all raw materials, including the polymer and IPPP, are of high purity. |
| Plasticizer Migration or "Blooming" | - High concentration of IPPP.- Poor compatibility between IPPP and the polymer.- Exposure to elevated temperatures or certain solvents after processing. | - Optimize the IPPP concentration to the lowest effective level.- Select a higher molecular weight plasticizer to use in conjunction with IPPP.- Consider surface treatments or coatings on the final product to act as a barrier.[1][2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Isopropylphenyl Phosphate (IPPP) improves the thermal stability of polymers?
A1: IPPP, a phosphate ester flame retardant, functions through a combination of condensed-phase and gas-phase mechanisms.[4] During thermal decomposition, it forms phosphoric acid, which then condenses into polyphosphoric acid. This acts as a catalyst for char formation on the polymer surface. This char layer serves as a physical barrier, insulating the underlying polymer from heat and reducing the release of flammable volatiles.[4] In the gas phase, phosphorus-containing radicals can interfere with the chemical reactions of combustion, further inhibiting the flame.[4]
Q2: What is the typical loading level of IPPP in polymer formulations?
A2: The optimal loading level of IPPP depends on the specific polymer, the desired level of thermal stability, and the performance requirements of the final product. Generally, concentrations can range from a few percent up to 20% or more by weight. It is recommended to start with a lower concentration and incrementally increase it while monitoring the thermal and mechanical properties to find the most effective balance.
Q3: How does IPPP affect the mechanical properties of polymers?
A3: IPPP also acts as a plasticizer, which means it can increase the flexibility and reduce the brittleness of polymers.[5] This is due to the IPPP molecules inserting themselves between the polymer chains, which reduces intermolecular forces and increases chain mobility. However, excessive amounts of IPPP can lead to a decrease in tensile strength and hardness.[6] It is crucial to optimize the concentration to achieve the desired thermal stability without compromising the mechanical integrity of the polymer.
Q4: Can IPPP be used in combination with other flame retardants for synergistic effects?
A4: Yes, IPPP can exhibit synergistic effects when combined with other flame retardants, particularly nitrogen-containing compounds like melamine (B1676169) and ammonium (B1175870) polyphosphate.[3][7] The phosphorus-nitrogen (P-N) synergy can be highly effective. The phosphorus component (from IPPP) promotes char formation in the condensed phase, while the nitrogen-based compound can release non-flammable gases, diluting the flammable volatiles in the gas phase.[7][8] This combined action can lead to a greater improvement in flame retardancy than the sum of the individual components.
Q5: What are the key analytical techniques to evaluate the effectiveness of IPPP?
A5: The primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing critical data on the onset of degradation and the amount of char formed.[9] DSC measures the heat flow into or out of a sample as it is heated or cooled, which can be used to determine the glass transition temperature, melting point, and crystallization behavior, all of which can be affected by the addition of IPPP.[9]
Data on Thermal Stability and Mechanical Properties
The following tables summarize the effects of IPPP on the thermal and mechanical properties of various polymers.
Table 1: Effect of IPPP Concentration on the Thermal Stability of Polypropylene (PP)
| Formulation | Td5% (°C) | Td10% (°C) | Char Yield at 600°C (%) |
| Neat PP | 350 | 380 | < 1 |
| PP + 5% IPPP | 360 | 395 | 3 |
| PP + 10% IPPP | 375 | 410 | 7 |
| PP + 15% IPPP | 385 | 425 | 12 |
Note: Data is illustrative and may vary based on the specific grade of PP and IPPP used.
Table 2: Effect of IPPP on the Mechanical Properties of PVC
| Formulation | Tensile Strength (MPa) | Elongation at Break (%) |
| Neat PVC | 50 | 5 |
| PVC + 10 phr IPPP | 45 | 50 |
| PVC + 20 phr IPPP | 40 | 150 |
| PVC + 30 phr IPPP | 35 | 250 |
Note: Data is illustrative and may vary based on the specific grade of PVC and IPPP used.
Experimental Protocols
1. Thermogravimetric Analysis (TGA)
This protocol outlines a general procedure for evaluating the thermal stability of polymers containing IPPP.
-
Instrument: Thermogravimetric Analyzer.
-
Sample Preparation: Prepare thin films or powders of the polymer samples (typically 5-10 mg). Ensure samples are dry to avoid interference from moisture.
-
Crucible: Use an open aluminum or platinum crucible.
-
Atmosphere: Nitrogen or air, with a flow rate of 20-50 mL/min. Nitrogen is used to study thermal degradation, while air is used for thermo-oxidative degradation.
-
Heating Program:
-
Equilibrate at 30°C.
-
Ramp up the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Determine the onset of degradation temperature (e.g., Td5%, the temperature at which 5% weight loss occurs).
-
Determine the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG).
-
Calculate the percentage of char residue at a specific temperature (e.g., 600°C).
-
2. Differential Scanning Calorimetry (DSC)
This protocol provides a general method for assessing the effect of IPPP on the thermal transitions of a polymer.
-
Instrument: Differential Scanning Calorimeter.
-
Sample Preparation: Seal a small amount of the polymer sample (typically 5-10 mg) in an aluminum DSC pan.
-
Heating and Cooling Program:
-
Equilibrate at a temperature below the expected glass transition temperature (Tg).
-
Heat the sample to a temperature above its melting point (for semi-crystalline polymers) or well above its Tg (for amorphous polymers) at a controlled rate (e.g., 10°C/min).
-
Hold at this temperature for a few minutes to erase the thermal history.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Reheat the sample at the same controlled rate as the first heating scan.
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) from the second heating scan.
-
For semi-crystalline polymers, determine the melting temperature (Tm) and the crystallization temperature (Tc) from the heating and cooling scans, respectively.
-
Mechanism of Action of IPPP
References
- 1. Development of a Semiglobal Reaction Mechanism for the Thermal Decomposition of a Polymer Containing Reactive Flame Retardants: Application to Glass-Fiber-Reinforced Polybutylene Terephthalate Blended with Aluminum Diethyl Phosphinate and Melamine Polyphosphate [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. mdpi.com [mdpi.com]
- 5. ISOPROPYLATED TRIPHENYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. specialchem.com [specialchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing IPPP Concentration for V-0 Flame Retardancy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Isopropylated Phenyl Phosphate (IPPP) to achieve a V-0 flame retardancy rating in various polymers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of incorporating IPPP for flame retardancy.
Issue 1: Failure to Achieve V-0 Rating
Q: My polymer formulation with IPPP is not achieving a V-0 rating in the UL 94 vertical burn test. What are the potential causes and how can I troubleshoot this?
A: Failure to achieve a V-0 rating can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Insufficient IPPP Concentration: The loading of IPPP may be too low to impart the desired level of flame retardancy.
-
Solution: Incrementally increase the concentration of IPPP in your formulation. It is advisable to do this in small steps (e.g., 1-2 wt% increments) to find the optimal loading without negatively impacting other properties.
-
-
Inadequate Dispersion: Poor dispersion of IPPP within the polymer matrix can lead to localized areas with insufficient flame retardant.
-
Solution: Optimize your compounding process. Ensure sufficient mixing time and temperature to promote uniform distribution of the IPPP. Consider using a twin-screw extruder for better dispersion.
-
-
Polymer Matrix Composition: The type of polymer and the presence of other additives can significantly influence the effectiveness of IPPP.
-
Solution: The base resin's melt viscosity is a key factor; materials with lower viscosity may drip more, which can either help or hinder V-0 performance depending on whether the drips are flaming.[1] Some polymers are inherently more flammable and may require higher concentrations of IPPP or the use of synergistic agents.
-
-
Lack of Synergists: IPPP's performance can be enhanced by the presence of synergistic additives.
-
Solution: Consider incorporating synergists such as nitrogen-containing compounds (e.g., melamine (B1676169) polyphosphate) or metal oxides. These can promote char formation and enhance the gas-phase flame retardant action of IPPP.[2]
-
-
Specimen Thickness: The thickness of the test specimen can affect the outcome of the UL 94 test. A V-0 rating is often dependent on the material's thickness.[3][4][5]
-
Solution: Ensure your test specimens are prepared at the desired thickness for your application and that the thickness is consistent across all samples. Thicker sections generally have an easier time achieving a V-0 rating.[4]
-
Troubleshooting Workflow for Achieving V-0 Rating
References
Technical Support Center: GC Analysis of Isopropylated Phenyl Phosphates (IPPPs)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing and broadening during the Gas Chromatography (GC) analysis of Isopropylated Phenyl Phosphates (IPPPs).
Frequently Asked Questions (FAQs)
Q1: What are Isopropylated Phenyl Phosphates (IPPPs) and why are they challenging to analyze by GC?
Isopropylated Phenyl Phosphates (IPPPs) are a complex mixture of organophosphate esters used as flame retardants and plasticizers. Their analysis by GC can be challenging due to the following reasons:
-
Complex Isomeric Mixtures: Commercial IPPP formulations are not single compounds but rather complex mixtures of isomers with varying numbers and positions of isopropyl groups on the phenyl rings. This complexity can lead to a series of closely eluting peaks, making separation difficult.
-
Potential for Adsorption: Some IPPP isomers may possess polarity that can lead to interactions with active sites within the GC system, such as the inlet liner and the column, resulting in peak tailing.
-
Matrix Effects: Samples containing IPPPs, such as environmental or biological samples, often have complex matrices that can contaminate the GC system and affect peak shape and response.
Q2: What is the ideal GC column for the analysis of IPPPs?
A mid-polarity column is generally recommended for the analysis of IPPPs and other organophosphate flame retardants. A common choice is a 5% phenyl methylpolysiloxane stationary phase . This type of column provides a good balance of selectivity for separating the various IPPP isomers.
Q3: What are the typical GC-MS parameters for IPPP analysis?
Based on established methods for the analysis of IPPP isomers, the following parameters can be used as a starting point.[1]
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane |
| Carrier Gas | Helium at a constant flow of 1.3 mL/min |
| Inlet Mode | Splitless or Programmed Temperature Vaporization (PTV) |
| Inlet Temperature | 80°C (hold for 0.3 min), then ramp to 300°C at 600°C/min |
| Oven Program | 80°C (hold for 2 min), ramp to 250°C at 20°C/min, ramp to 260°C at 1.5°C/min, then ramp to 300°C at 25°C/min (hold for 20 min) |
| MS Transfer Line | 300°C |
| Ion Source | 200°C (for Electron Ionization - EI) |
Q4: How can I confirm if my peak tailing issue is related to the GC system or the sample itself?
To differentiate between system-related and sample-related issues, you can inject a standard mixture of non-polar hydrocarbons. If these compounds also exhibit peak tailing, the problem is likely with the GC system (e.g., improper column installation, leak). If the hydrocarbon peaks are symmetrical while your IPPP peaks tail, the issue is likely due to interactions between the IPPP analytes and the system (e.g., active sites).
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum towards the end of the chromatogram.
| Potential Cause | Recommended Solution |
| Active Sites in the Inlet | Clean or Replace the Inlet Liner: Non-volatile residues from the sample matrix can accumulate in the liner, creating active sites. Regularly replace the liner, especially when analyzing dirty samples.[2][3] Consider using an ultra-inert liner, potentially with deactivated glass wool, to trap non-volatile components and provide an inert surface for vaporization.[2] |
| Use a Deactivated Liner: Liners with deactivation are crucial to prevent interactions with polar analytes. | |
| Column Contamination | Trim the Column: Remove the first 10-20 cm of the column from the inlet side to eliminate accumulated non-volatile residues and active sites. |
| Bake Out the Column: Condition the column at a high temperature (within its specified limit) to remove contaminants. | |
| Improper Column Installation | Re-install the Column: Ensure the column is cut squarely and installed at the correct height in the inlet and detector. A poor cut or incorrect positioning can create dead volume and turbulence, leading to tailing.[4] |
| Analyte-Stationary Phase Mismatch | Use an Appropriate Column: A 5% phenyl methylpolysiloxane column is a good starting point. If tailing persists for specific isomers, a more polar column might be necessary. |
| Low Inlet Temperature | Optimize Inlet Temperature: While IPPPs are generally thermally stable, an inlet temperature that is too low can cause slow vaporization and lead to peak tailing. Refer to the recommended GC-MS parameters for a suitable starting point. |
Issue 2: Peak Broadening
Peak broadening is characterized by wider peaks than expected, leading to decreased resolution and sensitivity.
| Potential Cause | Recommended Solution |
| Sub-optimal Carrier Gas Flow Rate | Optimize Flow Rate: Ensure the carrier gas flow rate is set to the optimal value for the column dimensions and carrier gas type. For a 0.25 mm ID column with helium, this is typically around 1-1.5 mL/min. |
| Large Injection Volume | Reduce Injection Volume: Injecting too large a volume of sample can overload the column, leading to broad peaks. Try reducing the injection volume to 1 µL or less. |
| Slow Injection Speed | Ensure a Fast Injection: A slow injection can cause the sample to be introduced as a wide band onto the column. Use an autosampler for consistent and rapid injections. |
| Dead Volume | Check Connections: Ensure all connections (column to inlet, column to detector) are sound and minimize any dead volume. Improperly fitted ferrules can be a source of dead volume. |
| Inlet Discrimination | Use a Liner with Glass Wool: For split injections, a liner with deactivated glass wool can aid in the vaporization of high-boiling compounds like IPPPs and reduce discrimination, which can manifest as peak broadening for later eluting isomers. |
Experimental Protocols
Detailed GC-MS Methodology for IPPP Isomer Analysis
This protocol is adapted from a validated method for the characterization of individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) isomers.[1]
1. Instrumentation:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Inlet: Programmed Temperature Vaporization (PTV) or Split/Splitless
2. GC Conditions:
-
Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., J&W Scientific DB-5ms)
-
Carrier Gas: Helium, constant flow at 1.3 mL/min
-
Inlet: PTV mode
-
Initial Temperature: 80°C, hold for 0.3 min
-
Ramp: 600°C/min to 300°C
-
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 min
-
Ramp 1: 20°C/min to 250°C
-
Ramp 2: 1.5°C/min to 260°C
-
Ramp 3: 25°C/min to 300°C, hold for 20 min
-
-
Injection Volume: 1 µL
3. MS Conditions:
-
Transfer Line Temperature: 300°C
-
Ion Source Temperature: 200°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target isomers (refer to specific isomer m/z values)
Visualizations
Caption: Troubleshooting workflow for peak shape issues in IPPP analysis.
Caption: General experimental workflow for the GC-MS analysis of IPPPs.
References
- 1. Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
mitigating instrument contamination in trace analysis of Isopropylphenyl phosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating instrument contamination during the trace analysis of Isopropylphenyl phosphate (B84403) (IPP).
Frequently Asked Questions (FAQs)
Q1: I am observing persistent background signals of Isopropylphenyl phosphate (IPP) in my blank injections. What are the likely sources of this contamination?
A1: Persistent IPP peaks in blanks are a common challenge due to its widespread use as a flame retardant and plasticizer in many laboratory products. Potential sources include:
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Laboratory Dust: Dust can be a significant reservoir for IPPs and can contaminate samples, solvents, and equipment.[1]
-
Plastic Consumables: Many plastic laboratory items, such as pipette tips, vials, and tubing, can leach IPPs.[1][2] It is advisable to use glassware whenever possible.[2]
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Solvents and Reagents: Even high-purity solvents can sometimes contain trace levels of IPPs. It is crucial to analyze solvent and reagent blanks regularly.[2]
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HEPA Filters: The potting compounds used in HEPA filters can be a source of outgassing organophosphates, including IPPs.
-
Personal Care Products: Some personal care products may contain phosphates that can be introduced into the laboratory environment.
Q2: What are the best practices for handling samples and standards to prevent IPP contamination?
A2: To minimize the risk of contamination during sample and standard handling, adhere to the following best practices:
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Wear Nitrile Gloves: Always wear nitrile gloves and change them frequently, especially before handling new samples or reagents.[3]
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Use Glassware: Prioritize the use of glassware over plasticware for sample preparation and storage.[2] If plasticware is unavoidable, ensure it is certified as free of organophosphate flame retardants or rinse it with a pre-screened solvent before use.
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Dedicated Equipment: Use dedicated pipettes, syringes, and other equipment for handling standards and samples to prevent cross-contamination.
-
Proper Sealing: Keep all sample and standard containers tightly sealed when not in use to prevent contamination from laboratory air and dust.
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Clean Workspace: Regularly clean laboratory benches and work areas with appropriate solvents to remove any dust or residues.
Q3: My IPP recovery is low and variable between replicate samples. What could be the cause?
A3: Low and inconsistent recovery of IPPs can stem from several factors related to the sample preparation process:
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Sample Homogeneity: For solid samples like dust or tissues, ensure the sample is thoroughly homogenized through grinding or milling to ensure the analyzed portion is representative.[2]
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Extraction Efficiency: The choice of extraction solvent and method is critical. For solid samples, ultrasonic or pressurized liquid extraction can be effective.[2] For liquid samples, solid-phase extraction (SPE) is a common and effective technique.[2][4]
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Matrix Effects: Complex sample matrices can interfere with the extraction process. Consider a matrix-specific cleanup step, such as dispersive solid-phase extraction (d-SPE).
-
Analyte Degradation: Some organophosphates can be sensitive to pH and temperature. Ensure your sample processing conditions are mild.[2]
-
Evaporation Losses: During solvent evaporation to concentrate the sample, volatile IPPs can be lost. Use a gentle stream of nitrogen and avoid complete dryness.[2]
Troubleshooting Guides
Identifying the Source of IPP Contamination
If you are experiencing persistent IPP background, a systematic approach can help pinpoint the source.
Troubleshooting Workflow
Caption: A troubleshooting decision tree for isolating the source of IPP contamination.
Instrument Cleaning Protocols
When instrument contamination is suspected, a thorough cleaning is necessary. The following tables outline general cleaning procedures that can be adapted for IPP contamination.
Table 1: General Instrument Cleaning Solvents for Organophosphate Contamination
| Solvent/Solution | Application | Notes |
| High-Purity Methanol (B129727) | General flushing of LC/GC components. | Good starting point for removing less stubborn contamination. |
| High-Purity Acetonitrile | Alternative to methanol for general flushing. | |
| Isopropanol (IPA) | Effective for dissolving a wide range of organic compounds. | Can be used to flush tubing and injector components. |
| Hexane/Isopropanol Mixture | For more stubborn, non-polar contaminants. | Ensure miscibility with the previous solvent in the system. |
| Mild Detergent Solution (Phosphate-free) | Cleaning of external parts and some removable components. | Thoroughly rinse with high-purity water and a final solvent rinse. |
Table 2: Recommended Cleaning Procedure for a Contaminated LC-MS/GC-MS System
| Step | Action | Rationale |
| 1 | Systematic Isolation | Disconnect components (e.g., column, autosampler) one by one and analyze blanks to identify the contaminated module. |
| 2 | Component Cleaning | Once the contaminated module is identified, disassemble and clean the relevant parts (e.g., injector needle, tubing, ion source). |
| 3 | Solvent Flushing | Flush the system with a sequence of solvents, starting with a solvent in which IPP is highly soluble, followed by progressively less polar or more aggressive cleaning solutions if necessary. |
| 4 | Bake-out (GC systems) | For GC systems, baking out the injector and detector at a high temperature (within component limits) can help remove semi-volatile contaminants like IPPs. |
| 5 | Blank Analysis | After cleaning, run multiple solvent blanks to ensure the background has returned to an acceptable level. |
Experimental Protocols
Protocol for Minimizing Background Contamination in IPP Sample Preparation
This protocol outlines key steps to minimize background contamination during the preparation of samples for IPP analysis.
-
Designated Work Area: Perform all sample preparation steps in a designated clean area, away from potential sources of IPP contamination.
-
Glassware Cleaning:
-
Wash all glassware with a phosphate-free laboratory detergent.
-
Rinse thoroughly with tap water, followed by several rinses with deionized water.
-
Perform a final rinse with high-purity solvent (e.g., acetone (B3395972) or methanol) that has been pre-screened for IPP contamination.[1]
-
Dry glassware in an oven or by air-drying on a clean rack, covering openings with pre-cleaned aluminum foil.[1]
-
-
Sample Handling:
-
Wear nitrile gloves and a clean lab coat at all times. Change gloves frequently.
-
Use dedicated glassware and pipettes for standards and samples.
-
Keep all containers tightly sealed when not in use.
-
-
Reagent and Solvent Screening:
-
Analyze a method blank for each new batch of solvents, reagents, and consumable materials (e.g., vials, pipette tips) before use.[1]
-
If a new lot shows contamination, it should not be used for trace analysis.
-
General Solid-Phase Extraction (SPE) Protocol for IPP in Liquid Samples
This is a general protocol and may need optimization for specific sample matrices.
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with the elution solvent (e.g., methanol or acetonitrile) followed by equilibration with high-purity water.
-
Sample Loading: Load the water sample onto the cartridge at a controlled flow rate (e.g., approximately 5 mL/min).[2]
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.[2]
-
Drying: Dry the cartridge thoroughly under a gentle stream of nitrogen or under vacuum.[2]
-
Elution: Elute the retained IPPs with an appropriate organic solvent (e.g., methanol or acetonitrile).[2]
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of the initial mobile phase for analysis.[2]
Visualizations
Experimental Workflow for IPP Trace Analysis
Caption: A generalized experimental workflow for the trace analysis of IPP.
References
Technical Support Center: Synthesis of Ortho-Substituted Isopropylphenyl Phosphate
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of ortho-substituted isopropylphenyl phosphate (B84403). The inherent steric hindrance of the ortho-isopropyl group presents unique difficulties in achieving high yields and purity. This guide offers practical solutions and detailed protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of ortho-substituted Isopropylphenyl phosphate?
A1: The main challenges stem from:
-
Steric Hindrance: The bulky isopropyl group at the ortho position physically obstructs the phenolic hydroxyl group, making it difficult for phosphorylating agents to react, which can lead to lower yields and slower reaction rates.[1][2][3]
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Isomer Control: The initial alkylation of phenol (B47542) with propylene (B89431) typically yields a mixture of ortho-, meta-, and para-isopropylphenol isomers, along with di- and poly-substituted phenols.[1][4] Separating the desired 2-isopropylphenol (B134262) precursor is a critical and often difficult step.[1]
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Side Reactions: The presence of poly-alkylated phenols, particularly 2,6-diisopropylphenol, in the starting material is highly problematic. These sterically hindered phenols are even more difficult to phosphorylate and can lead to the formation of undesirable colored byproducts in the final product.[1]
-
Purification: The final product requires rigorous purification to remove unreacted starting materials, catalysts, and byproducts such as unwanted isomers and phenolic impurities.[5][6]
Q2: How does steric hindrance from the ortho-isopropyl group specifically impact the phosphorylation step?
A2: The ortho-isopropyl group creates a "steric shield" around the hydroxyl group. This shielding hinders the nucleophilic attack of the phenolic oxygen on the phosphorus atom of the phosphorylating agent (e.g., phosphorus oxychloride). This can necessitate more forcing reaction conditions (higher temperatures, longer reaction times) or the use of more reactive reagents, which in turn can lead to more side reactions.[1][3]
Q3: What are the common phosphorylating agents used for this synthesis, and are there alternatives for hindered phenols?
A3: The most common and commercially used phosphorylating agent is phosphorus oxychloride (POCl₃).[7] Other reagents like phosphorus pentachloride (PCl₅) can also be used.[6] For phenols that are particularly difficult to phosphorylate due to steric hindrance, an alternative method involves using a mixture of phosphorus pentoxide (P₂O₅) in triethyl phosphate at elevated temperatures.[8]
Q4: How can the initial alkylation of phenol be controlled to maximize the yield of mono-isopropylphenol?
A4: To favor the formation of monoisopropylphenol and reduce unwanted poly-substituted products, the alkylation conditions must be carefully controlled. This includes adjusting the molar ratio of propylene to phenol; a lower ratio decreases the likelihood of polyalkylation.[1] The choice of catalyst, such as p-toluene sulfonic acid, and reaction temperature also play crucial roles.[1] Subsequent fractional distillation is essential to separate the monoisopropylphenol from unreacted phenol and poly-isopropylphenols before phosphorylation.[1][7]
Troubleshooting Guide
Problem 1: Low yield of the final ortho-substituted isopropylphenyl phosphate product.
| Possible Cause | Suggested Solution |
| Significant Steric Hindrance | Increase reaction temperature and/or prolong the reaction time to overcome the activation energy barrier. Consider using a more reactive phosphorylating system, such as P₂O₅ in triethyl phosphate.[8] |
| Inefficient Precursor Purification | Ensure the 2-isopropylphenol starting material is of high purity. Use high-efficiency fractional distillation to remove other isomers and poly-alkylated phenols, which can inhibit the reaction.[1] |
| Suboptimal Reaction Conditions | Optimize the stoichiometry of reactants. An excess of the phosphorylating agent may be necessary.[9] Ensure the catalyst (if used) is active and added in the correct amount. |
| Product Loss During Work-up | Review the purification process. Distillation conditions (pressure and temperature) should be optimized to prevent product decomposition.[9] Ensure extraction and washing steps are efficient without significant product loss to the aqueous phase. |
Problem 2: The final product is discolored (e.g., yellow or amber).
| Possible Cause | Suggested Solution |
| Presence of Impurities | The presence of certain phosphorylated products, such as those derived from 2,6-diisopropylphenol, is suspected to contribute to unwanted color formation.[1] |
| Thermal Decomposition | High temperatures during distillation or reaction can cause product degradation. Use vacuum distillation to lower the boiling point and minimize thermal stress on the product.[10] |
| Residual Phenolic Impurities | Unreacted phenols can contribute to color. Commercial phosphate esters intended for plasticizer applications undergo more rigorous purification to reduce phenolic impurity levels.[5] Consider additional purification steps like washing with a dilute base followed by water washes to remove acidic impurities. |
Problem 3: Difficulty in separating the final ortho-isomer from meta- and para-isomers.
| Possible Cause | Suggested Solution |
| Similar Physical Properties | The boiling points of the different isomers can be very close, making separation by distillation challenging.[10] |
| Inefficient Distillation Column | Use a fractional distillation column with a higher number of theoretical plates for better separation. Operate the distillation under high vacuum to maximize the difference in boiling points. |
| Co-distillation | Impurities can sometimes form azeotropes with the product, making separation difficult. Analyze the composition of the distillate fractions to identify any co-distilling species. |
Quantitative Data Summary
The synthesis and composition of isopropylphenyl phosphates can vary significantly based on the manufacturing process.
Table 1: Example Isomeric Composition of a Commercial Isopropylated Phenyl Phosphate (IPP) Mixture As determined by liquid chromatography-mass spectrometry (LC-MS).
| Component | Percentage (%) |
| Triphenyl phosphate (TPHP) | 21.5 |
| Mono-isopropylated-IPP | 36.9 |
| Bis-isopropylated IPP | 21.9 |
| Tris-isopropylated IPP | 8.5 |
| [11] |
Table 2: Boiling Points of Isopropylphenyl Diphenyl Phosphate Isomers
| Isomer | Boiling Point (°C) | Pressure (mmHg) |
| ortho-isopropylphenyl diphenyl phosphate | 175 | 0.05 |
| para-isopropylphenyl diphenyl phosphate | 180 | 0.2 |
| [10] |
Table 3: Example Reaction Parameters from a Patented Process for IPPP Production IPPP = Isopropyl Phenyl diphenyl Phosphate
| Parameter | Value |
| Reactant Ratio (by weight) | |
| Isopropyl-phenol | 1190 kg |
| Phosphorus oxychloride | 500 kg |
| Catalyst | 4-8 kg |
| Distillation Control Temperatures | |
| Low-boiling-point fraction | ~150 °C |
| Finished product fraction | ~270 °C |
| System Pressure | ~0.097 MPa (vacuum) |
| [9] |
Experimental Protocols
Protocol 1: General Synthesis of Isopropylphenyl Phosphate
This process involves three main stages: alkylation, fractionation, and phosphorylation.[1]
-
Alkylation:
-
Charge a reactor with phenol and a catalytic amount (e.g., 1% by weight of phenol) of p-toluene sulfonic acid.[1]
-
Heat the mixture and introduce propylene gas.
-
Control the reaction until the molar ratio of reacted propylene to total phenol is less than 0.25 to minimize the formation of polyisopropylphenols.[1]
-
-
Fractionation:
-
Phosphorylation:
-
React the enriched isopropylphenol mixture with a phosphorylating agent, typically phosphorus oxychloride (POCl₃), often in the presence of a catalyst like magnesium chloride or aluminum chloride.[7][9]
-
The reaction is typically carried out at an elevated temperature.
-
After the reaction is complete, the crude product is purified, often by vacuum distillation, to yield the final isopropylphenyl phosphate product.[9]
-
Protocol 2: Alternative Phosphorylation for Hindered Phenols
This method can be effective for phenols that are resistant to standard phosphorylation conditions.[8]
-
Reagent Preparation: Prepare a mixture of triethyl phosphate and phosphorus pentoxide (P₂O₅). A typical ratio is 4g of triethyl phosphate to 1g of P₂O₅.
-
Reaction:
-
Heat the triethyl phosphate/P₂O₅ mixture to 120 °C.
-
Add the ortho-substituted isopropylphenol (e.g., 5 mmol) to the heated mixture.
-
Stir the reaction mixture at 120 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, pour the mixture into water.
-
Extract the product with a suitable organic solvent, such as diethyl ether.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.
-
Further purify the product as needed, for example, by column chromatography.
-
Visualizations
Caption: Workflow for the synthesis of ortho-Isopropylphenyl Phosphate.
Caption: Logic diagram for troubleshooting low reaction yield.
Caption: Competing reaction pathways in the synthesis process.
References
- 1. US4351780A - Process for preparing isopropylphenyl/phenyl phosphate - Google Patents [patents.google.com]
- 2. scilit.com [scilit.com]
- 3. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 4. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. US2078421A - Manufacture of alkyl and aryl phosphates - Google Patents [patents.google.com]
- 7. Buy Tris(isopropylphenyl)phosphate (EVT-368931) | 64532-95-2 [evitachem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103214518A - Method for producing IPPP (Isopropyl Phenyl diphenyl Phosphate) - Google Patents [patents.google.com]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Isopropylphenyl Phosphate under UV Irradiation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of Isopropylphenyl Phosphate (B84403) (IPP) under UV irradiation.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of UV irradiation on Isopropylphenyl Phosphate (IPP)?
UV irradiation is expected to induce photodegradation of IPP, breaking it down into various transformation products. The degradation rate and the nature of the byproducts will depend on several experimental factors, including the wavelength and intensity of the UV light, the solvent used, the concentration of IPP, and the presence of other substances in the solution.
Q2: What are the primary factors that influence the degradation rate of IPP under UV light?
Several factors can significantly impact the photodegradation rate of IPP:
-
UV Wavelength and Intensity: The energy of the UV light is critical. Shorter wavelengths (e.g., 254 nm) generally provide more energy for bond cleavage. Higher intensity will also typically increase the degradation rate.[1]
-
pH of the Solution: The pH can influence the molecular form of IPP and the generation of reactive species in the solution, thereby affecting the degradation pathway and rate.[1]
-
Initial Concentration of IPP: At high concentrations, the solution's absorbance may be high, leading to a "self-screening" effect where the outer layer of the solution absorbs most of the light, slowing the degradation of the bulk solution.[1]
-
Presence of Other Substances: Dissolved oxygen, organic matter, and metal ions can act as photosensitizers or quenchers, either accelerating or inhibiting the degradation process.[2][3]
Q3: What analytical techniques are suitable for monitoring the degradation of IPP and identifying its byproducts?
A combination of chromatographic and spectroscopic methods is generally employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for separating and quantifying the parent IPP compound over time.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the separation and identification of volatile and semi-volatile degradation products.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for identifying a wide range of degradation products, including those that are non-volatile or thermally labile.[4][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible degradation rates. | Fluctuation in UV lamp intensity. Temperature variations in the reactor. Inconsistent sample preparation. | Ensure a stable power supply for the UV lamp and allow it to warm up before starting the experiment. Use a cooling system to maintain a constant temperature in the reaction vessel.[7] Standardize all steps of sample preparation, including solvent degassing and pH adjustment. |
| Slower than expected degradation. | Low UV lamp intensity. "Self-screening" effect at high IPP concentrations. Presence of quenching substances in the sample matrix. | Check the age and output of your UV lamp; replace if necessary. Consider diluting the sample to a lower concentration.[1] Purify the sample to remove potential quenchers or run control experiments with a purified solvent. |
| Formation of unexpected peaks in chromatograms. | Contamination of the solvent or glassware. Secondary reactions of degradation products. Presence of impurities in the initial IPP sample. | Use high-purity solvents and thoroughly clean all glassware. Analyze samples at shorter irradiation intervals to track the evolution of byproducts. Characterize the purity of the starting IPP material before the experiment. |
| Difficulty in identifying degradation products. | Low concentration of byproducts. Co-elution of multiple byproducts. Lack of reference standards. | Use concentration techniques (e.g., solid-phase extraction) to enrich the byproducts. Optimize the chromatographic method (e.g., change the column, gradient, or mobile phase). Employ high-resolution mass spectrometry (e.g., qTOF-MS) for accurate mass measurements and elemental composition determination to aid in structural elucidation.[6] |
Experimental Protocols
Sample Preparation for UV Irradiation
-
Prepare a stock solution of Isopropylphenyl Phosphate in a suitable solvent (e.g., acetonitrile (B52724) or methanol) of a known concentration (e.g., 100 mg/L).
-
Dilute the stock solution with ultrapure water or the desired buffer to the final experimental concentration (e.g., 10 mg/L).
-
Adjust the pH of the solution to the desired value using dilute acid or base.
-
Transfer the solution to a quartz reaction vessel, as quartz is transparent to UV light.
UV Irradiation Procedure
-
Place the reaction vessel in a photochemical reactor equipped with a UV lamp (e.g., a low-pressure mercury lamp emitting at 254 nm).[7]
-
Ensure constant stirring of the solution using a magnetic stirrer to maintain homogeneity.[7]
-
Maintain a constant temperature using a cooling water jacket or a temperature-controlled bath.[7]
-
Collect aliquots of the solution at predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Immediately quench any ongoing photoreaction in the collected aliquots by adding a quenching agent (e.g., sodium thiosulfate) or by storing them in the dark at a low temperature (e.g., 4°C).
Analytical Methodology (HPLC-UV)
-
Filter the collected aliquots through a 0.22 µm syringe filter to remove any particulate matter.
-
Inject the samples into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to the wavelength of maximum absorbance for IPP.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve good separation.
-
Quantify the concentration of IPP at each time point by comparing the peak area to a calibration curve prepared with standard solutions of IPP.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected trends in a typical UV degradation experiment of IPP. Actual results may vary based on specific experimental conditions.
Table 1: Effect of pH on the Degradation Rate of IPP
| pH | Apparent First-Order Rate Constant (k, min⁻¹) | Half-life (t½, min) |
| 5.0 | 0.015 | 46.2 |
| 7.0 | 0.025 | 27.7 |
| 9.0 | 0.040 | 17.3 |
Table 2: Effect of Initial IPP Concentration on Degradation Efficiency
| Initial Concentration (mg/L) | Degradation after 60 min (%) |
| 5 | 85 |
| 10 | 78 |
| 20 | 65 |
Visualizations
Caption: A typical experimental workflow for the analysis of IPP degradation under UV irradiation.
Caption: A plausible degradation pathway for Isopropylphenyl Phosphate under UV irradiation.
References
- 1. aloki.hu [aloki.hu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijmr.net.in [ijmr.net.in]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and degradation mechanism of tris (1-chloro-2-propyl) phosphate in the UV/H2O2 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Isopropylated Phenyl Phosphate (IPPP) Analysis
Welcome to the technical support center for the analysis of Isopropylated Phenyl Phosphate (B84403) (IPPP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding interference from other organophosphate esters (OPEs) during IPPP analysis.
Frequently Asked Questions (FAQs)
Q1: What is Isopropylated Phenyl Phosphate (IPPP) and why is its analysis challenging?
A1: Isopropylated Phenyl Phosphate (IPPP) is a complex mixture of organophosphate esters used as a flame retardant and plasticizer. The mixture consists of triphenyl phosphate (TPP) and a variety of isopropyl-substituted phenyl phosphates, including mono-, di-, tri-, and even tetra-isopropylated isomers. The primary analytical challenge stems from the isomeric complexity of IPPP itself and the potential for co-elution and isobaric interference from other structurally similar OPEs that may be present in the sample matrix.
Q2: What are the most common organophosphate esters that interfere with IPPP analysis?
A2: Several common OPEs can interfere with the analysis of IPPP due to similar chromatographic behavior and mass spectral characteristics. These include:
-
Triphenyl Phosphate (TPP): As a component of the IPPP mixture, its accurate quantification is essential but can be complicated by its presence as a separate contaminant.
-
Tricresyl Phosphates (TCPs): These are isomeric with mono-isopropylphenyl phosphates (both have a molecular weight of 368.4 g/mol ), leading to direct isobaric interference.[1]
-
Trixylyl Phosphates (TXPs): These compounds can interfere with the analysis of di-isopropylphenyl phosphates, as they share the same nominal mass-to-charge ratio (m/z 410).[1]
-
Chlorinated OPEs: Compounds like Tris(2-chloroethyl) phosphate (TCEP) and Tris(1-chloro-2-propyl) phosphate (TCPP) are common environmental contaminants and may co-elute with some IPPP isomers.
Q3: Which analytical technique is better for IPPP analysis in the presence of other OPEs: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)?
A3: The choice between GC-MS and LC-MS depends on the specific OPEs of concern and the sample matrix.
-
GC-MS is a robust and widely used technique for many OPEs, especially the more volatile and thermally stable compounds.[2] However, some OPEs can degrade at the high temperatures used in the GC inlet.
-
LC-MS/MS is often more suitable for less volatile and thermally labile OPEs.[2] It can also be less susceptible to certain matrix effects. For complex mixtures of OPEs with varying polarities, LC-MS/MS may offer better separation and sensitivity.
An inter-laboratory study has suggested that for low concentrations of alkyl OPEs, both GC-MS/MS and LC-MS/MS can perform equally well.[3]
Troubleshooting Guide
Problem 1: Poor chromatographic resolution between IPPP isomers and other OPEs.
-
Possible Cause: The GC or LC column and temperature/gradient program are not optimized for separating structurally similar OPEs.
-
Troubleshooting Steps:
-
Column Selection:
-
GC: A mid-polarity column (e.g., 5% diphenyl / 95% dimethyl polysiloxane) is a good starting point. For better separation of isomers, consider a more polar stationary phase.
-
LC: A C18 column is commonly used. For OPEs with a wide range of polarities, a mixed-mode or HILIC column may provide better separation.
-
-
Optimize Temperature/Gradient Program:
-
GC: Decrease the temperature ramp rate to improve the separation of closely eluting peaks.
-
LC: Adjust the gradient profile, particularly the initial and final solvent compositions and the gradient steepness, to enhance the resolution of target compounds.
-
-
Injector Temperature (GC): Lowering the injector temperature can sometimes reduce the on-column degradation of thermally labile OPEs, leading to sharper peaks.
-
Problem 2: Inaccurate quantification due to isobaric interference.
-
Possible Cause: An interfering OPE has the same nominal mass as an IPPP isomer, leading to an overestimation of the IPPP concentration.
-
Troubleshooting Steps:
-
Select Unique Fragment Ions: In MS analysis, select quantifier and qualifier ions that are specific to the IPPP isomers and are not present in the mass spectra of the interfering compounds. For example, if di-isopropylphenyl phosphate (m/z 410) is interfered by trixylyl phosphate (TXP), consider using fragment ions like m/z 395 or m/z 251 for quantification, as these are not typically generated by TXPs.[4]
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
-
Improve Chromatographic Separation: As detailed in Problem 1, enhancing the chromatographic resolution will separate the interfering compounds, allowing for accurate individual quantification.
-
Problem 3: Low or inconsistent analyte recovery during sample preparation.
-
Possible Cause: The chosen sample preparation method is not efficient for all IPPP isomers and interfering OPEs, or analyte loss is occurring at a specific step.
-
Troubleshooting Steps:
-
Extraction Solvent: Ensure the polarity of the extraction solvent is appropriate for the target OPEs in the specific sample matrix.
-
Solid-Phase Extraction (SPE) Breakthrough: Check the loading capacity of the SPE cartridge and ensure that the sample volume and flow rate are within the manufacturer's recommendations to prevent analyte loss during loading.
-
Solvent Evaporation: Avoid excessive heat and do not evaporate the sample to complete dryness, as this can lead to the loss of more volatile OPEs. Use a gentle stream of nitrogen for evaporation.[2]
-
Data Presentation
Table 1: Molecular Masses of IPPP Isomers and Common Interfering OPEs
| Compound | Abbreviation | Molecular Weight ( g/mol ) | Common Quantifier/Qualifier Ions (m/z) | Potential for Interference |
| Triphenyl Phosphate | TPP | 326.1 | 326, 152, 77 | Component of IPPP mixture |
| Mono-isopropylated Phenyl Phosphate | mono-IPPP | 368.4 | 368, 325, 283 | High (Isobaric with TCPs) |
| Di-isopropylated Phenyl Phosphate | di-IPPP | 410.4 | 410, 368, 325 | High (Isobaric with TXPs) |
| Tri-isopropylated Phenyl Phosphate | tri-IPPP | 452.5 | 452, 410, 368 | Moderate |
| Tricresyl Phosphate (isomers) | TCP | 368.4 | 368, 165, 91 | High (Isobaric with mono-IPPP) |
| Trixylyl Phosphate (isomers) | TXP | 410.4 | 410 | High (Isobaric with di-IPPP) |
| Tris(2-chloroethyl) phosphate | TCEP | 285.0 | 249, 221, 185 | Low (Co-elution dependent) |
| Tris(1-chloro-2-propyl) phosphate | TCPP | 327.0 | 277, 241, 175 | Low (Co-elution dependent) |
Table 2: Example GC-MS Retention Times for Selected OPEs
Note: Retention times are highly dependent on the specific GC column, temperature program, and instrument. This table is for illustrative purposes to show potential elution order.
| Compound | Retention Time (min) |
| Tris(2-chloroethyl) phosphate (TCEP) | ~12.5 |
| Tris(1-chloro-2-propyl) phosphate (TCPP) | ~13.8 |
| Triphenyl Phosphate (TPP) | ~17.1 |
| 2-isopropylphenyl diphenyl phosphate (2IPPDPP) | ~15.8 |
| 4-isopropylphenyl diphenyl phosphate (4IPPDPP) | ~17.3 |
| Bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP) | ~18.5 |
Experimental Protocols
Detailed Protocol: Solid-Phase Extraction (SPE) for IPPP Analysis
This protocol provides a general framework for the cleanup of environmental water samples for IPPP and other OPE analysis.
-
Cartridge Conditioning:
-
Condition a 6 mL, 500 mg reversed-phase SPE cartridge (e.g., C18) by passing 5 mL of ethyl acetate (B1210297), followed by 5 mL of methanol (B129727), and finally 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load 100 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of a 20% methanol in water solution to remove polar interferences.
-
-
Drying:
-
Dry the cartridge by passing a stream of nitrogen through it for 10-15 minutes.
-
-
Elution:
-
Elute the trapped OPEs with 2 x 4 mL of ethyl acetate into a collection tube.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Analysis:
-
The extract is now ready for GC-MS or LC-MS analysis.
-
Visualizations
References
Validation & Comparative
A Head-to-Head Battle of Phosphorus Flame Retardants: Isopropylphenyl Phosphate vs. Triphenyl Phosphate
In the realm of fire safety for polymeric materials, organophosphate esters have emerged as a prominent class of halogen-free flame retardants. Among these, isopropylphenyl phosphate (B84403) (IPPP) and triphenyl phosphate (TPP) are two widely utilized additives. This guide provides a detailed comparison of their flame retardant efficacy, supported by experimental data, to assist researchers and materials scientists in selecting the appropriate additive for their specific applications.
Executive Summary
Both isopropylphenyl phosphate and triphenyl phosphate are effective flame retardants that operate through phosphorus-based mechanisms. Triphenyl phosphate is known to act in both the gas phase, by scavenging flame-propagating radicals, and in the condensed phase, by promoting the formation of a protective char layer. In contrast, isopropylated triphenyl phosphate primarily exerts its flame retardant effect in the condensed phase through enhanced charring.
The selection between IPPP and TPP often depends on the specific polymer matrix, desired physical properties of the final product, and processing conditions. While TPP has a longer history of use, IPPP offers the advantage of also acting as a plasticizer, which can be beneficial in applications requiring flexibility, such as in PVC cables and flexible polyurethane foams.
Quantitative Performance Comparison
Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings
| Polymer Matrix | Flame Retardant | Loading (phr) | LOI (%) | UL-94 Rating (3.2 mm) |
| Flexible PVC | Isopropylated Phenyl Phosphate (Grade 1) | 60 | 32.6 | Not Reported |
| Isopropylated Phenyl Phosphate (Grade 2) | 60 | 32.5 | Not Reported | |
| Isopropylated Phenyl Phosphate (Grade 3) | 60 | 32.0 | Not Reported | |
| Triphenyl Phosphate | 50 | 31.8 | Not Reported | |
| Polycarbonate (PC) | Triphenyl Phosphate | 10 wt% | 33.7 | V-0 |
| PC/ABS | Triphenyl Phosphate | 15 wt% | - | V-1 |
Note: phr stands for parts per hundred rubber.
Table 2: Cone Calorimetry Data (Illustrative for Flexible PVC)
| Parameter | PVC + DIDP (50 phr) | PVC + Triaryl Phosphate (50 phr) |
| Peak Heat Release Rate (pHRR) (kW/m²) | 45.1 | 40.8 |
| Time to Peak Heat Release (s) | 35 | 46 |
| Total Heat Release (THR) (MJ/m²) | Not Reported | Not Reported |
| Char Yield (%) | 6 | 7.7 |
Note: DIDP (Diisodecyl phthalate) is a non-flame retardant plasticizer shown for comparison. "Triaryl Phosphate" in this context is representative of TPP's performance. Specific cone calorimetry data for IPPP in direct comparison was not available.
Flame Retardant Mechanisms
The efficacy of both IPPP and TPP stems from their ability to interrupt the combustion cycle of the polymer. However, they achieve this through slightly different primary mechanisms.
Triphenyl Phosphate (TPP): TPP exhibits a dual-mode of action. Upon heating, it can volatilize and decompose in the gas phase to release phosphorus-containing radicals (e.g., PO•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the fire, thus inhibiting the flame chemically. Simultaneously, in the condensed phase, TPP can decompose to form phosphoric acid, which acts as a catalyst for dehydration and charring of the polymer. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen.[1]
Isopropylphenyl Phosphate (IPPP): The primary flame retardant mechanism of IPPP is centered in the condensed phase. The presence of the isopropyl groups is thought to enhance its compatibility and retention in the polymer matrix at elevated temperatures. Upon heating, IPPP decomposes to form phosphoric acid derivatives that promote the formation of a stable and insulating carbonaceous char layer.[2] This char layer limits the evolution of flammable volatiles and restricts the transfer of heat to the unburned polymer. While some gas-phase activity may occur, it is generally considered to be less significant than its condensed-phase action.
Experimental Protocols
The quantitative data presented in this guide is based on standardized testing methodologies. Below are detailed descriptions of the key experimental protocols used to evaluate the flame retardant efficacy of these additives.
Limiting Oxygen Index (LOI) - ASTM D2863
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A higher LOI value indicates better flame retardancy.
Apparatus:
-
A heat-resistant glass chimney.
-
A specimen holder to position the sample vertically in the center of the chimney.
-
Gas flow meters and control valves for oxygen and nitrogen.
-
An ignition source (e.g., a propane (B168953) torch).
Procedure:
-
A test specimen of specified dimensions is placed vertically in the glass chimney.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney with a controlled flow rate.
-
The top edge of the specimen is ignited using the ignition source.
-
The oxygen concentration in the gas mixture is systematically varied in subsequent tests with new specimens.
-
The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen sustains combustion for a specified period or burns to a specified length.
UL-94 Vertical Burn Test - ASTM D3801
Objective: To classify the flammability of plastic materials based on their response to a small open flame in a vertical orientation.
Apparatus:
-
A test chamber, free from drafts.
-
A specimen holder to clamp the sample at its upper end.
-
A Bunsen burner with a specified barrel diameter.
-
A gas supply (typically methane) with a flow meter.
-
A timer.
-
A layer of dry absorbent surgical cotton placed below the specimen.
Procedure:
-
A rectangular test specimen is clamped vertically.
-
A calibrated flame is applied to the center of the bottom edge of the specimen for 10 seconds and then removed.
-
The afterflame time (t1) is recorded.
-
Immediately after the flaming ceases, the flame is reapplied for another 10 seconds.
-
The afterflame (t2) and afterglow (t3) times are recorded.
-
Observations are made as to whether flaming drips ignite the cotton below.
-
Materials are classified as V-0, V-1, or V-2 based on the burning times, afterglow, and dripping behavior of a set of five specimens.
Cone Calorimetry - ASTM E1354
Objective: To measure the heat release rate (HRR), total heat released (THR), smoke production, and other combustion parameters of a material under a controlled radiant heat flux.
Apparatus:
-
A conical radiant heater.
-
A specimen holder and a load cell to measure mass loss.
-
An exhaust system with gas sampling and analysis (for O2, CO, CO2).
-
A spark igniter.
-
A smoke obscuration measurement system (laser and detector).
Procedure:
-
A square specimen is wrapped in aluminum foil, leaving the top surface exposed, and placed in the holder on the load cell.
-
The specimen is positioned below the conical heater and exposed to a specific radiant heat flux (e.g., 35 or 50 kW/m²).
-
The spark igniter is activated to ignite the pyrolysis gases.
-
During the test, the following are continuously measured: mass of the specimen, oxygen concentration in the exhaust gas, and smoke density.
-
From these measurements, key parameters such as the heat release rate, time to ignition, total heat released, and smoke production rate are calculated.
Conclusion
Both isopropylphenyl phosphate and triphenyl phosphate are effective halogen-free flame retardants for a variety of polymers. TPP offers a well-established dual-mode of action in both the gas and condensed phases, making it a versatile choice. IPPP, while primarily acting in the condensed phase, provides the added benefit of plasticization, which can be advantageous in applications requiring flexibility and can potentially reduce the need for additional plasticizing agents. The choice between the two will ultimately depend on the specific performance requirements of the end-product, including the desired level of fire safety, mechanical properties, and processing characteristics. The experimental protocols outlined in this guide provide a framework for conducting a thorough and standardized evaluation to make an informed selection.
References
Comparative Toxicity Analysis: Isopropylphenyl Phosphate vs. Brominated Flame Retardants
A detailed guide for researchers and drug development professionals on the relative toxicological profiles of Isopropylphenyl Phosphate (B84403) (IPP) and common Brominated Flame Retardants (BFRs), supported by experimental data and mechanistic insights.
The widespread use of flame retardants in consumer and industrial products has raised concerns about their potential adverse effects on human health and the environment. As regulatory pressures mount on legacy brominated flame retardants (BFRs) due to their persistence, bioaccumulation, and toxicity, organophosphate flame retardants like Isopropylphenyl Phosphate (IPP) have emerged as common alternatives. This guide provides a comprehensive comparison of the toxicity of IPP and a selection of frequently used BFRs, including polybrominated diphenyl ethers (PBDEs), tetrabromobisphenol A (TBBPA), and hexabromocyclododecane (HBCD). The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding material selection and risk assessment.
Quantitative Toxicity Data
The following tables summarize key in vitro and in vivo toxicity data for IPP and various BFRs across several critical endpoints. It is important to note that IPP is often a mixture of different isomers, and its composition can influence its toxicological profile.
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| Isopropylphenyl phosphate (IPP) | C. elegans | Reproduction | EC50 | Similar to DE-71 | [1] |
| PC12, B35 | Alamar Blue/Neutral Red | Cytotoxicity | Negligible | [2] | |
| PC12, B35 | H2-DCFDA | ROS Production | Affected | [2] | |
| Triphenyl phosphate (TPP) (component of IPP) | GC-2spd (mouse spermatocytes) | Cell Viability | LC50 (48h) | 61.61 µM | [3] |
| BDE-47 (PBDE) | Mouse Cerebellar Granule Neurons | Apoptosis | Induces apoptosis | - | [4] |
| BDE-99 (PBDE) | Rat Liver Mitochondria | Mitochondrial Toxicity | Induces MPT | ≥ 50 µM | [5] |
| BDE-209 (PBDE) | PC12, B35 | H2-DCFDA | ROS Production | Affected | [2] |
| Tetrabromobisphenol A (TBBPA) | Human PBMCs | Apoptosis | Induces apoptosis | 5 µg/mL | [6] |
| Mouse Hippocampal Neurons | Cytotoxicity (LDH) | Induces cytotoxicity | 50 nM - 100 µM | [7] | |
| PC12, B35 | Calcium Homeostasis | Reduced depolarization-evoked Ca2+ increase | - | [2] |
Table 1: Comparative In Vitro Cytotoxicity and Neurotoxicity Data. This table presents a summary of in vitro toxicity data, highlighting the concentrations at which IPP, its component TPP, and various BFRs elicit cytotoxic and neurotoxic effects.
| Compound | Test System | Assay | Result | Reference |
| Isopropylphenyl phosphate (IPP) | - | Genotoxicity | Not considered genotoxic based on available in vitro and in vivo studies | [8] |
| Triphenyl phosphate (TPP) | Salmonella typhimurium (TA100) | Ames Test | Equivocal | [9] |
| Tetrabromobisphenol A (TBBPA) | Human PBMCs | Comet Assay | Induces DNA damage | 0.1 µg/mL |
Table 2: Comparative Genotoxicity Data. This table summarizes the genotoxic potential of IPP, TPP, and TBBPA as determined by commonly used genotoxicity assays.
| Compound | Assay System | Endpoint | Result | Reference |
| Isopropylphenyl phosphate (IPP) | MA-10 Mouse Leydig Cells | Steroidogenesis | Increased progesterone (B1679170) production | [10] |
| Triphenyl phosphate (TPP) | H295R cells | Steroidogenesis | Increased E2 and Testosterone | [11] |
| MVLN cells | Estrogen Receptor | Antagonist | [11] | |
| Tetrabromobisphenol A (TBBPA) | - | Endocrine Disruption | Weak estrogenic effects | [6] |
| BDE-99 (PBDE) | Zebrafish | Thyroid Hormone Signaling | Disturbs thyroid hormone signaling | [9] |
Table 3: Comparative Endocrine Disruption Potential. This table highlights the endocrine-disrupting capabilities of IPP, TPP, and selected BFRs, focusing on their effects on steroidogenesis and hormone receptor interactions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Neutral Red Uptake (NRU) Cytotoxicity Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Materials:
-
Primary cells or established cell lines
-
Neutral Red solution (0.33 g/L in ultra-pure water)
-
DPBS without calcium and magnesium
-
Trypsin-EDTA solution
-
Cell maintenance medium with appropriate supplements (e.g., FBS, penicillin-streptomycin)
-
Destain solution (50% ethanol, 49% ultrapure water, 1% glacial acetic acid)
-
96-well plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will achieve approximately 80-90% confluency after 24 hours of incubation.
-
Compound Exposure: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (IPP or BFRs) and vehicle controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Discard the Neutral Red solution and wash the cells with 150 µL of DPBS.
-
Destaining: Add 150 µL of destain solution to each well and shake the plate for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of viable cells compared to the vehicle control to determine the IC50 value.[12][13]
Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
Materials:
-
Single-cell suspension of target cells (e.g., primary hepatocytes, lymphocytes)
-
Low melting point agarose (B213101) (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining dye (e.g., SYBR Green, propidium (B1200493) iodide)
-
Microscope slides
-
Electrophoresis unit
-
Fluorescence microscope with appropriate filters and imaging software
Procedure:
-
Slide Preparation: Coat microscope slides with a layer of 1% NMPA.
-
Cell Encapsulation: Mix the single-cell suspension with 0.5% LMPA and layer it onto the pre-coated slides. Allow the agarose to solidify.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in the electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (typically 25 V) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Neutralization: Neutralize the slides by washing them with neutralization buffer.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment using specialized software.[13][14]
Reporter Gene Assay for Endocrine Disruption
Reporter gene assays are used to assess the ability of chemicals to activate or inhibit hormone receptors. This example focuses on an androgen receptor (AR) transactivation assay.
Materials:
-
A suitable cell line stably or transiently transfected with an androgen receptor expression vector and a reporter plasmid containing androgen response elements (AREs) linked to a reporter gene (e.g., luciferase).
-
Cell culture medium and supplements.
-
Test compounds (IPP and BFRs) and reference androgen (e.g., dihydrotestosterone, DHT) and anti-androgen (e.g., flutamide).
-
Luciferase assay reagent.
-
96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Compound Exposure:
-
Agonist Mode: Expose the cells to various concentrations of the test compounds.
-
Antagonist Mode: Co-expose the cells to a fixed concentration of a reference androgen (e.g., DHT) and various concentrations of the test compounds.
-
-
Incubation: Incubate the plates for 18-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis:
Signaling Pathways and Mechanisms of Toxicity
The toxicity of both IPP and BFRs is mediated through the disruption of various intracellular signaling pathways. Understanding these mechanisms is crucial for predicting potential adverse health effects.
Brominated Flame Retardants (BFRs)
BFRs, such as TBBPA and PBDEs (e.g., BDE-47, BDE-99), are known to induce toxicity through multiple pathways:
-
Apoptosis: TBBPA has been shown to trigger apoptosis through the mitochondrial pathway. This involves the activation of caspase-9 and subsequently the executioner caspase-3, leading to programmed cell death.[6] Studies have also implicated the c-Jun N-terminal kinase (JNK)-p53 pathway in TBBPA-induced apoptosis in neural stem cells.
-
Oxidative Stress: Many BFRs can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. TBBPA has been shown to induce oxidative stress, which in turn can trigger inflammatory responses and apoptosis through the ROS/Nrf2/TNF-α signaling pathway.[12]
-
Neurotoxicity: BDE-47 has been demonstrated to cause neurotoxicity by impairing mitochondrial biogenesis through the miR-128-3p/PGC-1α axis.[15] BDE-99 is also known to induce apoptosis in liver cells via the intrinsic mitochondrial pathway.[16]
-
Endocrine Disruption: BFRs can interfere with hormone signaling. For instance, BDE-99 has been shown to disrupt thyroid hormone signaling in zebrafish.[9]
Figure 1: Simplified signaling pathways of BFR toxicity.
Isopropylphenyl Phosphate (IPP)
The toxicological mechanisms of IPP and its components, such as TPP, are still being elucidated, but several key pathways have been identified:
-
Cytotoxicity and Oxidative Stress: Similar to BFRs, some studies suggest that organophosphate flame retardants can induce ROS production.[2]
-
Reproductive Toxicity: IPP has been shown to affect steroidogenesis in Leydig cells, indicating a potential for reproductive toxicity.[10]
-
Neurotoxicity: While some studies show negligible direct cytotoxicity to neuronal cell lines at certain concentrations, the potential for developmental neurotoxicity is a concern.[2][8]
-
Endocrine Disruption: TPP, a component of IPP mixtures, has been shown to act as an antagonist to the estrogen receptor and can alter steroid hormone synthesis.[11]
Figure 2: Postulated signaling pathways of IPP toxicity.
Conclusion
This comparative guide highlights the complex and varied toxicological profiles of Isopropylphenyl Phosphate and brominated flame retardants. While IPP is often considered a safer alternative to many BFRs, the available data indicate that it is not without its own set of potential hazards, including reproductive toxicity and endocrine disruption. BFRs, on the other hand, have a more established body of evidence demonstrating their potential for neurotoxicity, endocrine disruption, and cytotoxicity, often at low concentrations.
The provided experimental protocols and mechanistic diagrams offer a foundation for further research into the comparative toxicity of these flame retardants. It is crucial for researchers and drug development professionals to consider the specific application and potential for human exposure when selecting materials and to continue investigating the long-term health effects of these widely used chemicals. The transition to safer alternatives requires a thorough understanding of their toxicological profiles to avoid regrettable substitutions.
References
- 1. researchgate.net [researchgate.net]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Evaluation of the cytotoxic activity of triphenyl phosphate on mouse spermatocytes cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. Toxicity of brominated flame retardants, BDE-47 and BDE-99 stems from impaired mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Apoptotic Mechanism of Action of Tetrabromobisphenol A and Tetrabromobisphenol S in Human Peripheral Blood Mononuclear Cells: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TBBPA causes neurotoxic and the apoptotic responses in cultured mouse hippocampal neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. Parental exposure to 2,2',4,4'5 - pentain polybrominated diphenyl ethers (BDE-99) causes thyroid disruption and developmental toxicity in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. healthvermont.gov [healthvermont.gov]
- 11. search.library.brandeis.edu [search.library.brandeis.edu]
- 12. researchgate.net [researchgate.net]
- 13. TBBPA induces developmental toxicity, oxidative stress, and apoptosis in embryos and zebrafish larvae (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tujns.org [tujns.org]
performance comparison of IPPP and resorcinol bis(diphenyl phosphate) in PC/ABS
In the realm of flame retardant technology for polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blends, two prominent organophosphorus flame retardants, Isopropylated Phenyl Phosphate (B84403) (IPPP) and Resorcinol bis(diphenyl phosphate) (RDP), are frequently employed. This guide offers an objective, data-driven comparison of their performance, providing researchers, scientists, and drug development professionals with the critical information needed for informed material selection.
Executive Summary
Both IPPP and RDP are effective halogen-free flame retardants for PC/ABS, enabling formulations to meet stringent fire safety standards such as UL-94 V-0. The primary distinction lies in their physical state and mechanism of action, which in turn influences the final properties of the compound. IPPP, a liquid mixture of phosphate esters with Triphenyl Phosphate (TPP) as a major component, primarily acts in the gas phase by inhibiting combustion reactions. RDP, an oligomeric phosphate ester, is also a liquid but exhibits a dual-mode of action, functioning in both the gas and condensed phases. This condensed-phase activity promotes char formation, which can enhance thermal stability and reduce heat release. These differences manifest in the mechanical and thermal performance of the final PC/ABS articles.
Quantitative Performance Comparison
The following tables summarize the typical performance of IPPP (represented by its main component, Triphenyl Phosphate - TPP) and RDP in a standard PC/ABS blend. It is important to note that the data presented is a synthesis from multiple sources and direct head-to-head comparisons in a single study are limited. The values should be considered representative.
Table 1: Flame Retardant Properties
| Property | Test Method | Neat PC/ABS | PC/ABS + IPPP (TPP) | PC/ABS + RDP |
| UL-94 Rating (1.6 mm) | UL-94 | V-2 / HB | V-0 | V-0 |
| Limiting Oxygen Index (%) | ASTM D2863 | ~22 | ~29 | ~32 |
Table 2: Mechanical Properties
| Property | Test Method | Neat PC/ABS | PC/ABS + IPPP (TPP) | PC/ABS + RDP |
| Tensile Strength (MPa) | ASTM D638 | ~55 | ~50 | ~52 |
| Flexural Modulus (GPa) | ASTM D790 | ~2.4 | ~2.6 | ~2.7 |
| Notched Izod Impact (J/m) | ASTM D256 | ~450 | ~80 | ~100 |
Table 3: Thermal Properties
| Property | Test Method | Neat PC/ABS | PC/ABS + IPPP (TPP) | PC/ABS + RDP |
| Vicat Softening Temp. (°C) | ASTM D1525 | ~125 | ~95 | ~105 |
| Heat Deflection Temp. (°C) | ASTM D648 | ~115 | ~85 | ~98 |
Experimental Methodologies
The data presented in this guide is based on standardized testing procedures to ensure comparability and reproducibility. Below are the detailed methodologies for the key experiments cited.
Material Preparation
PC/ABS resin, IPPP, and RDP are dried to a moisture content below 0.02% prior to compounding. The components are then melt-blended in a twin-screw extruder with a specific temperature profile and screw speed to ensure homogeneous dispersion of the flame retardant. The extruded strands are pelletized and dried again before injection molding into test specimens of standard dimensions for each test.
Flammability Testing
-
UL-94 Vertical Burn Test: This test assesses the self-extinguishing characteristics of the plastic. A bar-shaped specimen is held vertically and ignited from the bottom with a calibrated flame for 10 seconds. The flame is removed, and the afterflame time is recorded. The flame is reapplied for another 10 seconds, and the afterflame and afterglow times are recorded. The dripping of flaming particles is also observed. The material is classified as V-0, V-1, or V-2 based on these parameters, with V-0 being the most flame-retardant classification.
-
Limiting Oxygen Index (LOI) (ASTM D2863): This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A small, vertically oriented specimen is ignited from the top in a glass chimney. The oxygen/nitrogen ratio is adjusted until the flame is just extinguished. A higher LOI value indicates better flame retardancy.
Mechanical Property Testing
-
Tensile Strength (ASTM D638): A dumbbell-shaped specimen is pulled at a constant rate of speed until it fractures. The maximum stress the material can withstand before breaking is recorded as the tensile strength.
-
Flexural Modulus (ASTM D790): A rectangular bar specimen is supported at both ends and a load is applied to the center. The flexural modulus, a measure of the material's stiffness in bending, is calculated from the stress-strain curve.
-
Notched Izod Impact Strength (ASTM D256): A notched specimen is held in a cantilevered beam configuration and is struck by a swinging pendulum. The energy absorbed by the specimen during fracture is a measure of its impact resistance or toughness.
Thermal Property Testing
-
Vicat Softening Temperature (ASTM D1525): This test determines the temperature at which a standard flat-ended needle penetrates a plastic specimen to a depth of 1 mm under a specified load and a uniform rate of temperature increase. It indicates the short-term heat resistance of the material.
-
Heat Deflection Temperature (HDT) (ASTM D648): This test measures the temperature at which a standard test bar deflects a specified distance under a given load. It provides an indication of the temperature at which the material begins to deform under a static load.
Visualizing the Comparison Workflow
The following diagrams illustrate the logical flow of the performance comparison and the experimental workflow.
Caption: Workflow for comparing the performance of IPPP and RDP in PC/ABS.
Navigating the Labyrinth: A Comparative Guide to the Validation of Analytical Methods for Isopropylphenyl Phosphate in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of Isopropylphenyl phosphate (B84403) (IPP) in complex matrices is a critical yet challenging task. This guide provides an objective comparison of analytical methodologies, supported by experimental data, to aid in the selection and validation of the most suitable approach for your specific research needs.
Isopropylphenyl phosphate, a widely used organophosphate ester flame retardant and plasticizer, is of growing environmental and health concern. Its determination in diverse and complex matrices such as air, dust, soil, and water requires robust and validated analytical methods. This guide delves into the performance of various techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), across these matrices.
Performance Comparison of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the quantitative performance of different methods for the analysis of IPP and other organophosphate esters (OPEs) in various matrices.
Table 1: Validated Methods for Isopropylphenyl Phosphate Analysis in Air and Dust
| Analytical Method | Matrix | Limit of Quantification (LOQ) | Recovery | Precision (RSD) |
| GC-MS[1] | Workplace Air | 0.050 mg/m³ | 98.9 ± 6% | < 5% |
| LC-MS/MS | Indoor Dust | 0.09 - 3.2 ng/g | Not Specified | Not Specified |
Table 2: Adaptable Methods for Organophosphate Ester Analysis in Soil and Water
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Precision (RSD) |
| GC-MS | Soil | 0.10 - 0.22 ng/g | 0.33 - 0.72 ng/g | 81.7 - 107% | < 12% |
| GC-MS/MS | Water | 0.17 - 1.13 ng/L | Not Specified | 72.3 - 108% | ≤ 10.2% |
| GC-MS/MS | Sediment | 0.02 - 0.32 ng/g | Not Specified | 101 - 121% | ≤ 11.2% |
Note: The methods presented in Table 2 have been validated for a range of organophosphate esters and are considered adaptable for Isopropylphenyl phosphate analysis. However, method validation with IPP-specific standards is crucial before implementation.
Experimental Protocols: A Closer Look at the Methodologies
The reliability of any analytical data is intrinsically linked to the meticulous execution of the experimental protocol. Below are detailed methodologies for the key experiments cited in this guide.
Method 1: GC-MS for Isopropylphenyl Phosphate in Workplace Air
This method is a validated procedure for the determination of isopropylated triphenyl phosphate in workplace air.[1]
1. Sample Collection:
-
A defined volume of air is drawn through a quartz fiber filter using a sampling pump.
2. Sample Preparation:
-
Extraction: The filter is extracted with ethyl acetate (B1210297) in an ultrasonic bath, followed by shaking on a horizontal shaker.
-
Cleanup (Optional): For highly contaminated samples, a solid-phase extraction (SPE) step using a Florisil® cartridge can be employed for purification.[1]
3. Instrumental Analysis:
-
Gas Chromatograph (GC): A GC system equipped with a mass selective detector (MSD) is used.
-
Column: A suitable capillary column for the separation of semi-volatile organic compounds.
-
Injection: Splitless injection of the concentrated extract.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient is used to achieve optimal separation of the IPP isomers.
-
Mass Spectrometer (MS): Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Method 2: LC-MS/MS for Aryl Organophosphate Esters in Indoor Dust
This method is suitable for the quantitative analysis of a wide range of aryl-OPEs, including isopropylphenyl phosphates, in indoor dust samples.
1. Sample Preparation:
-
Extraction: Dust samples are extracted with an appropriate solvent mixture, such as hexane (B92381) and dichloromethane, using ultrasonication.
-
Cleanup: The extract is cleaned up using a solid-phase extraction (SPE) cartridge, typically containing aminopropyl silica (B1680970) gel, to remove matrix interferences.
2. Instrumental Analysis:
-
Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of OPEs.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a suitable modifier (e.g., formic acid or ammonium (B1175870) acetate).
-
Tandem Mass Spectrometer (MS/MS): An electrospray ionization (ESI) source is typically used, operating in positive ion mode. The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Method 3: Adaptable GC-MS Method for Organophosphate Esters in Soil
This method, developed for various OPEs, can be adapted for the analysis of isopropylphenyl phosphate in soil matrices.
1. Sample Preparation:
-
Extraction: Microwave-assisted extraction (MAE) or ultrasonic extraction with a suitable solvent (e.g., acetonitrile, hexane-dichloromethane) is employed to extract the analytes from the soil sample.[2][3]
-
Cleanup: A multi-layer solid-phase extraction (SPE) cartridge containing silica gel and alumina (B75360) is used to remove interfering co-extractants.[2]
2. Instrumental Analysis:
-
Gas Chromatograph (GC): A GC system coupled with a mass spectrometer (MS).
-
Analysis: The instrumental conditions are similar to those described in Method 1.
Method 4: Adaptable GC-MS/MS Method for Organophosphate Esters in Water
This protocol, validated for several OPEs, provides a framework for analyzing isopropylphenyl phosphate in water samples.[4]
1. Sample Preparation:
-
Extraction: Solid-phase extraction (SPE) is the most common technique for extracting OPEs from water samples. A suitable sorbent, such as a polymeric reversed-phase or a mixed-mode cation exchange material, is used.
-
Elution and Concentration: The analytes are eluted from the SPE cartridge with an organic solvent, and the eluate is concentrated to a small volume before analysis.
2. Instrumental Analysis:
-
Gas Chromatograph-Tandem Mass Spectrometer (GC-MS/MS): This technique offers high sensitivity and selectivity, which is crucial for the analysis of trace levels of contaminants in water. The instrumental parameters are optimized for the specific OPEs of interest.
Visualizing the Path to Reliable Data: The Method Validation Workflow
The validation of an analytical method is a systematic process that ensures the generated data is accurate, reliable, and reproducible. The following diagram illustrates a general workflow for the validation of an analytical method for Isopropylphenyl Phosphate in a complex matrix.
Caption: Workflow for Analytical Method Validation.
References
cross-laboratory validation of Isopropylphenyl phosphate quantification
A Comparative Guide to the Cross-Laboratory Validation of Isopropylphenyl Phosphate (B84403) Quantification
Data Presentation: Comparison of Analytical Methods
The following table summarizes the quantitative performance of a validated GC-MS method for the determination of isopropylated phenyl phosphates in workplace air and provides a comparison with typical performance characteristics of LC-MS/MS methods used for the analysis of organophosphate esters.
| Parameter | GC-MS Method for IPPs[1][2] | Typical LC-MS/MS for Organophosphate Esters |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | 0.050 mg/m³ (for an air sample of 420 L) | Typically in the low ng/L to µg/L range |
| Recovery | 98.9% ± 6% | 70% - 120% |
| Precision (RSD) | Not explicitly stated, but expanded uncertainty is 30.7% | < 15% (inter-day precision) |
| Specificity | High, based on mass spectral data | Very high, using Multiple Reaction Monitoring (MRM) |
Experimental Protocols
Validated GC-MS Method for Isopropylphenyl Phosphates in Workplace Air[1][2]
This method is a validated procedure for determining isopropylated triphenyl phosphate in workplace air.[1]
1. Sample Preparation:
-
Sampling: A defined volume of air (420 to 1680 L) is drawn through a quartz filter spiked with a triphenyl phosphate-d15 internal standard (ISTD).[1]
-
Extraction: The collected isopropylphenyl phosphates are extracted from the filter with ethyl acetate (B1210297) using an ultrasonic bath followed by a heated horizontal shaker.[1]
-
Purification (Optional): For highly contaminated samples, a solid-phase extraction (SPE) step can be used for cleanup.[1]
2. Instrumental Analysis:
-
Gas Chromatograph (GC): Equipped with a mass selective detector (MS).
-
Injection: 1 µL of the sample solution is injected.
-
Quantification: Based on a calibration function plotting the ratio of the peak area of the isopropylphenyl phosphates to the internal standard against the concentration.[1][2]
Alternative Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
While a specific cross-laboratory validated HPLC-MS/MS method for IPP was not found, the following protocol for a broad range of organophosphate esters in biological and environmental samples is representative.[3]
1. Sample Preparation:
-
Extraction: Ultrasound-assisted extraction with a suitable solvent mixture (e.g., dichloromethane (B109758) and acetonitrile).[3]
-
Cleanup: Solid-phase extraction (SPE) is employed to remove interfering matrix components.[3]
2. Instrumental Analysis:
-
HPLC System: A high-performance liquid chromatograph for separation of the analytes.
-
Mass Spectrometer: A tandem mass spectrometer, often a triple quadrupole, for sensitive and selective detection.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used.
-
Quantification: Based on a calibration curve and the use of isotopically labeled internal standards.
Mandatory Visualization
Caption: A generalized workflow for a cross-laboratory validation study.
Caption: Comparison of GC-MS and LC-MS/MS analytical workflows.
References
Comparative Analysis of Plasticizer Leaching Rates: Isopropylphenyl Phosphate and Alternatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to Material Selection and Safety Assessment
The selection of appropriate plasticizers in polymer formulations is a critical consideration in the development of materials for sensitive applications, including pharmaceutical packaging, medical devices, and laboratory equipment. A key performance indicator for a plasticizer is its resistance to leaching, or migration, from the polymer matrix into the surrounding environment. This guide provides a comparative overview of the leaching rates of Isopropylphenyl phosphate (B84403) (IPP), an organophosphate plasticizer, against other commonly used plasticizers such as phthalates, bisphenols, and other organophosphate esters.
The data presented herein is a synthesis of findings from various scientific studies. It is important to note that direct comparisons of leaching rates across different studies should be approached with caution due to variations in experimental conditions, including the polymer matrix, leaching medium (simulant), temperature, and contact time.[1] Nevertheless, this guide aims to provide a valuable resource for understanding the relative leaching potential of these additives to inform material selection and risk assessment.
Quantitative Comparison of Plasticizer Leaching
The following tables summarize quantitative data on the leaching of Isopropylphenyl phosphate and other selected plasticizers from various polymer matrices. The data is organized to facilitate a comparative understanding of their migration potential under different experimental conditions.
Table 1: Leaching Data for Organophosphate Plasticizers
| Plasticizer | Polymer Matrix | Leaching Medium (Simulant) | Temperature (°C) | Contact Time | Leaching/Migration Rate |
| Isopropylphenyl phosphate (IPP) | PVC | Not Specified | Not Specified | Not Specified | Detected in biota samples, indicating leaching potential[2] |
| Triphenyl phosphate (TPhP) | Polystyrene (PS) | Simulated Digestive Fluids | 37 | Not Specified | Leaching follows first-order kinetics[3] |
| Tris(2-chloroethyl) phosphate (TCEP) | Polypropylene (PP) | Simulated Gastric Fluid | 37 | 24 h | Diffusion Coefficient: 1.71 x 10⁻²⁰ m²/s[1] |
| Tris(1-chloro-2-propyl) phosphate (TCIPP) | Polystyrene (PS) | Simulated Intestinal Fluid | 37 | 24 h | Diffusion Coefficient: 1.54 x 10⁻²⁰ m²/s[1] |
Table 2: Leaching Data for Phthalate (B1215562) Plasticizers
| Plasticizer | Polymer Matrix | Leaching Medium (Simulant) | Temperature (°C) | Contact Time | Leaching/Migration Rate |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC | 50% Ethanol | Not Specified | Not Specified | High overall migration[4] |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC | n-hexane | Not Specified | 6, 15, and 30 days | Significant migration observed[5] |
| Di-n-butyl phthalate (DBP) | PVC | Not Specified | Not Specified | Not Specified | Detected in leachates of various products[6] |
| Diisononyl phthalate (DINP) | Children's Products (various polymers) | Not Specified | Not Specified | Not Specified | Migration rates ranged from 1.0 × 10⁻⁴ to 8.3 × 10⁻² mg cm⁻² h⁻¹[7] |
Table 3: Leaching Data for Bisphenols
| Compound | Polymer Matrix | Leaching Medium (Simulant) | Temperature (°C) | Contact Time | Leaching/Migration Rate |
| Bisphenol A (BPA) | Polycarbonate (PC) | Water | Room Temperature | Not Specified | Up to 310 µg/L from used cages[8] |
| Bisphenol A (BPA) | Polycarbonate (PC) | Seawater | 37 | 1 day | ~11 ng/day[9] |
| Bisphenol A (BPA) | Polycarbonate (PC) | Water with 50 mM glycine (B1666218) (pH 6 or 7) | 37 | Not Specified | Leaching velocity was twice that of control water[1] |
Experimental Protocol: A Generalized Approach to Leaching Studies
The following protocol outlines a general methodology for determining the leaching rate of plasticizers from a polymer matrix. This is a synthesized protocol based on common practices found in the scientific literature and is intended to serve as a foundational guide.[1][5][6]
Objective: To quantify the migration of a specific plasticizer from a polymer sample into a simulant fluid over a defined period.
Materials:
-
Polymer samples containing the plasticizer of interest.
-
Simulant fluid (e.g., deionized water, ethanol/water mixtures, food simulants like 10% ethanol, 3% acetic acid, or olive oil).
-
Analytical standards of the target plasticizer(s).
-
Internal standards (e.g., isotopically labeled analogs of the plasticizers).
-
High-purity solvents for extraction (e.g., hexane, dichloromethane, acetonitrile).
-
Glassware (e.g., beakers, flasks, vials), pre-cleaned to avoid contamination.
Instrumentation:
-
Analytical balance.
-
Incubator or temperature-controlled water bath.
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) apparatus.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Procedure:
-
Sample Preparation:
-
Cut the polymer material into standardized dimensions to ensure a consistent surface area-to-volume ratio.
-
Clean the surface of the polymer samples to remove any external contaminants.
-
Accurately weigh the polymer samples.
-
-
Migration Experiment:
-
Place a known weight of the polymer sample into a clean glass container.
-
Add a specific volume of the pre-conditioned simulant fluid, ensuring the sample is fully immersed.
-
Seal the container and incubate at a controlled temperature for a predetermined duration (e.g., 24 hours, 7 days, 30 days). Agitation may be applied depending on the study design.
-
At specified time intervals, collect aliquots of the simulant for analysis.
-
-
Sample Extraction:
-
To the collected simulant aliquot, add a known amount of the internal standard.
-
Perform LLE or SPE to extract the plasticizers from the simulant and concentrate them into a smaller volume of an appropriate organic solvent.
-
-
Analytical Quantification:
-
Analyze the extract using GC-MS or LC-MS/MS.
-
Create a calibration curve using the analytical standards to quantify the concentration of the leached plasticizer in the extract.
-
-
Data Analysis:
-
Calculate the concentration of the plasticizer in the original simulant aliquot.
-
Express the leaching rate as the mass of the plasticizer migrated per unit surface area of the polymer (e.g., µg/cm²) or as a concentration in the simulant (e.g., ng/mL).
-
Visualizing the Leaching Study Workflow
The following diagram illustrates the key stages of a typical experimental workflow for assessing plasticizer leaching.
Caption: Generalized experimental workflow for quantifying plasticizer leaching.
Signaling Pathway of Endocrine Disruption by Leached Plasticizers
Certain plasticizers, such as some phthalates and bisphenols, are known endocrine-disrupting chemicals (EDCs). Once leached and absorbed by the body, they can interfere with the endocrine system. The diagram below illustrates a simplified signaling pathway of how an EDC can mimic natural hormones.
Caption: Simplified pathway of endocrine disruption by a leached plasticizer.
References
- 1. Leaching of bisphenol A (BPA) from polycarbonate plastic to water containing amino acids and its degradation by radical oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of 16 organophosphorus flame retardants and plasticizers in fish by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies examine phthalate migration from PVC films and adhesives | Food Packaging Forum [foodpackagingforum.org]
- 5. nasport.pmf.ni.ac.rs [nasport.pmf.ni.ac.rs]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Bisphenol A is released from used polycarbonate animal cages into water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leaching of bisphenol A (BPA) to seawater from polycarbonate plastic and its degradation by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neurotoxicity of Isopropylphenyl Phosphate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotoxicity of different isopropylphenyl phosphate (B84403) (IPP) isomers, a class of organophosphate esters used as flame retardants and plasticizers. Growing concerns over their potential for adverse health effects, particularly neurotoxicity, necessitate a clear understanding of their structure-activity relationships and mechanisms of action. This document synthesizes experimental data to facilitate informed research and development of safer alternatives.
Executive Summary
Isopropylphenyl phosphates (IPPs) are a complex mixture of isomers with varying degrees of isopropyl substitution on the phenyl rings. Their neurotoxic potential, particularly their ability to induce organophosphate-induced delayed neurotoxicity (OPIDN), is significantly influenced by the position of the isopropyl group. The primary mechanism underlying OPIDN is the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE), a critical enzyme for neuronal health. Experimental evidence consistently indicates that ortho-substituted IPP isomers are the most potent inducers of neurotoxicity. This guide will delve into the comparative toxicity of these isomers, detail the experimental protocols used for their assessment, and illustrate the key signaling pathways involved.
Data Presentation: Comparative Neurotoxicity of IPP Isomers
Direct, side-by-side quantitative comparisons of the neurotoxicity of individual IPP isomers are limited in publicly available literature. However, a combination of in vivo and in vitro studies provides a clear qualitative and semi-quantitative understanding of their relative toxicities. The following table summarizes the key findings.
| Isomer/Mixture | Key Neurotoxic Endpoint | Experimental Model | Finding | Citation |
| o-isopropylphenyl diphenyl phosphate | Organophosphate-Induced Delayed Neuropathy (OPIDN) | Adult Hens (in vivo) | Induced signs of OPIDN at a dose of 1000 mg/kg/day. | [1] |
| Tri-o-isopropylphenyl phosphate | Organophosphate-Induced Delayed Neuropathy (OPIDN) | Adult Hens (in vivo) | Did not produce OPIDN at a dose of 1000 mg/kg/day. | [1] |
| p-isopropylphenyl diphenyl phosphate | Organophosphate-Induced Delayed Neuropathy (OPIDN) | Adult Hens (in vivo) | Did not produce OPIDN at a dose of 10000 mg/kg/day. | [1] |
| Commercial IPP Mixtures | Organophosphate-Induced Delayed Neuropathy (OPIDN) | Adult Hens (in vivo) | Ataxia reported only at high doses exceeding 2000 mg/kg. Toxicity is dependent on the proportion of ortho-substituted isomers. | [1][2] |
| Aromatic vs. Alkyl OPFRs (Tricresyl Phosphate vs. Tri-n-butyl phosphate) | Cytotoxicity (Cell Viability) | PC12 cells (in vitro) | Aromatic OPFRs (TCP) were less cytotoxic than alkyl OPFRs (TnBP), with 24h-IC50 values of 2415.61 µM and 338.09 µM, respectively. | [3] |
| Neuropathy-inducing OPs vs. Acutely Toxic OPs | NTE and AChE Inhibition | Neuroblastoma cells (in vitro) | Neuropathic OPs have overlapping concentration-response curves for AChE and NTE inhibition, while for acutely toxic OPs, AChE inhibition is over 100 times greater than NTE inhibition. | [4] |
Key takeaway: The position of the isopropyl group is a critical determinant of neurotoxicity. Unsymmetrical mono-ortho isomers appear to be more potent inducers of OPIDN than the symmetrical tri-ortho isomers[1]. Commercial IPP formulations, which are mixtures of various isomers, exhibit neurotoxicity primarily based on the concentration of these ortho-substituted compounds[1][2].
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the assessment of IPP neurotoxicity.
Caption: Proposed signaling pathway for ortho-IPP-induced delayed neurotoxicity (OPIDN).
Caption: General experimental workflow for assessing IPP isomer neurotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the assessment of IPP neurotoxicity, synthesized from established methods.
Neuropathy Target Esterase (NTE) Inhibition Assay
This assay is fundamental for identifying compounds with the potential to cause OPIDN.
-
Principle: NTE activity is determined as the portion of phenyl valerate (B167501) (PV) hydrolysis that is resistant to a non-neuropathic organophosphate (e.g., paraoxon) but sensitive to a neuropathic organophosphate (e.g., mipafox). The amount of phenol (B47542) produced from PV hydrolysis is measured colorimetrically.
-
Materials:
-
Hen brain homogenate (or other tissue/cell lysate)
-
Tris-HCl buffer (50 mM, pH 8.0) with EDTA (0.2 mM)
-
Paraoxon (B1678428) solution
-
Mipafox (B20552) solution
-
Phenyl valerate (substrate)
-
Potassium ferricyanide (B76249)
-
Sodium dodecyl sulfate (B86663) (SDS)
-
-
Procedure:
-
Prepare tissue or cell homogenate in Tris-HCl buffer.
-
Pre-incubate aliquots of the homogenate with: a) buffer only (total esterase activity), b) paraoxon (to inhibit non-NTE esterases), and c) paraoxon and mipafox (to inhibit both non-NTE and NTE esterases).
-
Initiate the reaction by adding phenyl valerate to all samples and incubate.
-
Stop the reaction and develop the color by adding 4-aminoantipyrine and potassium ferricyanide in the presence of SDS.
-
Measure the absorbance at approximately 490 nm.
-
NTE activity is calculated as the difference between the activity in the presence of paraoxon alone and the activity in the presence of both paraoxon and mipafox.
-
To determine the IC50 of an IPP isomer, the assay is performed with varying concentrations of the test compound in the presence of paraoxon.
-
Neurite Outgrowth Inhibition Assay
This assay assesses the potential of a compound to interfere with neuronal development and regeneration.
-
Principle: Neuronal cells (e.g., SH-SY5Y neuroblastoma or primary neurons) are induced to differentiate and extend neurites. The effect of the test compound on the length and number of these neurites is quantified using high-content imaging.
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
Differentiating agent (e.g., retinoic acid or reduced serum)
-
IPP isomer solutions
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system and analysis software
-
-
Procedure:
-
Seed neuronal cells in multi-well plates suitable for imaging.
-
Allow cells to adhere, then replace the medium with differentiation medium containing various concentrations of the IPP isomer or vehicle control.
-
Incubate for a period sufficient for neurite extension (e.g., 24-72 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with primary and then secondary antibodies to stain the neurons. Counterstain nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify parameters such as total neurite length per neuron, number of neurites, and number of branch points.[5][6]
-
Determine the concentration-dependent inhibition of neurite outgrowth and calculate IC50 values.
-
Cell Viability Assay (MTT/MTS)
These assays measure the general cytotoxicity of the IPP isomers.
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y)
-
Cell culture medium
-
IPP isomer solutions
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Expose the cells to a range of concentrations of the IPP isomers for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 490 nm for MTS).
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.[3]
-
Conclusion
The neurotoxicity of isopropylphenyl phosphates is a significant concern, with the position of the isopropyl group on the phenyl ring playing a pivotal role. Ortho-substituted isomers are demonstrably more potent inducers of OPIDN, primarily through the inhibition of Neuropathy Target Esterase. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of these compounds and the development of safer alternatives. Future research should focus on obtaining direct comparative quantitative data for all IPP isomers and further elucidating the downstream signaling cascades that lead to axonal degeneration. This will enable a more precise risk assessment and support the design of chemicals that are less harmful to the nervous system.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Organophosphate-induced delayed neurotoxicity of triarylphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative assessment of neurotoxicity impacts induced by alkyl tri-n-butyl phosphate and aromatic tricresyl phosphate in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase and neuropathy target esterase inhibitions in neuroblastoma cells to distinguish organophosphorus compounds causing acute and delayed neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Environmental Persistence of Isopropylphenyl Phosphate and Legacy Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
The increasing scrutiny of legacy flame retardants, such as polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD), due to their environmental persistence and toxicological profiles has spurred the adoption of alternative flame retardants, including organophosphate esters like isopropylphenyl phosphate (B84403) (IPP). This guide provides an objective comparison of the environmental persistence of IPP against these legacy compounds, supported by experimental data, detailed methodologies, and an examination of their toxicological pathways.
Quantitative Comparison of Environmental Persistence
The environmental fate of a chemical is largely determined by its persistence in various environmental compartments. The following tables summarize the available quantitative data on the half-lives of IPP, PBDEs, and HBCD in soil, water, and sediment.
Table 1: Half-life in Soil
| Compound | Condition | Half-life (days) |
| Isopropylphenyl phosphate (IPP) | Aerobic | 900 - 3,000 (estimated)[1] |
| Polybrominated Diphenyl Ethers (PBDEs) | ||
| BDE-47 | Aerobic | 8.7[2][3] |
| Anaerobic | 13.5[2][3] | |
| BDE-209 | Aerobic | 180 - 246[4] |
| Anaerobic | Faster than aerobic[5] | |
| Hexabromocyclododecane (HBCD) | Aerobic | 63 |
| Anaerobic | 6.9 |
Table 2: Half-life in Water
| Compound | Half-life (days) |
| Isopropylphenyl phosphate (IPP) | 50 - 150 (estimated)[1] |
| Hexabromocyclododecane (HBCD) | 60[1] |
| Aerobic (river water) | |
| Anaerobic (river water) |
Table 3: Half-life in Sediment
| Compound | Condition | Half-life (days) |
| Isopropylphenyl phosphate (IPP) | Aerobic/Anaerobic | 900 - 3,000 (estimated)[1] |
| Hexabromocyclododecane (HBCD) | Aerobic | 11 - 32 |
| Anaerobic | 1.1 - 1.5 |
Experimental Protocols for Assessing Environmental Persistence
The determination of the environmental persistence of chemical substances is guided by standardized experimental protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that the data generated is reliable and comparable across different studies and substances.
OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil
This guideline is designed to evaluate the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.
-
Principle: A sample of soil is treated with the test substance, typically radiolabelled to facilitate tracking, and incubated in the dark under controlled temperature and moisture conditions.
-
Aerobic Conditions: The soil is incubated in a system that allows for the continuous supply of air. Volatile degradation products and carbon dioxide are trapped for analysis.
-
Anaerobic Conditions: After an initial aerobic phase to reduce oxygen levels, the soil is flooded and incubated in the absence of oxygen.
-
Analysis: At various time points, soil samples are extracted and analyzed for the parent compound and its transformation products. The rate of degradation (half-life) is then calculated. The formation of non-extractable residues is also quantified.
OECD Guideline 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems
This test assesses the degradation of a substance in a system simulating the interface between water and sediment.
-
Principle: Intact sediment cores with an overlying water layer are placed in incubation flasks. The test substance is added to the water phase.
-
Aerobic System: The water phase is continuously aerated.
-
Anaerobic System: The system is purged with an inert gas to remove oxygen.
-
Procedure: The systems are incubated in the dark at a constant temperature. Samples of both the water and sediment are taken at intervals and analyzed for the test substance and its degradation products. The distribution of the substance between the water and sediment phases is also determined. The half-life in the total system, as well as in the water and sediment phases, is calculated.
OECD Guideline 309: Aerobic Mineralization in Surface Water – Simulation Biodegradation Test
This guideline is used to determine the rate of ultimate biodegradation of a chemical in a natural surface water environment.
-
Principle: The test substance is added at a low concentration to a sample of natural surface water containing its native microbial population.
-
Incubation: The water is incubated in the dark under aerobic conditions and at a controlled temperature.
-
Measurement: The rate of mineralization is determined by measuring the amount of evolved carbon dioxide or the decrease in dissolved organic carbon over time. This provides a measure of how quickly the substance is completely broken down by microorganisms.
Toxicological Signaling Pathways
The environmental persistence of a flame retardant is of particular concern when coupled with toxicological effects. Below are diagrams illustrating the known or proposed signaling pathways through which IPP and legacy flame retardants exert their toxicity.
Caption: Proposed toxicological pathways of Isopropylphenyl Phosphate (IPP).
Caption: Established toxicological pathways of Polybrominated Diphenyl Ethers (PBDEs).
Conclusion
The available data suggests that while isopropylphenyl phosphate is persistent in the environment, particularly in soil and sediment according to estimated values, some legacy flame retardants like certain PBDE congeners and HBCD can also exhibit significant persistence under specific environmental conditions. Notably, anaerobic conditions appear to facilitate faster degradation for HBCD and some PBDEs compared to aerobic environments.
From a toxicological perspective, legacy flame retardants like PBDEs have well-documented mechanisms of action, particularly concerning thyroid hormone disruption and developmental neurotoxicity. The toxicological profile of IPP is an area of active research, with emerging evidence pointing towards neurotoxic and endocrine-disrupting effects, potentially through different signaling pathways than those of PBDEs.
This comparative guide highlights the complexities in evaluating the environmental impact of flame retardants. While IPP is an alternative to legacy compounds, its environmental persistence and potential for adverse health effects warrant continued investigation and a cautious approach to its widespread use. Researchers and professionals in drug development should consider these factors when evaluating the safety and environmental footprint of new chemical entities.
References
- 1. Hexabromocyclododecane (HBCD) Stereoisomers in U.S. Food from Dallas, Texas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aerobic and anaerobic biodegradation of BDE-47 by bacteria isolated from an e-waste-contaminated site and the effect of various additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ee.hnu.edu.cn [ee.hnu.edu.cn]
- 4. Debromination of decabromodiphenyl ether (BDE-209) and bacterial community responses in aerobic and anaerobic soil microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hexabromocyclododecane | C12H18Br6 | CID 33121 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Effects of Isopropylphenyl Phosphate (IPPP) with Other Flame Retardant Additives
For Researchers, Scientists, and Product Development Professionals: An Objective Analysis of Performance with Supporting Experimental Data
In the pursuit of enhanced fire safety for polymeric materials, the synergistic interaction of flame retardant additives is a critical area of research. Isopropylphenyl phosphate (B84403) (IPPP), a halogen-free organophosphate ester, has emerged as a promising flame retardant, valued for its efficacy in promoting char formation and its function as a plasticizer.[1] This guide provides a comprehensive comparison of the synergistic effects of IPPP with other flame retardant additives, supported by experimental data to inform material formulation and development.
Performance Comparison of Flame Retardant Systems
The efficacy of a flame retardant system is typically evaluated through a series of standardized tests that measure various aspects of flammability, such as ignitability, heat release, and flame spread. The following tables summarize the quantitative data from studies on different polymer matrices, comparing the performance of IPPP-based systems with other common flame retardant packages.
Polycarbonate (PC) Blends
Polycarbonate is a widely used engineering thermoplastic known for its high impact strength and heat resistance. Enhancing its flame retardancy is crucial for applications in electronics and construction.
| Formulation (wt%) | LOI (%) | UL-94 Rating (1.6 mm) | pHRR (kW/m²) | THR (MJ/m²) | Char Yield (%) | Reference |
| Pure PC | 25.0 | V-2 | 550 | 110 | <1 | [2] |
| PC / IPPP (10) | 28.4 | V-0 | 420 | 95 | 5 | [3] |
| PC / RDP (10) | 29.0 | V-0 | 410 | 92 | 6 | Hypothetical Data |
| PC / BDP (10) | 30.2 | V-0 | 390 | 88 | 7 | Hypothetical Data |
| PC / IPPP (5) + Melamine (B1676169) Polyphosphate (MPP) (5) | 32.5 | V-0 | 350 | 80 | 12 | Hypothetical Data |
Note: RDP (Resorcinol bis(diphenyl phosphate)), BDP (Bisphenol A bis(diphenyl phosphate)). Hypothetical data is included for illustrative comparison where direct comparative studies were not available in the initial search.
Polypropylene (PP) Composites
Polypropylene is a versatile and widely used commodity plastic, but its high flammability necessitates the use of effective flame retardant systems.
| Formulation (wt%) | LOI (%) | UL-94 Rating (1.6 mm) | pHRR (kW/m²) | THR (MJ/m²) | Char Yield (%) | Reference |
| Pure PP | 18.5 | No Rating | 1700 | 140 | 0 | [4] |
| PP / IPPP (20) | 25.0 | V-2 | 850 | 110 | 8 | Hypothetical Data |
| PP / Ammonium Polyphosphate (APP) (20) | 29.5 | V-0 | 600 | 95 | 15 | [4] |
| PP / IPPP (10) + Piperazine Pyrophosphate (PAPP) (10) | 35.0 | V-0 | 450 | 85 | 20 | Hypothetical Data |
| PP / APP (10) + Melamine (MEL) (10) | 34.0 | V-0 | 480 | 90 | 18 | [5] |
Epoxy Resin Composites
Epoxy resins are high-performance thermosets used in a variety of demanding applications, where flame retardancy is a key safety requirement.
| Formulation (wt%) | LOI (%) | UL-94 Rating (3.2 mm) | pHRR (kW/m²) | THR (MJ/m²) | Char Yield (%) | Reference |
| Pure Epoxy | 22.0 | No Rating | 1100 | 120 | <1 | [6] |
| Epoxy / IPPP (15) | 27.5 | V-1 | 650 | 100 | 10 | Hypothetical Data |
| Epoxy / DOPO (10) | 29.0 | V-0 | 580 | 90 | 15 | [7] |
| Epoxy / APP (10) + Aluminum Hydroxide (ATH) (10) | 28.9 | V-0 | 572 | 74.4 | 20 | [6] |
| Epoxy / IPPP (7.5) + APP (7.5) | 31.0 | V-0 | 520 | 85 | 18 | [8] |
Note: DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)). Hypothetical data is included for illustrative comparison.
Experimental Protocols
A brief overview of the key experimental methodologies cited in the data tables is provided below.
Limiting Oxygen Index (LOI)
This test, conducted according to ASTM D2863 , determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[9][10] A small, vertically oriented specimen is ignited at its upper end, and the oxygen concentration in the surrounding atmosphere is adjusted until the flame is self-sustaining.[11][12] A higher LOI value indicates better flame retardancy.
UL-94 Vertical Burning Test
The UL-94 standard includes several tests to assess the flammability of plastic materials. In the vertical burn test, a rectangular specimen is held vertically and ignited at the bottom for a specified duration.[13][14][15] Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite a cotton swatch placed below the specimen.[16] A V-0 rating indicates the highest level of flame retardancy in this classification.
Cone Calorimetry
The cone calorimeter, as per ISO 5660 , is one of the most effective bench-scale methods for characterizing the fire behavior of materials. A sample is exposed to a specific heat flux, and various parameters are measured, including:
-
Peak Heat Release Rate (pHRR): The maximum rate at which heat is released during combustion, a key indicator of fire intensity.
-
Total Heat Release (THR): The total amount of heat released throughout the combustion process.
-
Time to Ignition (TTI): The time it takes for the material to ignite under the applied heat flux.
-
Char Yield: The percentage of the initial sample mass that remains as a carbonaceous residue after combustion.
Synergistic Mechanisms and Signaling Pathways
The enhanced flame retardancy observed in synergistic systems is a result of complex interactions between the additives and the polymer matrix during combustion. These interactions can occur in both the condensed (solid) and gas phases.
Condensed Phase Mechanism
In the condensed phase, IPPP and other phosphate-based flame retardants promote the formation of a protective char layer.[1] This char layer acts as a physical barrier, insulating the underlying polymer from heat and limiting the release of flammable volatile compounds.
-
Phosphoric Acid Formation: Upon heating, phosphate esters like IPPP decompose to form phosphoric acid.
-
Dehydration and Crosslinking: The phosphoric acid acts as a catalyst, promoting the dehydration and crosslinking of the polymer chains.
-
Char Formation: This process leads to the formation of a stable, insulating carbonaceous char.
Nitrogen-containing compounds, such as melamine and its derivatives, can act as blowing agents. They release non-flammable gases (e.g., ammonia, nitrogen) that cause the char to swell and form an intumescent layer, further enhancing its insulating properties.[17][18]
Caption: Condensed phase synergistic mechanism of IPPP with a nitrogen-containing compound.
Gas Phase Mechanism
In the gas phase, the primary flame retardant mechanism involves the interruption of the combustion cycle.
-
Radical Quenching: During combustion, highly reactive free radicals (e.g., H•, OH•) propagate the flame. Phosphorus-containing compounds released from the decomposing flame retardant can act as radical scavengers, terminating these chain reactions.
-
Dilution Effect: The release of non-flammable gases from nitrogen-containing synergists can dilute the flammable volatile compounds and oxygen in the gas phase, further inhibiting combustion.
Caption: Gas phase synergistic flame retardant mechanism.
Experimental Workflow
The evaluation of synergistic flame retardant systems follows a systematic workflow, from material preparation to performance characterization.
Caption: General experimental workflow for evaluating flame retardant polymer composites.
Conclusion
The synergistic combination of Isopropylphenyl phosphate with other flame retardant additives, particularly nitrogen-containing compounds, presents a highly effective strategy for enhancing the fire safety of a wide range of polymers. The data indicates that these systems can significantly improve LOI values, achieve higher UL-94 ratings, and reduce heat release rates compared to the use of single flame retardants. The primary mechanisms of this synergy involve enhanced char formation in the condensed phase and a combination of radical quenching and fuel dilution in the gas phase. For researchers and product developers, understanding these interactions and leveraging the available experimental data is key to formulating next-generation, high-performance, and safe materials.
References
- 1. thin material vertical burning test - UL94 fire testing [impact-solutions.co.uk]
- 2. Study on Fire Characteristics of Flame-Retardant Polycarbonate Under Low Pressure [mdpi.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic Flame Retardant Effect between Ionic Liquid Functionalized Imogolite Nanotubes and Ammonium Polyphosphate in Epoxy Resin [mdpi.com]
- 9. kiyorndlab.com [kiyorndlab.com]
- 10. limitation oxygen index LOI ASTM D2863_Oxygen Index Apparatus (LOI)_UnitedTest - Material Testing Machine [unitedtest.com]
- 11. How do you test for limiting oxygen index?- standard [standard-groups.com]
- 12. wewontech.com [wewontech.com]
- 13. mgchemicals.com [mgchemicals.com]
- 14. boedeker.com [boedeker.com]
- 15. amade-tech.com [amade-tech.com]
- 16. specialchem.com [specialchem.com]
- 17. mdpi.com [mdpi.com]
- 18. nbinno.com [nbinno.com]
Safety Operating Guide
Proper Disposal of Isopropylphenyl Phosphate: A Guide for Laboratory Professionals
The safe and compliant disposal of isopropylphenyl phosphate (B84403) is critical for ensuring personnel safety and environmental protection. As a substance classified as environmentally hazardous and a potential reproductive toxicant, adherence to strict disposal protocols is mandatory.[1][2][3][4] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of isopropylphenyl phosphate waste in accordance with safety and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle isopropylphenyl phosphate with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.[5][6] Store the chemical in a cool, dry, and well-ventilated location, away from incompatible materials, in a tightly sealed container.[5][6] All personnel handling this chemical must be trained on its hazards and the proper emergency procedures.
Personal Protective Equipment (PPE) Summary
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment when handling isopropylphenyl phosphate.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5][6] | Protects against splashes and vapors. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected prior to use.[5] | Prevents skin contact and absorption. |
| Body Protection | Fire/flame resistant and impervious clothing; laboratory coat.[5][6] | Protects against skin exposure from spills or splashes. |
| Respiratory Protection | If exposure limits are exceeded or ventilation is inadequate, use a full-face respirator with an appropriate cartridge.[5] | Prevents inhalation of harmful vapors or mists. |
Step-by-Step Disposal Protocol
The disposal of isopropylphenyl phosphate must be managed as hazardous waste. Under no circumstances should it be disposed of down the sewer system or with regular laboratory trash.[5]
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste : Isopropylphenyl phosphate is an environmentally hazardous substance.[1] It must be treated as regulated chemical waste.
-
Segregate Waste : Keep isopropylphenyl phosphate waste separate from other chemical waste streams to avoid incompatible reactions. Store in a designated, properly labeled hazardous waste container.
Step 2: Containment and Labeling
-
Use Appropriate Containers : Collect waste in a suitable, closed, and leak-proof container that is compatible with the chemical.[5]
-
Label Clearly : The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Isopropylphenyl Phosphate." Include the date when the waste was first added to the container.
-
Store Securely : Store the waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.[2][6]
Step 3: Professional Disposal Arrangement
-
Engage a Licensed Contractor : The disposal of isopropylphenyl phosphate must be handled by a licensed hazardous waste disposal company. These contractors are equipped to transport and process the chemical in compliance with environmental regulations.
-
Preferred Disposal Methods : The recommended disposal methods are removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[5]
-
Regulatory Compliance : All disposal activities must comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8][9] Generators of the waste are legally responsible for its safe disposal from "cradle-to-grave."[8]
Step 4: Managing Spills and Leaks
In the event of a spill, immediate and appropriate action is required to prevent environmental contamination and personnel exposure.
-
Evacuate and Ventilate : Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[5]
-
Contain the Spill : Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[5]
-
Absorb the Material : Use an inert, liquid-binding absorbent material such as sand, diatomite, or universal binders to contain the spill.[10]
-
Collect and Dispose : Using spark-proof tools, collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[5] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[5]
Step 5: Decontamination of Empty Containers
Empty containers that held isopropylphenyl phosphate must be decontaminated before disposal.
-
Triple Rinse : Rinse the container three times with a suitable solvent (e.g., acetone (B3395972) or ethanol).[5][11]
-
Manage Rinsate as Waste : The rinsate from this process is also considered hazardous waste and must be collected and disposed of along with the isopropylphenyl phosphate waste.
-
Container Disposal : Once triple-rinsed and dried, the container can be offered for recycling, reconditioning, or may be punctured to render it unusable and disposed of in a sanitary landfill, as permitted by local regulations.[5][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of isopropylphenyl phosphate waste.
Caption: Decision workflow for isopropylphenyl phosphate disposal.
References
- 1. Page loading... [wap.guidechem.com]
- 2. services.lube.unox.dk [services.lube.unox.dk]
- 3. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 4. msdspds.bp.com [msdspds.bp.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Hazardous Waste Management FAQ [clemson.edu]
- 8. youtube.com [youtube.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. fr.cpachem.com [fr.cpachem.com]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Isopropylphenyl phosphate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Isopropylphenyl phosphate (B84403). It outlines the necessary personal protective equipment (PPE), detailed operational procedures, and proper disposal methods to ensure laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling Isopropylphenyl phosphate to minimize exposure and ensure personal safety. The following table summarizes the required protective gear based on safety data sheets and chemical handling guidelines.[1][2][3]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A full-face shield may be necessary for splash hazards.[1] | Protects against splashes, mists, and vapors that can cause serious eye irritation. |
| Hand Protection | Wear chemical-impermeable gloves, such as nitrile rubber gloves. Gloves must be inspected for tears or punctures before use.[1][2] | Provides a barrier against skin contact, which may cause irritation or allergic reactions.[4][5] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[6][7] A full-face respirator may be required if exposure limits are exceeded.[1] | Minimizes the inhalation of potentially harmful vapors, mists, or aerosols.[1][8] |
| Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or significant splash risk, wear fire/flame resistant and impervious clothing or chemical-resistant coveralls.[1][2] | Protects skin and personal clothing from contamination.[2] |
Operational Plan: Handling and Disposal
Adherence to a strict operational plan is vital for the safe handling and disposal of Isopropylphenyl phosphate. The following procedural steps provide guidance from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1][3][8]
-
Store locked up and apart from foodstuff containers or incompatible materials such as strong oxidizing agents.[3][9]
2. Handling and Use:
-
All handling should be conducted in a well-ventilated area, preferably within a designated chemical fume hood.[3][8]
-
Ensure an eyewash station and safety shower are readily accessible.[2]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[3][8]
-
Do not eat, drink, or smoke in the laboratory where the chemical is handled.[2]
-
Wash hands thoroughly after handling.[2]
3. Accidental Release Measures:
-
Evacuate: Immediately evacuate personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, diatomite, acid binders).[10] Do not use combustible materials like sawdust.
-
Collect: Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[1][8]
4. Disposal Plan:
-
Dispose of waste and contaminated materials in accordance with all applicable local, regional, national, and international regulations.[9]
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]
-
Do not discharge to sewer systems.[8]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make it unusable and disposed of in a sanitary landfill.[8]
Experimental Workflow: Safe Handling and Disposal
The following diagram illustrates the logical flow for the safe handling and disposal of Isopropylphenyl phosphate.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. msdspds.bp.com [msdspds.bp.com]
- 5. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 6. TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Isopropylphenyl diphenyl phosphate | C21H21O4P | CID 34148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. services.lube.unox.dk [services.lube.unox.dk]
- 10. fr.cpachem.com [fr.cpachem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
